molecular formula C20H26O5 B7888195 Rosmanol CAS No. 33985-86-3

Rosmanol

货号: B7888195
CAS 编号: 33985-86-3
分子量: 346.4 g/mol
InChI 键: LCAZOMIGFDQMNC-FORWCCJISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

rosmanol is a natural product found in Salvia tomentosa, Lepechinia salviae, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1R,8S,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3/t14-,16+,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAZOMIGFDQMNC-FORWCCJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553423
Record name Rosmanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80225-53-2
Record name Rosmanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080225532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosmanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROSMANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F25TV383OC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biosynthesis of Rosmanol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosmanol (B1679572), a phenolic abietane (B96969) diterpene found in plants of the Lamiaceae family, such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis), exhibits potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for pharmaceutical and nutraceutical applications.[1] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. The pathway commences with the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), and proceeds through a series of enzymatic cyclizations and oxidations to yield carnosic acid, the direct precursor to this compound. While the enzymatic steps leading to carnosic acid are well-characterized, the final conversion to this compound is predominantly understood as an oxidative process, likely mediated by reactive oxygen species (ROS) and potentially influenced by enzymatic activities that are yet to be fully elucidated. This guide details the key intermediates, enzymes, and proposed mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and exploitation of this valuable natural product.

The Core Biosynthetic Pathway to Carnosic Acid

The biosynthesis of this compound is intricately linked to the formation of its immediate precursor, carnosic acid. This pathway can be divided into three main stages: the formation of the diterpene backbone, the aromatization of the C-ring, and a series of oxidative modifications.

Formation of the Abietane Skeleton

The journey to this compound begins with the cyclization of the linear C20 precursor, geranylgeranyl diphosphate (GGPP), a product of the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[2] Two classes of diterpene synthases (diTPSs) are sequentially involved in forming the tricyclic abietane skeleton.

  • Geranylgeranyl Diphosphate (GGPP) to (+)-Copalyl Diphosphate (CPP): The first committed step is the protonation-initiated cyclization of GGPP to the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). This reaction is catalyzed by a class II diTPS, (+)-copalyl diphosphate synthase (CPS) .

  • (+)-Copalyl Diphosphate (CPP) to Miltiradiene (B1257523): The subsequent ionization-dependent cyclization and rearrangement of (+)-CPP to form the tricyclic olefin, miltiradiene, is catalyzed by a class I diTPS, miltiradiene synthase , which is a kaurene synthase-like (KSL) enzyme.

Aromatization and Initial Hydroxylation

Miltiradiene undergoes further transformations, primarily mediated by cytochrome P450 monooxygenases (CYPs), to introduce the characteristic phenolic nature of this class of compounds.

  • Miltiradiene to Ferruginol (B158077): Miltiradiene is oxidized to ferruginol. This critical step involves the aromatization of the C-ring and the introduction of a hydroxyl group at the C-12 position. This reaction is catalyzed by a ferruginol synthase , a cytochrome P450 enzyme belonging to the CYP76AH subfamily. It has been proposed that miltiradiene can spontaneously oxidize to abietatriene, which is then hydroxylated by ferruginol synthase to produce ferruginol.[2]

Sequential Oxidations to Carnosic Acid

The conversion of ferruginol to carnosic acid involves a series of hydroxylation events on the aromatic ring, catalyzed by specific cytochrome P450 enzymes.

  • Ferruginol to 11-hydroxyferruginol: Ferruginol is hydroxylated at the C-11 position to yield 11-hydroxyferruginol. This reaction is also catalyzed by members of the CYP76AH subfamily .

  • 11-hydroxyferruginol to Carnosic Acid: A subsequent oxidation at the C-20 methyl group of 11-hydroxyferruginol, followed by the formation of a carboxylic acid, leads to the production of carnosic acid . This final series of oxidative steps is catalyzed by enzymes from the CYP76AK subfamily .[3]

The Conversion of Carnosic Acid to this compound: An Oxidative Transformation

The final step in the biosynthesis of this compound is the conversion of carnosic acid. Current scientific evidence strongly suggests that this is not a single, direct enzymatic conversion but rather an oxidative process. This compound, along with other oxidized derivatives of carnosic acid like carnosol (B190744) and isothis compound, accumulates in plants, particularly under conditions of oxidative stress such as high light intensity or drought.[3]

It is proposed that carnosic acid acts as a potent antioxidant, scavenging reactive oxygen species (ROS). In this process, carnosic acid itself is oxidized. A plausible, though not definitively proven enzymatic, pathway involves the formation of a carnosic acid quinone intermediate. This highly reactive intermediate can then be non-enzymatically or enzymatically converted to various products, including this compound, through rearrangements and further oxidations. The hydroxylation at the C-7 position of the carnosic acid backbone is a key modification in the formation of this compound. While cytochrome P450 enzymes are known to catalyze such hydroxylations, a specific P450 responsible for this reaction in this compound biosynthesis has not yet been identified.

Pathway Visualization

The following diagrams, generated using the DOT language, illustrate the key stages of the this compound biosynthetic pathway.

Rosmanol_Biosynthesis_Pathway cluster_0 Core Pathway to Carnosic Acid cluster_1 Oxidative Conversion GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate (CPP) GGPP->CPP CPS Miltiradiene Miltiradiene CPP->Miltiradiene KSL Ferruginol Ferruginol Miltiradiene->Ferruginol CYP76AH Hydroxyferruginol 11-hydroxyferruginol Ferruginol->Hydroxyferruginol CYP76AH Carnosic_Acid Carnosic Acid Hydroxyferruginol->Carnosic_Acid CYP76AK Carnosic_Acid_Oxidation Carnosic Acid CA_Quinone Carnosic Acid Quinone (putative) Carnosic_Acid_Oxidation->CA_Quinone ROS ROS / Oxidative Stress ROS->Carnosic_Acid_Oxidation This compound This compound CA_Quinone->this compound

Caption: Overview of the this compound biosynthesis pathway.

Quantitative Data

The accumulation of carnosic acid and this compound can vary significantly depending on the plant species, cultivar, developmental stage, and environmental conditions. The following table summarizes representative quantitative data from the literature.

Plant SpeciesTissueCompoundConcentration (mg/g DW)ConditionsReference
Rosmarinus officinalisLeavesCarnosic Acid15.0 - 40.0Standard[4]
Rosmarinus officinalisLeavesCarnosic Acid~25.0Water-stressed[3]
Rosmarinus officinalisLeavesThis compound0.1 - 0.5Standard[3]
Rosmarinus officinalisLeavesThis compound~0.6Water-stressed[3]
Salvia officinalisLeavesCarnosic Acid5.0 - 20.0Standard[5]

DW: Dry Weight

Experimental Protocols

Heterologous Expression and Functional Characterization of Diterpene Synthases

Objective: To functionally characterize candidate diterpene synthase genes (e.g., CPS, KSL) involved in the biosynthesis pathway.

Workflow Diagram:

Experimental_Workflow cluster_workflow Functional Characterization Workflow Gene_Isolation 1. Isolate candidate gene (e.g., from RNA-seq data) Vector_Construction 2. Clone into expression vector (e.g., pET-28a) Gene_Isolation->Vector_Construction E_coli_Transformation 3. Transform E. coli (e.g., BL21(DE3)) Vector_Construction->E_coli_Transformation Protein_Expression 4. Induce protein expression (e.g., with IPTG) E_coli_Transformation->Protein_Expression Cell_Lysis 5. Lyse cells and prepare cell-free extract Protein_Expression->Cell_Lysis Enzyme_Assay 6. In vitro enzyme assay with substrate (e.g., GGPP) Cell_Lysis->Enzyme_Assay Product_Extraction 7. Extract products (e.g., with hexane) Enzyme_Assay->Product_Extraction GC_MS_Analysis 8. Analyze products by GC-MS Product_Extraction->GC_MS_Analysis

Caption: Workflow for heterologous expression and enzyme assay.

Methodology:

  • Gene Isolation and Vector Construction: Candidate genes are amplified from cDNA and cloned into a suitable expression vector, such as pET-28a, which allows for the production of N-terminally His-tagged proteins for purification.

  • Heterologous Expression in E. coli: The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Preparation of Cell-Free Extracts: Cells are harvested, resuspended in an appropriate buffer, and lysed by sonication. The cell-free extract containing the recombinant enzyme is obtained after centrifugation.

  • In Vitro Enzyme Assays: The cell-free extract is incubated with the appropriate substrate (e.g., GGPP for CPS, CPP for KSL) in a reaction buffer. For diTPS assays, the reaction products are often dephosphorylated using alkaline phosphatase to yield the corresponding alcohols for easier analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyzed by GC-MS. The identity of the product is confirmed by comparison of its mass spectrum and retention time with those of an authentic standard.

Extraction and Quantification of this compound and Carnosic Acid from Plant Material

Objective: To extract and quantify the levels of this compound and carnosic acid in plant tissues.

Methodology:

  • Sample Preparation: Plant material (e.g., leaves) is freeze-dried and ground to a fine powder.

  • Extraction: A known amount of the powdered plant material is extracted with a suitable solvent. A common method is ultrasound-assisted extraction with methanol (B129727) or ethanol.

  • Sample Cleanup (Optional): Depending on the complexity of the extract, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • HPLC-DAD/UV or LC-MS Analysis: The extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or UV detector, or by Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., formic acid or acetic acid), is commonly employed.

    • Detection: Detection is performed at a wavelength where both carnosic acid and this compound have significant absorbance (e.g., ~280 nm). For LC-MS, detection is based on the mass-to-charge ratio of the target compounds.

  • Quantification: The concentration of each compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using authentic standards of this compound and carnosic acid.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a complex process that begins with the well-defined enzymatic pathway leading to carnosic acid. The final conversion of carnosic acid to this compound appears to be a non-enzymatic, oxidative process, highlighting the interplay between primary metabolism, secondary metabolism, and the plant's response to environmental stress. While significant progress has been made in elucidating the upstream pathway, future research should focus on definitively characterizing the potential enzymatic involvement in the final oxidative steps to this compound. Transcriptome and proteome analyses of plants under oxidative stress could reveal candidate cytochrome P450s or other oxidoreductases involved in this conversion. A complete understanding of the entire pathway will be instrumental for the metabolic engineering of plants or microbial systems for the sustainable production of this compound and other valuable bioactive diterpenoids.

References

In-Depth Technical Guide to Rosmanol: A Phenolic Diterpene with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosmanol is a naturally occurring phenolic diterpene found in rosemary (Rosmarinus officinalis) that has garnered significant scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its fundamental physicochemical properties, and delves into its mechanisms of action as an antioxidant, anti-inflammatory, and anticancer agent. Detailed experimental protocols for key assays and a summary of its effects on critical cellular signaling pathways are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Physicochemical Properties of this compound

This compound is a key bioactive constituent of rosemary, contributing to its well-documented health benefits. Its fundamental properties are summarized below.

PropertyValue
CAS Number 80225-53-2
Molecular Formula C₂₀H₂₆O₅
Molecular Weight 346.42 g/mol
Appearance Solid
Solubility Soluble in DMSO

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its antioxidant, anti-inflammatory, and anticancer properties being the most extensively studied.

Antioxidant Activity

This compound demonstrates potent antioxidant effects by scavenging free radicals and modulating cellular antioxidant defense systems. Its efficacy has been quantified in various in vitro antioxidant assays.

AssayIC₅₀ Value (µg/mL)Reference
DPPH16.8[1]
DPPH0.13 mg/mL[2]
DPPH14.3 ± 0.8[2]
ABTS38.6 (ethanolic extract)[3]
ABTS72.76 (hot water extract)[3]
Anti-inflammatory Activity

This compound exerts anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

Anticancer Activity

This compound has shown significant promise as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines. Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cancer cell proliferation and survival.

Cell LineAssayIC₅₀ Value (µM)Incubation Time (h)
MCF-7 (Breast Cancer)MTT~5048
MDA-MB-231 (Breast Cancer)MTT~5048
COLO 205 (Colon Cancer)-~4224

Key Signaling Pathways Modulated by this compound

This compound's biological effects are mediated through its interaction with several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

This compound inhibits the PI3K/Akt signaling pathway.
STAT3/JAK2 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3)/Janus Kinase 2 (JAK2) pathway is often hyperactivated in cancer, promoting cell proliferation and survival. This compound has been demonstrated to inhibit this pathway, contributing to its anticancer effects.[4][5]

STAT3_JAK2_Pathway This compound This compound JAK2 JAK2 This compound->JAK2 STAT3 STAT3 JAK2->STAT3 GeneTranscription Gene Transcription (Proliferation, Survival) STAT3->GeneTranscription MAPK_ERK_Pathway This compound This compound p38 p38 This compound->p38 ERK1_2 ERK1/2 This compound->ERK1_2 Apoptosis Apoptosis p38->Apoptosis Proliferation Proliferation ERK1_2->Proliferation NFkB_Pathway This compound This compound IKK IKK This compound->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB releases Inflammation Inflammatory Gene Expression NFkB->Inflammation

References

Solubility Profile of Rosmanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of rosmanol (B1679572), a bioactive diterpene found in rosemary (Rosmarinus officinalis), in various solvents. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering critical data and methodologies to support formulation, extraction, and analytical development.

Introduction to this compound and its Solubility

This compound is a phenolic diterpene recognized for its potent antioxidant and anti-inflammatory properties. Understanding its solubility is paramount for its application in pharmaceutical and nutraceutical formulations, as it directly impacts bioavailability, dosage form design, and extraction efficiency. This guide summarizes the available quantitative solubility data for this compound and provides a detailed experimental protocol for its determination.

Quantitative Solubility of this compound

Table 1: Quantitative Solubility of this compound in Various Solvents

SolventSolubilityTemperatureMethodNotes
DMSO150 mg/mL (433.00 mM)Not specifiedNot specifiedUltrasonic assistance required.[2]
Water (estimated)828.2 mg/L (approx. 0.83 mg/mL)25 °CEstimation[2]

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method and HPLC Quantification

The following protocol outlines a standard and reliable method for determining the solubility of this compound in various organic solvents. This method, a variation of the well-established shake-flask technique, is suitable for generating precise and reproducible solubility data.[3][4]

Materials and Reagents
  • This compound (high purity standard)

  • Solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform), HPLC grade or equivalent

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile, HPLC grade

  • Formic acid or phosphoric acid, HPLC grade

  • Syringe filters (e.g., 0.22 µm PTFE)

Equipment
  • Analytical balance

  • Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • Analytical HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a vial.

    • Add a known volume of the desired solvent to the vial. The amount of this compound should be sufficient to ensure that a solid phase remains after equilibration, indicating saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of this compound in the supernatant remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter (0.22 µm) into a clean vial to remove any undissolved particles.

    • Dilute the filtered supernatant with an appropriate solvent (usually the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the HPLC calibration curve.

HPLC Quantification of this compound
  • Chromatographic Conditions (Example): [5][6]

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 284 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Sample Analysis:

    • Inject the diluted, filtered sample supernatant into the HPLC system.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Weigh excess this compound prep2 Add solvent to vial prep1->prep2 Combine equil Shake at constant temp (24-48h) prep2->equil Incubate sample Filter supernatant equil->sample Extract dilute Dilute for HPLC sample->dilute hplc HPLC Quantification dilute->hplc result Determine Solubility hplc->result

Caption: Experimental workflow for determining this compound solubility.

Signaling Pathway Implication (Illustrative)

While not directly related to solubility, the biological activity of this compound is of significant interest. The following diagram illustrates a simplified representation of a signaling pathway that could be influenced by this compound, based on its known anti-inflammatory properties.

signaling_pathway This compound This compound signaling_cascade Signaling Cascade (e.g., NF-κB pathway) This compound->signaling_cascade inhibits inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) inflammatory_stimulus->signaling_cascade pro_inflammatory_mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS) signaling_cascade->pro_inflammatory_mediators activates inflammation Inflammation pro_inflammatory_mediators->inflammation

References

physical and chemical properties of Rosmanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Physical and Chemical Properties of Rosmanol

Introduction

This compound is a naturally occurring phenolic diterpene predominantly found in plants from the Lamiaceae family, such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis)[1][2][3]. It is recognized for its significant antioxidant and anti-inflammatory properties, making it a compound of great interest to researchers in pharmacology and drug development[1][2][3]. Structurally, it is a derivative of carnosic acid and plays a crucial role in the biological activities of rosemary extracts[4][5]. This guide provides a comprehensive overview of the core , detailed experimental protocols for its study, and visualizations of its mechanisms of action.

Physical and Chemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₆O₅[3][6][7][8]
Molecular Weight 346.42 g/mol [3][6][7][8]
CAS Number 80225-53-2[1][3][6][7]
Appearance White to off-white solid/powder[3][9]
Melting Point 241 °C[1][10]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972). Sparingly soluble in water.[3][7][11]
DMSO: 60 mg/mL (173.2 mM)[7]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 5 mg/mL (14.43 mM)[7]
pKa (Predicted) 9.07 ± 0.60[3]
UV Absorption In Ethanol: 209 nm, 226 nm (shoulder), 282 nm[10]
Storage Temperature 2-8°C (sealed in dry conditions)[3][9]

Experimental Protocols

Isolation and Purification of this compound from Rosmarinus officinalis

A common method for the isolation of this compound involves extraction followed by chromatographic purification.

1. Extraction:

  • Dried and powdered rosemary leaves are extracted with a suitable organic solvent such as n-hexane to remove non-polar compounds[1][10].

  • The plant material is then subjected to steam distillation to remove volatile components[1][10].

  • The non-volatile fraction is then extracted with a more polar solvent like methanol (B129727) or ethanol[12][13]. For instance, a Soxhlet apparatus can be used with methanol for 8 hours[12].

2. Fractionation and Purification:

  • The crude extract is concentrated under vacuum.

  • The resulting residue is subjected to column chromatography on silica (B1680970) gel[10][12].

  • A gradient elution system is employed, starting with less polar solvents and gradually increasing polarity. A common mobile phase is a mixture of benzene (B151609) and acetone (e.g., 9:1 v/v)[10] or a gradient of hexane (B92381) in ethyl acetate[12].

  • Fractions are collected and monitored for antioxidant activity or by thin-layer chromatography (TLC)[10][12].

  • Fractions containing this compound are pooled, and the solvent is evaporated.

  • Further purification can be achieved by recrystallization from a solvent like acetone to yield pure this compound crystals[10].

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification of this compound.

1. HPLC-UV Method:

  • Column: A C18 reversed-phase column is typically used[5][14].

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water, often acidified with phosphoric or acetic acid, is employed for optimal separation of phenolic compounds[14][15][16].

  • Detection: UV detection is commonly set at wavelengths around 230 nm or 280 nm, where phenolic compounds exhibit strong absorbance[10][16][17].

  • Quantification: A calibration curve is generated using a certified this compound standard at various concentrations. The peak area of this compound in the sample is then compared to the standard curve to determine its concentration[14][17].

2. UHPLC-MS/MS Method:

  • For more sensitive and specific detection, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) can be utilized[5][18].

  • This method allows for precise identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns[18].

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most prominent.

Antioxidant Mechanism

The antioxidant action of this compound is primarily attributed to its phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby interrupting lipid peroxidation chain reactions[4][19]. It has been shown to be a more potent antioxidant than synthetic antioxidants like BHA and BHT in some assays[10]. This compound can also activate the endogenous antioxidant response element (ARE), further enhancing cellular protection[19].

Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂)[2][20][21]. This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[2][20][21].

The underlying mechanism involves the inhibition of multiple signaling cascades:

  • NF-κB Pathway: this compound prevents the degradation and phosphorylation of IκB, which in turn inhibits the translocation of the NF-κB subunits into the nucleus, a critical step for the transcription of pro-inflammatory genes[6][20].

  • MAPK Pathway: It suppresses the LPS-induced phosphorylation of ERK1/2 and p38 mitogen-activated protein kinases (MAPK)[20].

  • PI3K/Akt Pathway: this compound interferes with the activation of the PI3K/Akt signaling pathway[20].

  • STAT3 and C/EBP Pathways: It also inhibits the translocation and phosphorylation of STAT3 and reduces the expression of C/EBPβ and C/EBPδ[20].

This compound has also been found to synergistically alleviate rheumatoid arthritis with carnosol (B190744) by inhibiting the TLR4/NF-κB/MAPK pathway[22][23].

Visualizations

Rosmanol_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification Dried Rosemary Leaves Dried Rosemary Leaves Powdered Leaves Powdered Leaves Dried Rosemary Leaves->Powdered Leaves Grinding Solvent Extraction Solvent Extraction Powdered Leaves->Solvent Extraction e.g., Methanol Filtration Filtration Solvent Extraction->Filtration Crude Extract Crude Extract Filtration->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Silica Gel Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Monitoring Recrystallization Recrystallization Fraction Collection->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Workflow for the extraction and purification of this compound.

Anti_Inflammatory_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3/C/EBP Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_ERK p38 / ERK Phosphorylation TLR4->p38_ERK PI3K_Akt PI3K / Akt Activation TLR4->PI3K_Akt IkB IκBα Phosphorylation & Degradation TLR4->IkB STAT3 STAT3 Phosphorylation TLR4->STAT3 CEBP C/EBPβ, C/EBPδ Expression TLR4->CEBP This compound This compound This compound->p38_ERK This compound->PI3K_Akt This compound->IkB This compound->STAT3 This compound->CEBP NFkB NF-κB Translocation p38_ERK->NFkB PI3K_Akt->NFkB IkB->NFkB ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB->ProInflammatory_Genes STAT3->NFkB CEBP->NFkB Inflammation Inflammation ProInflammatory_Genes->Inflammation

Caption: this compound's inhibition of inflammatory signaling pathways.

References

discovery and history of Rosmanol isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery, Isolation, and History of Rosmanol (B1679572)

Introduction

This compound is a phenolic diterpene lactone first isolated from Rosmarinus officinalis (rosemary). It is a significant bioactive compound renowned for its potent antioxidant and anti-inflammatory properties.[1] this compound, along with its isomers such as epithis compound (B1649433) and isothis compound, contributes to the therapeutic and preservative qualities of rosemary extracts, making it a subject of considerable interest in the pharmaceutical, food, and cosmetic industries.[1][2] This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed methodologies for its isolation and purification, and an exploration of the key signaling pathways it modulates.

Discovery and History

The discovery of this compound is intrinsically linked to the broader investigation of the antioxidant principles of rosemary. While carnosol (B190744) was a known antioxidant from rosemary, further research led to the identification of other active constituents.[3] In 1982, Nakatani and Inatani reported the isolation and structure determination of a novel, highly active antioxidant from the leaves of Rosmarinus officinalis, which they named this compound.[3][4] Their work revealed this compound to have the molecular formula C₂₀H₂₆O₅ and established its structure as 7β,11,12-trihydroxy-6,10-(epoxymethano)abieta-8,11,13-triene-20-one.[3][4]

A critical aspect of this compound's history is its chemical relationship with carnosic acid, the most abundant phenolic diterpene in fresh rosemary leaves.[5][6] this compound is not typically present in large quantities in the fresh plant but is rather an oxidation product of carnosic acid.[5][7] The catechol group of carnosic acid is susceptible to oxidation, which can be triggered by factors such as drying, storage, heating, and light exposure during the extraction process.[5][8] This oxidation leads to the formation of carnosic acid quinone, an intermediate that can then convert to various other diterpenes, including carnosol and this compound.[8] This conversion pathway is a key reason for the variability in the composition of rosemary extracts.

Isolation and Purification of this compound

The isolation of this compound from plant material, primarily rosemary leaves, involves a multi-step process encompassing extraction, fractionation, and purification.

General Workflow for this compound Isolation

The general procedure for isolating this compound begins with the preparation of the plant material, followed by extraction to obtain a crude extract, and concludes with chromatographic purification to isolate the pure compound.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification p1 Rosemary Leaves p2 Drying & Grinding p1->p2 e1 Extraction (e.g., MAE, UAE, Soxhlet) p2->e1 e2 Filtration e1->e2 e3 Solvent Evaporation e2->e3 e4 Crude Extract e3->e4 pu1 Column Chromatography (Silica Gel) e4->pu1 pu2 Fraction Collection pu1->pu2 pu3 TLC/HPLC Analysis pu2->pu3 pu4 Pure this compound pu3->pu4

A general workflow for the isolation of this compound.
Experimental Protocols

Several methods have been developed for the extraction of phenolic diterpenes from rosemary. The choice of method impacts the efficiency and yield of the target compounds.

Protocol 1: Microwave-Assisted Extraction (MAE) [2]

  • Sample Preparation: Dry rosemary leaves are ground into a fine powder.

  • Extraction:

    • Weigh 1.0 g of powdered rosemary leaves and place it in a microwave extraction vessel.

    • Add 20 mL of 80% methanol (B129727) in water (v/v).

    • Set the extraction parameters: 500 W microwave power, 100°C, for 15 minutes.

  • Post-Extraction:

    • After cooling, filter the extract through Whatman No. 1 filter paper.

    • The filtrate can be used for direct analysis or concentrated under vacuum using a rotary evaporator to yield a crude extract for further purification.

Protocol 2: Ultrasound Bath-Assisted Extraction (UBAE) [2]

  • Sample Preparation: Use dried and powdered rosemary leaves as in Protocol 1.

  • Extraction:

    • Place 1.0 g of the powdered leaves in a 50 mL flask with 20 mL of ethanol.

    • Place the flask in an ultrasonic bath.

    • Set the sonication parameters: 40 kHz frequency, 100 W power, 40°C, for 30 minutes. Intermittently swirl the flask.

  • Post-Extraction:

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Decant the supernatant (the extract), which can then be filtered and prepared for analysis or purification.

Protocol 3: Purification by Column Chromatography [2][3]

  • Preparation: Prepare a silica (B1680970) gel column packed with a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a solvent like methanol and adsorb it onto a small amount of silica gel. After drying, load the sample onto the top of the column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with hexane-ethyl acetate (B1210297) and progresses to ethyl acetate-methanol.

  • Fraction Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and combine the fractions containing this compound.

  • Crystallization: The combined fractions are concentrated, and this compound can be crystallized from a solvent such as acetone (B3395972) to yield a pure compound.[3]

Quantitative Data on Extraction Methods

The yield of this compound and related phenolic diterpenes is highly dependent on the extraction method and parameters used. The following table summarizes quantitative data from various extraction techniques.

Extraction MethodSolventKey ParametersCompound QuantifiedYield (mg/g dry weight)Reference
Microwave-Assisted Extraction (MAE)80% Methanol in Water15 min extraction time, 100°CThis compound0.13 - 0.45[2]
Stirring Extraction (STE)Ethanol120 min, 80°C, 50 mL/g solvent-to-solid ratioThis compound~3.79[2]
Ultrasound Probe-Assisted Extraction (UPAE)Not specifiedOptimized conditionsThis compound~3.50[2]
Ultrasound Bath-Assisted Extraction (UBAE)Not specifiedOptimized conditionsThis compound~3.47[2]
Soxhlet ExtractionMethanolNot specifiedCarnosol22.00[9]
Supercritical Fluid Extraction (SFE)Supercritical CO₂355 bar, 100°C, 20 minCarnosic Acid(major component)[2]

Note: Data for carnosol and carnosic acid are included to provide context on the efficiency of these methods for extracting related phenolic diterpenes.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer.

Anti-Inflammatory Signaling Pathways

This compound has been shown to potently inhibit the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11] This inhibition is achieved by downregulating multiple signaling cascades. Specifically, this compound suppresses the lipopolysaccharide (LPS)-induced phosphorylation of PI3K/Akt and MAPKs (ERK1/2, p38).[10][11] The inactivation of these upstream kinases prevents the activation and nuclear translocation of transcription factors such as NF-κB and STAT3, which are crucial for the transcription of iNOS and COX-2 genes.[10][11]

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK p38 p38 TLR4->p38 PI3K PI3K TLR4->PI3K STAT3 STAT3 TLR4->STAT3 NFkB NF-κB ERK->NFkB p38->NFkB Akt Akt PI3K->Akt Akt->NFkB iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 STAT3->iNOS_COX2 This compound This compound This compound->ERK inhibits This compound->p38 inhibits This compound->PI3K inhibits This compound->NFkB inhibits This compound->STAT3 inhibits

Anti-inflammatory signaling pathways inhibited by this compound.
Anticancer Signaling Pathways

In the context of cancer, particularly breast cancer, this compound has been demonstrated to induce apoptosis and inhibit proliferation.[12][13] It exerts these effects by inhibiting the pro-survival PI3K/Akt and JAK2/STAT3 signaling pathways.[12][13] this compound triggers oxidative stress, leading to ROS-induced DNA damage and activation of the mitochondrial apoptotic pathway.[12] Furthermore, it can arrest the cell cycle in the S phase.[12][13] By inhibiting key survival signals, this compound promotes programmed cell death in cancer cells while having a less significant effect on normal cells.[13]

G cluster_pi3k PI3K/Akt Pathway cluster_jak JAK2/STAT3 Pathway This compound This compound PI3K_A PI3K This compound->PI3K_A inhibits JAK2 JAK2 This compound->JAK2 inhibits ROS ROS Production This compound->ROS induces Akt_A Akt PI3K_A->Akt_A Apoptosis Apoptosis PI3K_A->Apoptosis inhibition leads to Proliferation Cell Proliferation & Survival Akt_A->Proliferation STAT3_A STAT3 JAK2->STAT3_A STAT3_A->Proliferation STAT3_A->Apoptosis inhibition leads to ROS->Apoptosis

Anticancer signaling pathways modulated by this compound.

Conclusion

This compound, a phenolic diterpene derived from the oxidation of carnosic acid in rosemary, stands out for its significant biological activities. Its discovery in the early 1980s expanded our understanding of the antioxidant components of this popular herb. The isolation of this compound relies on effective extraction techniques, such as MAE and UAE, followed by chromatographic purification. The yield and purity are highly dependent on the chosen protocol. Mechanistically, this compound exerts its potent anti-inflammatory and anticancer effects by modulating critical signaling pathways, including NF-κB, MAPK, and STAT3. This comprehensive knowledge of its history, isolation, and mechanisms of action is vital for researchers and professionals in drug development and natural product chemistry, paving the way for its potential application as a therapeutic agent.

References

Stability of Rosmanol Under Light and Temperature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosmanol (B1679572), a potent antioxidant diterpene found in rosemary (Rosmarinus officinalis L.), is a subject of increasing interest for its therapeutic potential. Understanding its stability under various environmental conditions is paramount for its effective formulation and application in pharmaceuticals and nutraceuticals. This technical guide provides an in-depth analysis of the stability of this compound with respect to light and temperature. It summarizes available quantitative data, details relevant experimental protocols, and visualizes key degradation and biological signaling pathways. While direct quantitative stability data for this compound is limited, this guide synthesizes information on its formation from precursors and its subsequent degradation to provide a comprehensive overview of its stability profile.

Introduction

This compound is a phenolic diterpene that contributes significantly to the antioxidant properties of rosemary extracts. It is structurally related to other prominent compounds in rosemary, such as carnosic acid and carnosol (B190744). In fact, this compound is primarily formed through the oxidative degradation of carnosic acid and carnosol[1]. The stability of these precursors, and consequently the formation and stability of this compound, is influenced by factors such as temperature, light, and the solvent matrix[2][3]. This guide explores the current understanding of this compound's stability, providing a critical resource for researchers and developers working with this promising bioactive compound.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₆O₅
Molecular Weight 346.42 g/mol
Appearance White to off-white powder
Solubility Soluble in ethanol (B145695) and methanol (B129727)
Key Functional Groups Phenolic hydroxyls, lactone ring

Impact of Temperature on this compound Stability

Elevated temperatures generally accelerate the degradation of phenolic compounds, and this compound is no exception. While specific kinetic data for this compound degradation is scarce, studies on its precursors provide valuable insights. The degradation of carnosol, which leads to the formation of this compound, increases with temperature[1]. One study observed that while this compound is a major degradation product of carnosol, its peak area relative to other degradation products, such as epithis compound (B1649433) ethyl ether, decreases as the temperature increases, suggesting its own degradation at higher temperatures[4].

Table 1: Qualitative Summary of Temperature Effects on this compound and its Precursors

CompoundTemperature ConditionObserved EffectReference
CarnosolIncreased from -10°C to 40°CAccelerated degradation[1]
Carnosic AcidIncreased from -10°C to 40°CIncreased degradation[1]
This compoundIncrease in temperatureFormation from carnosol, followed by its own degradation at higher temperatures[4]

Impact of Light on this compound Stability

Table 2: Qualitative Summary of Light Effects on this compound and its Precursors

CompoundLight ConditionObserved EffectReference
CarnosolExposure to light at various temperaturesAccelerated degradation compared to dark conditions[1]
Carnosic AcidExposure to light at various temperaturesIncreased degradation, with some unique degradation products formed[1]

Degradation Pathway

This compound is not a primary compound in fresh rosemary but rather an oxidation product. The degradation of carnosic acid to carnosol is a key step, followed by the transformation of carnosol to this compound and its isomers[5].

Carnosic Acid Carnosic Acid Carnosol Carnosol Carnosic Acid->Carnosol Oxidation This compound This compound Carnosol->this compound Oxidation Further Degradation Products Further Degradation Products This compound->Further Degradation Products Oxidation

Figure 1. Simplified degradation pathway leading to the formation and subsequent degradation of this compound.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to evaluate its stability under various stress conditions.

Objective: To assess the stability of this compound under thermal and photolytic stress.

Materials:

  • This compound (high purity standard)

  • HPLC-grade methanol or ethanol

  • Volumetric flasks

  • Pipettes

  • HPLC or UPLC system with a PDA or UV detector

  • C18 reversed-phase column

  • Temperature-controlled oven

  • Photostability chamber with a calibrated light source (e.g., Xenon lamp)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Sample Preparation:

    • Thermal Stress: Transfer aliquots of the stock solution into clear glass vials. Place the vials in a temperature-controlled oven at various temperatures (e.g., 40°C, 60°C, 80°C).

    • Photolytic Stress: Transfer aliquots of the stock solution into quartz vials. Expose the vials to a controlled light source in a photostability chamber. A dark control sample wrapped in aluminum foil should be placed alongside the exposed samples.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Aliquots Aliquot into Vials Stock->Aliquots Thermal Thermal Stress (e.g., 40, 60, 80°C) Aliquots->Thermal Photo Photolytic Stress (e.g., Xenon Lamp) Aliquots->Photo Sampling Sample at Time Intervals Thermal->Sampling Photo->Sampling HPLC HPLC/UPLC Analysis Sampling->HPLC Data Calculate % Degradation, Rate Constant, Half-life HPLC->Data

Figure 2. Experimental workflow for a forced degradation study of this compound.

HPLC Method for Stability Indicating Assay

A stability-indicating method is crucial to separate the parent drug from its degradation products. The following is an example of an HPLC method that can be adapted for this compound stability studies.

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with: A) 0.1% Formic acid in Water, B) 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection PDA detector at 280 nm
Injection Volume 10 µL

Biological Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anti-cancer properties, by modulating several key signaling pathways. Understanding these pathways is crucial for drug development professionals.

PI3K/AKT and STAT3/JAK2 Signaling Pathways in Breast Cancer

This compound has been demonstrated to inhibit the proliferation of breast cancer cells and induce apoptosis by downregulating the PI3K/AKT and JAK2/STAT3 signaling pathways[2][6]. It also promotes apoptosis by increasing the expression of p-p38 and the protein inhibitor of activated STAT3 (PIAS3)[2][6].

cluster_pi3k PI3K/AKT Pathway cluster_jak JAK2/STAT3 Pathway cluster_mapk MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K JAK2 JAK2 This compound->JAK2 p38 p38 This compound->p38 AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation AKT->Proliferation STAT3 STAT3 JAK2->STAT3 STAT3->Apoptosis STAT3->Proliferation p38->Apoptosis

Figure 3. this compound's modulation of PI3K/AKT, JAK2/STAT3, and MAPK pathways in cancer cells.

Death Receptor and Mitochondrial Apoptotic Pathways in Colon Cancer

In human colon adenocarcinoma cells, this compound induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways[7]. It increases the expression of Fas and FasL, leading to the activation of caspase-8 and Bid. This, in turn, triggers the mitochondrial release of cytochrome c and AIF, ultimately leading to the activation of caspase-9 and caspase-3 and subsequent apoptosis[7].

cluster_extrinsic Death Receptor Pathway cluster_intrinsic Mitochondrial Pathway This compound This compound FasL FasL This compound->FasL Fas Fas FasL->Fas Caspase8 Caspase-8 Fas->Caspase8 Bid Bid Caspase8->Bid Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Bid->Mitochondrion tBid CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 4. this compound-induced apoptosis via death receptor and mitochondrial pathways.

Conclusion

The stability of this compound is a complex issue influenced by temperature, light, and its chemical environment. As a degradation product of carnosic acid and carnosol, its formation is intrinsically linked to the stability of its precursors. While direct quantitative data on this compound's degradation kinetics are not extensively available, the existing literature strongly suggests that it is susceptible to further degradation under thermal and photolytic stress. For drug development and formulation, it is crucial to control these environmental factors to ensure the stability and efficacy of this compound-containing products. Further research is warranted to establish a detailed quantitative stability profile of this compound and to identify its ultimate degradation products. The profound effects of this compound on key cellular signaling pathways underscore its therapeutic potential, making such stability studies all the more critical.

References

Natural Isomeric Forms of Rosmanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmanol (B1679572), a phenolic diterpene lactone primarily found in plant species of the Lamiaceae family, such as rosemary (Rosmarinus officinalis L.) and sage (Salvia species), has garnered significant scientific interest for its broad spectrum of biological activities.[1] As a naturally occurring bioactive compound, this compound and its isomers are subjects of intensive research for their potential therapeutic applications in various fields, including oncology, inflammatory diseases, and food preservation. This technical guide provides an in-depth overview of the natural isomeric forms of this compound, focusing on their chemical properties, biological activities, and the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical and Spectroscopic Properties of this compound Isomers

This compound and its natural isomers, principally epithis compound (B1649433) and isothis compound (B1610377), are abietane (B96969) diterpenes characterized by a fused six-membered tricyclic ring system with a phenolic moiety.[2] The subtle variations in their stereochemistry give rise to distinct physicochemical properties and potentially different biological activities. Carnosic acid is a known precursor to carnosol, which can then be transformed into this compound and its isomers.[3]

Table 1: Physicochemical Properties of this compound and its Natural Isomers

PropertyThis compoundEpithis compoundIsothis compoundReference(s)
Molecular Formula C₂₀H₂₆O₅C₂₀H₂₆O₅C₂₀H₂₆O₅[4]
Molecular Weight 346.42 g/mol 346.42 g/mol 346.42 g/mol [4]
Melting Point (°C) Data not available221.5227[4][5]
Appearance Data not availablePrisms (from acetone)Colorless crystals[4][5]
Solubility Data not availableData not availableData not available
Optical Rotation Data not availableData not availableData not available

Table 2: Spectroscopic Data for this compound and its Isomers

Isomer¹H-NMR (δ, ppm) in acetone-d₆¹³C-NMR (δ, ppm)Reference(s)
This compound Data not availableData not available
Epithis compound 0.92 (3H, s), 1.04 (3H, s), 1.17 (6H, d, J=7.2 Hz), 1.4-1.9 (5H), 2.00 (1H, s), 3.0-3.5 (2H), 3.74 (1H), 4.72 (2H, br. s)Data not available[5]
Isothis compound Data not availableData not available

Biological Activities of this compound Isomers

This compound and its isomers exhibit a range of potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The antioxidant properties are largely attributed to their ability to scavenge free radicals and chelate reactive oxygen species (ROS).[6]

Antioxidant Activity

The antioxidant capacity of this compound isomers has been shown to be significantly higher than that of synthetic antioxidants like BHA and BHT in certain assays.[7]

Table 3: Quantitative Antioxidant Activity of this compound Isomers

IsomerAssayActivity MetricValueReference(s)
This compound Antioxidative Activity in LardRelative Potency~4 times more active than BHA and BHT[7]
Epithis compound Inhibition of LDL OxidationIC₅₀7-10 µM[4]
Antioxidative Activity in LardRelative Potency~4 times more active than BHA and BHT[5]
Isothis compound Antioxidative Activity in LardRelative PotencyHigh activity[5]
Anti-inflammatory Activity

This compound and its related compounds exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory mediators.[8]

Table 4: Quantitative Anti-inflammatory Activity of this compound Isomers

IsomerAssay/ModelActivity MetricValueReference(s)
This compound Inhibition of NO production (LPS-stimulated RAW 264.7 cells)IC₅₀Data not available[9]
Epithis compound Data not availableData not availableData not available
Isothis compound Data not availableData not availableData not available

Note: Specific IC₅₀ values for the anti-inflammatory activity of individual isomers are not well-documented in comparative studies.

Anticancer Activity

This compound has demonstrated significant cytotoxic and apoptotic effects on various cancer cell lines.[3] The anticancer activity is mediated through the regulation of multiple signaling pathways involved in cell proliferation, apoptosis, and survival.

Table 5: Quantitative Anticancer Activity of this compound

Cell LineAssayTreatment DurationIC₅₀ (µM)Reference(s)
MCF-7 (Breast Cancer) MTT24h~50[3]
MTT48h~25[3]
MTT72h~12.5[3]
MDA-MB-231 (Breast Cancer) MTT24h~100[3]
MTT48h~50[3]
MTT72h~25[3]

Note: Data on the specific anticancer activities of epithis compound and isothis compound are limited.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. Due to the structural similarity, it is plausible that its isomers, epithis compound and isothis compound, modulate similar pathways, though further research is needed for confirmation.

Anti-inflammatory Signaling Pathways

This compound has been shown to inhibit pro-inflammatory signaling cascades, primarily the NF-κB and MAPK pathways.[8] In lipopolysaccharide (LPS)-stimulated cells, this compound prevents the degradation of IκB, an inhibitor of NF-κB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes like iNOS and COX-2.[8][9]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK IkB IκB TLR4->IkB | NFkB NF-κB MAPK->NFkB IkB->NFkB | Nucleus Nucleus NFkB->Nucleus Inflammation Inflammation (iNOS, COX-2) Nucleus->Inflammation This compound This compound This compound->MAPK inhibits This compound->IkB inhibits degradation

This compound's anti-inflammatory signaling pathway.
Anticancer Signaling Pathways

In cancer cells, this compound has been found to induce apoptosis by modulating the PI3K/AKT and STAT3/JAK2 signaling pathways.[4][7] It inhibits the proliferation and promotes apoptosis of cancer cells by downregulating the phosphorylation of key proteins in these survival pathways.[4][7]

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K JAK2 JAK2 RTK->JAK2 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3 STAT3 JAK2->STAT3 STAT3->Proliferation Apoptosis Apoptosis This compound This compound This compound->PI3K | This compound->JAK2 | This compound->Apoptosis

This compound's anticancer signaling pathways.

Experimental Protocols

Extraction and Isolation of this compound Isomers

The extraction and isolation of individual this compound isomers require careful optimization to minimize degradation and isomerization of the parent compounds, carnosic acid and carnosol.

Protocol 1: Optimized Extraction to Minimize Isomer Formation

  • Sample Preparation: Dry fresh rosemary leaves at a low temperature (e.g., 40°C) and grind them into a fine powder.

  • Solvent Selection: Use a high-purity aprotic solvent like acetonitrile (B52724) to minimize degradation.[3]

  • Extraction Conditions: Perform extraction at a low temperature (e.g., 4°C) and protect from light by wrapping the extraction vessel in aluminum foil.[3] Use a solid-to-solvent ratio of approximately 1:10 (g/mL) and agitate for a short duration (e.g., 30 minutes).[3]

  • Filtration and Concentration: Filter the extract to remove solid plant material and concentrate under reduced pressure at a temperature below 40°C.[3]

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Prepare a silica (B1680970) gel column (70-230 mesh).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the desired isomers.

  • Further Purification: Pool the enriched fractions and subject them to further purification using preparative HPLC or Sephadex LH-20 chromatography to obtain pure isomers.[8]

G Start Dried, Powdered Rosemary Leaves Extraction Optimized Solvent Extraction Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Fractions Enriched Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC / Sephadex LH-20 Fractions->PrepHPLC PureIsomers Pure this compound Isomers PrepHPLC->PureIsomers Analysis HPLC-MS / NMR Analysis PureIsomers->Analysis

General workflow for extraction and purification.
Analytical Methods for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of this compound isomers.

Protocol 3: HPLC-DAD Method for Quantification

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[3]

    • Solvent B: Acetonitrile with 0.1% formic acid.[3]

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70-100% B

    • 25-30 min: 100% B[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: Monitor at a suitable wavelength (e.g., 280 nm).

  • Quantification: Use certified reference standards for external calibration.

Conclusion

The natural isomeric forms of this compound, including epithis compound and isothis compound, represent a promising class of bioactive compounds with significant therapeutic potential. Their potent antioxidant, anti-inflammatory, and anticancer activities, mediated through the modulation of key cellular signaling pathways, make them attractive candidates for further drug development. This technical guide provides a consolidated resource of the current knowledge on these compounds, highlighting the need for further research to fully elucidate the specific properties and mechanisms of action of each isomer. The provided experimental protocols offer a foundation for researchers to advance the study of these valuable natural products.

References

Rosmanol in Rosmarinus officinalis Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of rosmanol (B1679572) concentration in Rosmarinus officinalis (rosemary) extracts. This document outlines quantitative data, detailed experimental protocols for extraction and quantification, and explores the signaling pathways modulated by this compound.

Core Focus: this compound Concentration and Analysis

This compound is a phenolic diterpene found in rosemary that, along with other related compounds like carnosic acid and carnosol, contributes to the plant's notable antioxidant and anti-inflammatory properties.[1][2][3] The concentration of this compound in rosemary extracts is highly dependent on a variety of factors, including the extraction method, the solvent used, and the specific part of the plant being processed.[1][3]

Quantitative Data on this compound Concentration

The following table summarizes the quantitative data on this compound concentration in Rosmarinus officinalis extracts from various studies. It is important to note that many studies focus on the more abundant phenolic diterpenes, carnosic acid and carnosol, with this compound often present in lower quantities.[3]

Extraction MethodSolvent(s)Plant PartThis compound ConcentrationReference
Not SpecifiedNot SpecifiedDried Leaves~0.02 g/100 g (0.02%)Ribeiro-Santos et al. (2015), as cited in[3]
Microwave-Assisted Extraction (MAE)Not specifiedLeavesDetected, but not consistently quantified across all 20 samples. Found in higher concentrations in samples from Sokobanja.[4]
Not SpecifiedNot SpecifiedFresh Rosemary124.10 mg/100 g Fresh Weight[5]
UHPLC-ESI-QTOF-MS AnalysisMethanol (B129727)LeavesIdentified as a this compound derivative[6]

Note: The variability in reported concentrations highlights the influence of genetic and environmental factors on the phytochemical profile of rosemary.[3]

Experimental Protocols

Accurate quantification of this compound in rosemary extracts requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the separation and quantification of phenolic compounds in rosemary.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This section details a general HPLC protocol based on methodologies reported in the literature for the analysis of phenolic diterpenes in rosemary extracts.[7][8][9]

1. Sample Preparation:

  • Extraction: Dried and powdered rosemary leaves are extracted with a suitable solvent, such as methanol or a mixture of methanol and water.[7] Sonication or microwave-assisted extraction can be employed to improve efficiency.[1]

  • Purification: The crude extract may be purified using Solid Phase Extraction (SPE) to remove interfering substances.[9]

  • Filtration: The final extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC System and Conditions:

  • Column: A reversed-phase C18 column is typically used.[8][9]

  • Mobile Phase: A gradient elution is commonly used, involving a mixture of an aqueous solvent (often with an acid modifier like phosphoric acid or formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.[7][9]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[9]

  • Detection: A UV-Vis or Photodiode Array (PDA) detector is used. The detection wavelength for this compound and related phenolic diterpenes is typically set around 230 nm or 285 nm.[7][9]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared with a certified this compound standard.[4]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways, particularly those involved in inflammation and cancer.

Anti-inflammatory Signaling Pathways

This compound has demonstrated potent anti-inflammatory effects by inhibiting pathways such as NF-κB and MAPK.[10][11][12] It can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11]

G This compound's Anti-inflammatory Action cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway cluster_2 NF-κB Pathway cluster_3 Inflammatory Response LPS LPS ERK ERK1/2 LPS->ERK p38 p38 LPS->p38 PI3K_Akt PI3K/Akt LPS->PI3K_Akt This compound This compound This compound->ERK This compound->p38 This compound->PI3K_Akt IκB IκBα Phosphorylation & Degradation This compound->IκB PI3K_Akt->IκB NFκB NF-κB Translocation IκB->NFκB iNOS_COX2 iNOS & COX-2 Expression NFκB->iNOS_COX2 NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2

This compound's inhibition of pro-inflammatory signaling pathways.
Anticancer Signaling Pathways

In the context of cancer, particularly breast cancer, this compound has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting pathways such as PI3K/AKT and JAK2/STAT3.[13][14] It can also trigger oxidative stress within cancer cells, leading to DNA damage and cell cycle arrest.[13]

G This compound's Anticancer Mechanisms cluster_0 Signaling Pathways cluster_1 Cellular Effects This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt JAK2_STAT3 JAK2/STAT3 This compound->JAK2_STAT3 Apoptosis Apoptosis This compound->Apoptosis ROS ROS Production This compound->ROS Proliferation Cell Proliferation PI3K_Akt->Proliferation JAK2_STAT3->Proliferation DNA_Damage DNA Damage ROS->DNA_Damage Cell_Cycle_Arrest S-Phase Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

This compound's modulation of signaling pathways in cancer cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the extraction and quantification of this compound from Rosmarinus officinalis.

G Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Data Output A Rosemary Plant Material (e.g., Leaves) B Drying & Grinding A->B C Solvent Extraction (e.g., Methanol) B->C D Filtration / Purification (SPE) C->D E HPLC Analysis D->E F Peak Identification (vs. Standard) E->F G Quantification (Calibration Curve) F->G H This compound Concentration Data G->H

A generalized experimental workflow for this compound analysis.

References

Methodological & Application

Application Notes & Protocols: High-Yield Rosmanol Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rosmanol (B1679572) is a phenolic diterpene found predominantly in species of the Lamiaceae family, such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis).[1][2] It, along with its isomers and related compounds like carnosic acid and carnosol, is of significant interest to the pharmaceutical, food, and cosmetic industries due to its potent antioxidant properties.[2][3] The efficiency of extracting and purifying this compound is critical for its commercial and research applications. This document provides detailed protocols for high-yield extraction and subsequent purification of this compound, summarizes quantitative data from various methodologies, and presents visual workflows for clarity.

Section 1: High-Yield Extraction of this compound

The recovery of this compound is highly dependent on the chosen extraction technique and its parameters. Modern "green" extraction methods often provide higher yields in shorter times with reduced solvent consumption compared to traditional techniques.[4][5][6]

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data from various extraction techniques, highlighting key parameters and resulting yields.

Extraction MethodPlant SourceSolventKey ParametersThis compound Yield (mg/g dry weight)Reference
Stirring Extraction (STE) RosemaryEthanol (B145695)120 min, 80°C, 50 mL/g solvent-to-solid ratio~3.79[7]
Ultrasound Probe-Assisted (UPAE) RosemaryEthanol2 cycles of 20 min, 50 mL/g, 120 W, 0.4 mm particle size~3.50[4][7]
Ultrasound Bath-Assisted (UBAE) RosemaryEthanol2 cycles of 5 min, 50 mL/g, 220 W, 37 kHz, 0.4 mm particle size~3.47[4][7]
Microwave-Assisted (MAE) Rosemary80% Methanol (B129727)15 min, 100°C, 500 W0.13 - 0.45[7]
Supercritical Fluid (SFE) RosemarySupercritical CO₂355 bar, 100°C, 20 minNot directly quantified for this compound; 35.7 mg/g for Carnosic Acid[8]
Soxhlet Extraction RosemaryNot specifiedNot specifiedNot directly quantified for this compound; High yields of related diterpenes (22 mg/g Carnosol)[9]

Note: The yield of this compound can be influenced by the conversion of carnosic acid, a precursor, during the extraction and analysis process.[10][11]

Experimental Workflow: Extraction

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Plant Rosemary Leaves DryGrind Drying (40-50°C) & Grinding (<0.5 mm) Plant->DryGrind UPAE Ultrasound-Assisted Extraction (UPAE/UBAE) DryGrind->UPAE Ethanol MAE Microwave-Assisted Extraction (MAE) DryGrind->MAE 80% Methanol SFE Supercritical Fluid Extraction (SFE) DryGrind->SFE Supercritical CO₂ Filter Filtration or Centrifugation UPAE->Filter MAE->Filter Crude Crude Extract SFE->Crude Direct Collection Evap Solvent Evaporation (Rotary Evaporator) Filter->Evap Evap->Crude

General workflow for the extraction of this compound from rosemary leaves.
Experimental Protocols

Protocol 1: Ultrasound Bath-Assisted Extraction (UBAE) [7]

This protocol is adapted from methods demonstrating high yields for this compound and related compounds.

  • Materials & Equipment:

    • Dried, powdered rosemary leaves (particle size ≤ 0.5 mm)

    • Ethanol

    • 50 mL flasks

    • Ultrasonic bath (e.g., 40 kHz, 100 W)

    • Centrifuge

    • Rotary evaporator

  • Procedure:

    • Sample Preparation: Weigh 1.0 g of powdered rosemary leaves and place into a 50 mL flask.

    • Solvent Addition: Add 20 mL of ethanol to the flask (a 1:20 solid-to-solvent ratio).

    • Sonication: Place the flask in the ultrasonic bath. Set the parameters (e.g., Frequency: 40 kHz, Power: 100 W, Temperature: 40°C, Time: 30 minutes).[7] Intermittently swirl the flask to ensure uniform extraction.

    • Post-Extraction Processing: a. Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.[7] b. Decant the supernatant, which is the crude extract. c. For purification, the solvent can be removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Protocol 2: Microwave-Assisted Extraction (MAE) [7]

MAE is a rapid extraction method that uses microwave energy to heat the solvent and sample.

  • Materials & Equipment:

    • Dried, powdered rosemary leaves (particle size ≤ 0.5 mm)

    • 80% Methanol in water (v/v)

    • Microwave extraction vessels

    • Microwave extractor (e.g., 500 W)

    • Whatman No. 1 filter paper

    • Rotary evaporator

  • Procedure:

    • Sample Preparation: Weigh 1.0 g of powdered rosemary leaves and place into a microwave extraction vessel.[7]

    • Solvent Addition: Add 20 mL of 80% methanol to the vessel.[7]

    • Extraction: Securely cap the vessel and place it in the microwave extractor. Set the extraction parameters (e.g., Microwave Power: 500 W, Temperature: 100°C, Time: 15 minutes).[7]

    • Cooling: After the cycle is complete, allow the vessel to cool to room temperature.

    • Post-Extraction Processing: a. Filter the extract through Whatman No. 1 filter paper to separate the plant residue.[7] b. Collect the filtrate. For purification, remove the solvent using a rotary evaporator to obtain the crude extract.

Section 2: Purification of this compound

Purification of this compound from the crude extract is typically a multi-step process involving chromatographic techniques to separate it from other co-extracted compounds.

Data Presentation: Purification Parameters
Purification MethodStationary PhaseMobile Phase (Elution Gradient)MonitoringReference
Column Chromatography Silica (B1680970) gel (70-230 mesh)Gradient of n-hexane and ethyl acetate (B1210297) (e.g., 90:10 -> 70:30)Thin Layer Chromatography (TLC)[2]
Preparative HPLC C18 columnGradient of acidified water and acetonitrile (B52724)UV Detector[7][12]

Experimental Workflow: Purification

PurificationWorkflow Crude Crude Extract Column Silica Gel Column Chromatography Crude->Column Fractions Collect Fractions Column->Fractions TLC Monitor Fractions by TLC Fractions->TLC Pool Pool Fractions Containing This compound TLC->Pool Identify correct Rf Evap Evaporate Solvent Pool->Evap SemiPure Semi-Purified this compound Evap->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC Pure Pure this compound (>95%) PrepHPLC->Pure

General workflow for the purification of this compound from a crude extract.
Experimental Protocols

Protocol 3: Column Chromatography (Initial Fractionation) [2]

This protocol describes a standard method for the initial separation of compounds from the crude extract based on polarity.

  • Materials & Equipment:

    • Crude rosemary extract

    • Silica gel (e.g., 70-230 mesh)

    • Chromatography column

    • n-hexane and ethyl acetate (HPLC grade)

    • Collection tubes

    • TLC plates and development chamber

  • Procedure:

    • Column Packing: a. Prepare a slurry of silica gel in n-hexane. b. Pour the slurry into the column and allow it to settle into a uniform bed, ensuring no air bubbles are trapped. c. Add a small layer of sand on top of the silica gel bed to prevent disturbance.

    • Sample Loading: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate). b. Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent. c. Carefully add the dried, sample-adsorbed silica to the top of the column.[7]

    • Elution: a. Begin elution with 100% n-hexane to remove non-polar impurities.[2] b. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate). This compound and its isomers typically elute in the more polar fractions.[2] c. Collect fractions of a consistent volume (e.g., 15-20 mL) in labeled tubes.

    • Monitoring and Pooling: a. Spot samples from each fraction onto a TLC plate. b. Develop the plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3).[2] c. Visualize the spots under UV light. d. Combine the fractions that show a strong spot corresponding to the expected Rf value of this compound.

    • Concentration: Evaporate the solvent from the pooled fractions to obtain a semi-purified, this compound-rich extract.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) [7][12]

Prep-HPLC is used for the final purification step to achieve high purity.

  • Materials & Equipment:

    • Semi-purified this compound extract

    • Preparative HPLC system with a UV detector

    • Preparative C18 column

    • Acetonitrile and water (HPLC grade), acidified with 0.1% formic acid

    • Lyophilizer or rotary evaporator

  • Procedure:

    • Sample Preparation: Dissolve the semi-purified extract in the initial mobile phase solvent. Filter the solution through a 0.22 µm syringe filter.

    • Method Development: Develop an appropriate gradient elution method on an analytical scale first to determine the retention time of this compound. A typical gradient might run from 40% to 70% acetonitrile in water over 25-30 minutes.[12]

    • Purification: a. Scale up the analytical method to the preparative column. b. Inject the prepared sample onto the column. c. Run the gradient elution and monitor the separation at a suitable wavelength (e.g., 280 nm). d. Collect the fraction corresponding to the this compound peak.

    • Post-Purification: a. Remove the organic solvent (acetonitrile) from the collected fraction using a rotary evaporator. b. Lyophilize (freeze-dry) the remaining aqueous solution to obtain pure, solid this compound.

    • Purity Analysis: Confirm the purity of the final product using analytical HPLC and/or mass spectrometry.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of Rosmanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of rosmanol (B1679572), a phenolic diterpene found in rosemary (Rosmarinus officinalis). This compound, along with related compounds like carnosic acid and carnosol, contributes to the antioxidant properties of rosemary extracts, making its precise measurement critical for quality control, standardization of herbal products, and in pharmacodynamic and pharmacokinetic studies. This protocol outlines the necessary reagents, instrumentation, and a comprehensive procedure for sample preparation, chromatographic separation, and data analysis.

Introduction

This compound is a naturally occurring antioxidant found in rosemary.[1] Structurally similar to other active compounds in rosemary such as carnosic acid and carnosol, this compound exhibits significant antioxidant activity.[1][2] Accurate quantification of this compound is essential for the quality assessment of rosemary extracts and for research into its biological activities. This document presents a validated HPLC-UV method for the reliable determination of this compound content in various samples.

Experimental Protocol

Materials and Reagents
  • Solvents: HPLC grade methanol (B129727), acetonitrile, and water.

  • Acids: Formic acid or phosphoric acid (analytical grade).

  • Reference Standard: this compound (purity ≥98%).

  • Filters: 0.22 µm or 0.45 µm syringe filters (e.g., PTFE or nylon).

Instrumentation
  • A standard HPLC system equipped with:

    • Degasser

    • Binary or Quaternary Pump

    • Autosampler

    • Column Oven

    • Photodiode Array (PDA) or UV-Vis Detector

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask. Use sonication for approximately 5 minutes to ensure complete dissolution.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[3] These solutions will be used to construct the calibration curve.

Sample Preparation (from Rosmarinus officinalis leaves)
  • Drying and Grinding: Dry fresh rosemary leaves at 40°C in a forced-air circulation oven.[3][4] Grind the dried leaves into a fine powder.[3]

  • Extraction: Accurately weigh approximately 50 mg of the ground sample and place it into a suitable vessel.[5] Add 25 mL of methanol (or a methanol:water mixture, e.g., 2:1 v/v) and extract using an ultrasonic bath for 5-30 minutes.[3][4][5]

  • Centrifugation and Filtration: Centrifuge the extract at approximately 3500-4000 rpm for 3-10 minutes.[3][5] Filter the resulting supernatant through a 0.45 µm syringe filter into an HPLC vial.[3]

HPLC Conditions
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid or 0.02% Phosphoric Acid.[3][5]

    • B: Acetonitrile with 0.1% Formic Acid.[3]

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 282 nm or 289 nm (based on the UV absorbance maxima of this compound).[1][6] A wavelength of 280 nm can also be used for general screening of phenolic diterpenes.[3]

  • Injection Volume: 10 µL.[3]

Data Presentation

The quantitative data for this compound should be summarized for clarity and easy comparison. The following table provides an example structure for presenting such data.

AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
This compound~17.2[6]1 - 100≥0.999~0.2-0.8~0.6-2.5

Note: The linearity range, LOD, and LOQ values are typical estimates for related phenolic compounds and should be determined experimentally for this compound during method validation.[7][8]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_data Data Analysis Sample Rosemary Sample (Leaves) DryGrind Drying (40°C) & Grinding Sample->DryGrind Standard This compound Standard Stock Primary Stock Solution (1 mg/mL in Methanol) Standard->Stock Extraction Ultrasonic Extraction (Methanol/Water) DryGrind->Extraction Centrifuge Centrifugation & Filtration (0.45 µm filter) Extraction->Centrifuge HPLC HPLC System (C18 Column, 30°C) Centrifuge->HPLC Inject Sample Working Working Standard Solutions (1-100 µg/mL) Stock->Working Working->HPLC Inject Standards Gradient Gradient Elution (ACN/H2O with Acid) Detection UV Detection (282 nm) Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Signaling Pathway Diagram (Logical Relationship)

Rosmanol_Quantification_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Sample Rosemary Extract Separation Chromatographic Separation (HPLC with C18 Column) Sample->Separation Standard This compound Standard Standard->Separation Detection UV Detection (Peak Area Measurement) Separation->Detection Eluted Analytes Concentration This compound Concentration Detection->Concentration Calibration Curve

Caption: Logical relationship for this compound quantification via HPLC.

References

Application Notes: In Vitro Antioxidant Activity Assays for Rosmanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosmanol is a phenolic diterpene naturally occurring in rosemary (Rosmarinus officinalis) and other plants of the Lamiaceae family.[1] It is recognized for its significant pharmacological properties, including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[1][2] The antioxidant capacity of this compound is primarily attributed to its phenolic hydroxyl groups, which can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby interrupting the damaging chain reactions of lipid peroxidation.[3] Furthermore, studies suggest that this compound may also bolster cellular protection by activating endogenous antioxidant defense systems.[3]

These application notes provide detailed protocols for common in vitro assays used to quantify the antioxidant activity of this compound, offering a basis for its evaluation as a potential therapeutic agent or nutraceutical ingredient.

Data Presentation: Quantitative Antioxidant Activity

The antioxidant efficacy of this compound and related compounds from rosemary has been evaluated using various assays. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity. The data below is compiled from various studies and serves as a reference for the expected activity.

Compound/ExtractAssayIC50 / Activity ValueReference
This compoundDPPH Radical Scavenging42 µM (in COLO 205 cells)[4]
This compoundInhibition of mitochondrial/microsomal lipid peroxidationComplete inhibition at 3 µM[5]
Epithis compoundInhibition of LDL Oxidation (TBARS)7 - 10 µmol/L[6]
CarnosolInhibition of LDL Oxidation (TBARS)7 - 10 µmol/L[6]
Rosemary ExtractDPPH Radical Scavenging12.8 ± 2.7 µg/mL[4]
Rosemary ExtractABTS Radical Scavenging6.98 ± 1.9 µg/mL[4]

Disclaimer: The quantitative data presented are based on available literature and may vary depending on the specific experimental conditions, such as solvent, pH, and reaction time. These values should be used as a comparative reference.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[6] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[7][8] The degree of discoloration indicates the scavenging potential of the antioxidant.[6]

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare DPPH Solution (in Methanol (B129727)/Ethanol) Mix Mix DPPH Solution with Sample/Control DPPH->Mix Sample Prepare this compound Dilutions & Positive Control (e.g., Ascorbic Acid) Sample->Mix Incubate Incubate in Dark (Room Temperature, ~30 min) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition & Determine IC50 Value Measure->Calculate

Caption: General workflow for the DPPH radical scavenging assay.

Reagents and Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (B145695)

  • Positive control (e.g., Ascorbic acid, Trolox, BHA, BHT)[9]

  • 96-well microplate or cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare DPPH Solution: Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[6][8] This is typically around 0.1 mg/mL.[10]

  • Prepare Sample Dilutions: Prepare a series of dilutions of this compound in the same solvent. Also, prepare dilutions for a positive control.[4]

  • Reaction:

    • For Microplate: Add 100 µL of the DPPH solution to each well of a 96-well plate. Then add 100 µL of the sample, control, or blank (solvent only) solution to the respective wells.[4]

    • For Cuvettes: Mix 3.0 mL of the DPPH working solution with 0.5 mL of the sample extract.[8] A blank sample contains only the solvent and DPPH solution.[10]

  • Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.[4][8]

  • Measurement: Measure the absorbance at 517 nm.[4]

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100[4] Where:

  • Acontrol is the absorbance of the DPPH solution with the blank.

  • Asample is the absorbance of the DPPH solution with the this compound sample.

The IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[4] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The pre-formed radical has a characteristic blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically at 734 nm.[4]

Reagents and Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS, pH 7.4) or ethanol

  • Positive control (e.g., Ascorbic acid, Trolox)[4]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare ABTS•+ Solution: Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[4] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4][6]

  • Dilute ABTS•+ Solution: Before the assay, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Prepare Sample Dilutions: Prepare a series of dilutions of this compound and the positive control.[4]

  • Reaction: To each well of a 96-well plate, add 10 µL of the sample or standard solution. Then, add 190 µL of the diluted ABTS•+ solution to each well.[4]

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.[4][11]

  • Measurement: Measure the absorbance at 734 nm.[4]

Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100[4] Where:

  • Acontrol is the absorbance of the ABTS•+ solution without the sample.

  • Asample is the absorbance of the ABTS•+ solution with the this compound sample.

The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.[4] Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[12][13] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which is monitored by measuring the change in absorbance at 593 nm.[12]

Reagents and Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader or spectrophotometer

  • Water bath (37°C)

Procedure:

  • Prepare FRAP Reagent: Prepare the working FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12][14]

  • Incubate Reagent: Warm the FRAP reagent to 37°C in a water bath.[14][15]

  • Prepare Standard Curve: Prepare a series of dilutions of FeSO₄ to create a standard curve (e.g., 0.1 to 1.5 mM).[12][14]

  • Reaction:

    • Add 190 µL of the pre-warmed FRAP reagent to each well of a 96-well plate.[4]

    • Add 10 µL of the this compound sample, standard, or blank to the respective wells.[4]

  • Incubation: Incubate the plate at 37°C for 4-60 minutes. The incubation time can be adjusted for slow-reacting compounds.[4][13]

  • Measurement: Measure the absorbance at 593 nm.[4][12]

Data Analysis: The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve of Fe²⁺. The results are expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).[4]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (commonly fluorescein) caused by peroxyl radicals.[16][17] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[16] The antioxidant's presence preserves the fluorescent signal for a longer duration. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[17][18]

Mechanism Diagram:

ORAC_Mechanism AAPH AAPH (Radical Initiator) Peroxyl Peroxyl Radicals (ROS) AAPH->Peroxyl Thermal Decomposition Fluorescein (B123965) Fluorescein (Fluorescent Probe) Peroxyl->Fluorescein Oxidizes & Quenches Fluorescence Neutralized Neutralized Radicals Peroxyl->Neutralized Quenched Non-Fluorescent Product Fluorescein->Quenched This compound This compound (Antioxidant) This compound->Peroxyl Scavenges

Caption: Simplified mechanism of the ORAC assay.

Reagents and Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Positive control (Trolox)

  • 96-well black opaque microplate[18]

  • Fluorescence microplate reader with temperature control and injectors

Procedure:

  • Prepare Solutions: Prepare all solutions (Fluorescein, AAPH, Trolox standards, and this compound samples) fresh daily in phosphate buffer.[16][19]

  • Plate Setup: In a 96-well black plate, pipette the following into each well:

    • 150 µL of fluorescein working solution.[16][17]

    • 25 µL of Trolox standard, this compound sample, or phosphate buffer (for blank).[16]

  • Pre-incubation: Mix and incubate the plate at 37°C for at least 15-30 minutes to allow for thermal equilibration.[18][20]

  • Initiate Reaction: Initiate the reaction by adding 25 µL of the AAPH solution to each well. This can be done using the plate reader's injectors for consistency.[16][17]

  • Measurement: Immediately begin measuring the fluorescence kinetically at 37°C. The typical settings are an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[19][20] Readings are taken every 1-2 minutes for 60-90 minutes.[17][20]

Data Analysis:

  • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples from the fluorescence decay curves.

  • Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank.

    • Net AUC = AUCsample - AUCblank

  • Plot a standard curve of Net AUC versus Trolox concentration.

  • Determine the ORAC value of this compound from the standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample (µmol TE/g or µmol TE/mL).[16]

References

Application Notes: Investigating the Pleiotropic Effects of Rosmanol in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rosmanol, a phenolic diterpene predominantly found in rosemary (Rosmarinus officinalis L.), has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] These attributes make it a compelling candidate for therapeutic development. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in studying the multifaceted effects of this compound using various cell culture models.

Mechanism of Action

This compound exerts its biological activities through the modulation of multiple key signaling pathways. In inflammatory responses, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3).[1][3] This is achieved by interfering with upstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[1][3] Specifically, this compound can suppress the phosphorylation of ERK1/2 and p38 MAPK.[1][4] In the context of cancer, this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6][7] It can upregulate the expression of Fas and FasL, leading to the activation of caspase-8.[5][6] Furthermore, this compound promotes the translocation of Bax to the mitochondria, causing a decrease in mitochondrial membrane potential and the release of cytochrome c.[5][6] Studies have also indicated that this compound can induce cell cycle arrest, particularly in the S-phase, in breast cancer cells.[8][9]

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for elucidating the specific effects of this compound. Based on existing research, the following cell lines are recommended for investigating its anti-inflammatory and anti-cancer activities.

Application AreaRecommended Cell LinesRationale
Anti-inflammatory Effects RAW 264.7 (murine macrophages)A well-established model for studying inflammation. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and the expression of iNOS and COX-2.[1][3][10]
Human Umbilical Vein Endothelial Cells (HUVECs)Useful for investigating the effects of this compound on endothelial tube formation, a process relevant to inflammation and angiogenesis.
SH-SY5Y (human neuroblastoma cells)A relevant model for studying the neuroprotective and anti-inflammatory effects of this compound in the context of neuroinflammation.[11]
Anti-cancer Effects MCF-7 (human breast adenocarcinoma)An estrogen receptor-positive breast cancer cell line commonly used to study the effects of natural compounds on cell proliferation, apoptosis, and cell cycle.[8][9][12]
MDA-MB-231 (human breast adenocarcinoma)An estrogen receptor-negative, highly invasive breast cancer cell line that provides a contrasting model to MCF-7.[8][9][12]
COLO 205 (human colon adenocarcinoma)A well-characterized colon cancer cell line used to investigate the induction of apoptosis by this compound.[6][7]
HepG2 (human hepatoma)A suitable model for assessing the impact of this compound on the Nrf2 signaling pathway and its downstream antioxidant and detoxification enzymes.[13]

Experimental Protocols

Detailed protocols for key experiments to assess the effects of this compound are provided below.

Cell Viability Assays (MTT and XTT)

These colorimetric assays are used to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.[14][15][16][17]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS)

  • 96-well plates

  • Microplate reader

Protocol (MTT Assay):

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).

  • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol (XTT Assay):

  • Follow steps 1 and 2 of the MTT protocol.

  • Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.

  • Add 50 µL of the XTT working solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21][22]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Oxidative Stress Assay (DCFH-DA Staining)

This assay measures the intracellular generation of reactive oxygen species (ROS).[23][24][25][26][27]

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorometer, fluorescence microscope, or flow cytometer

Protocol:

  • Seed cells in a suitable plate or flask and treat with this compound.

  • After treatment, wash the cells with PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm), visualize under a fluorescence microscope, or quantify by flow cytometry.

Anti-inflammatory Response Assays

a) Nitric Oxide (NO) Production (Griess Assay):

  • Seed RAW 264.7 cells and treat with this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be generated to quantify NO concentration.

b) Cytokine Measurement (ELISA):

  • Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).

  • Collect the cell culture supernatant.

  • Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[28][29][30][31]

c) Gene Expression Analysis (qPCR):

  • Isolate total RNA from this compound-treated and control cells.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR using specific primers for genes of interest (e.g., iNOS, COX-2, TNF-α, IL-6).

  • Normalize the expression levels to a housekeeping gene (e.g., GAPDH, β-actin).

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
MCF-7DataDataData
MDA-MB-231DataDataData
COLO 205DataDataData
RAW 264.7DataDataData

Table 2: Effect of this compound on Apoptosis in Cancer Cells (% of Apoptotic Cells)

TreatmentMCF-7MDA-MB-231COLO 205
ControlDataDataData
This compound (X µM)DataDataData
This compound (Y µM)DataDataData

Table 3: Effect of this compound on Inflammatory Markers in LPS-stimulated RAW 264.7 Cells

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)iNOS (relative gene expression)COX-2 (relative gene expression)
ControlDataDataDataDataData
LPS (1 µg/mL)DataDataDataDataData
LPS + this compound (X µM)DataDataDataDataData
LPS + this compound (Y µM)DataDataDataDataData

Visualizing this compound's Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Rosmanol_Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK (p38, ERK1/2) TLR4->MAPK This compound This compound This compound->PI3K This compound->MAPK Akt Akt PI3K->Akt Ikk IKK Akt->Ikk MAPK->Ikk IkB IκBα Ikk->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Inflammatory_Genes

Caption: this compound's anti-inflammatory signaling pathway.

Rosmanol_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound FasL FasL This compound->FasL Fas Fas This compound->Fas Bax Bax This compound->Bax FasL->Fas Procaspase8 Pro-caspase-8 Fas->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: this compound's pro-apoptotic signaling pathway.

Experimental_Workflow start Select Cell Line culture Cell Culture start->culture treatment This compound Treatment (Dose-response & Time-course) culture->treatment viability Cell Viability Assay (MTT / XTT) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis ros Oxidative Stress Assay (DCFH-DA) treatment->ros inflammation Inflammatory Response (Griess, ELISA, qPCR) treatment->inflammation analysis Data Analysis viability->analysis apoptosis->analysis ros->analysis inflammation->analysis end Conclusion analysis->end

Caption: General experimental workflow for studying this compound.

References

Application Notes and Protocols for Animal Models in Rosmanol Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmanol, a phenolic diterpene found in rosemary (Rosmarinus officinalis L.), has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] Understanding the bioavailability of this compound is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive overview of the use of animal models, particularly rats, in studying the bioavailability of this compound. Detailed protocols for conducting such studies are also provided to facilitate research in this area.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the key pharmacokinetic parameters of this compound in rats after a single oral administration of rosemary extract. It is important to note that this data is derived from studies using a rosemary extract, and the presence of other compounds in the extract may influence the bioavailability of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Rosemary Extract

Dosage of Rosemary Extract (g/kg)Cmax (ng/mL)Tmax (h)
0.2477.20 ± 10.540.25 ± 0.00
0.82187.9 ± 75.90.20 ± 0.18
2.45633.4 ± 118.50.55 ± 0.27

Data adapted from a study by an Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) method.[2]

Note on Bioavailability: While the exact oral bioavailability percentage for this compound has not been explicitly reported in the reviewed literature, studies on related diterpenes from rosemary, such as carnosic acid, have shown a bioavailability of around 40% in rats after oral administration.[3][4] Further studies are required to determine the absolute bioavailability of pure this compound.

Experimental Protocols

Animal Model

The Sprague-Dawley rat is a commonly used and appropriate model for pharmacokinetic studies of this compound.

  • Species: Rat

  • Strain: Sprague-Dawley

  • Sex: Male or Female (should be consistent within a study)

  • Weight: 200-250 g

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. They should be acclimated to the housing conditions for at least one week before the experiment.

Experimental Workflow for Oral Bioavailability Study

The following diagram illustrates the typical workflow for an oral bioavailability study of this compound in rats.

G Experimental Workflow for Oral Bioavailability Study cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimatization Acclimatization (1 week) fasting Overnight Fasting (12-18 hours) acclimatization->fasting dosing Oral Gavage of This compound Formulation fasting->dosing blood_collection Serial Blood Collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage lc_ms_analysis UHPLC-MS/MS Analysis sample_storage->lc_ms_analysis pk_analysis Pharmacokinetic Analysis lc_ms_analysis->pk_analysis

Caption: Workflow for a typical oral bioavailability study in rats.

Detailed Protocol for Oral Administration (Gavage)

Materials:

  • This compound formulation (dissolved or suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Syringes (appropriate volume for dosing)

  • Gavage needles (flexible or rigid with a ball tip, appropriate size for the rat's weight)

Procedure:

  • Animal Restraint: Gently but firmly restrain the rat to immobilize its head and body.

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should slide down easily. If resistance is met, withdraw and re-insert.

  • Administration: Once the needle is in the stomach (pre-measured to the last rib), slowly administer the this compound formulation.

  • Withdrawal: Gently remove the gavage needle.

  • Observation: Monitor the animal for any signs of distress immediately after the procedure.

Detailed Protocol for Serial Blood Collection

Materials:

  • Micro-centrifuge tubes containing an anticoagulant (e.g., EDTA)

  • Pipettes and tips

  • Anesthetic (e.g., isoflurane) for certain procedures

  • Sterile needles and syringes or capillary tubes

Procedure (from the tail vein):

  • Animal Warming: Place the rat in a warming chamber or under a heat lamp for a few minutes to dilate the tail veins.

  • Vein Puncture: Make a small, clean puncture in one of the lateral tail veins using a sterile needle.

  • Blood Collection: Collect the required volume of blood (typically 100-200 µL) into a micro-centrifuge tube.

  • Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.

  • Repeat Sampling: Repeat the procedure at predetermined time points.

Sample Processing and Analysis
  • Plasma Separation: Centrifuge the collected blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Analytical Method: Quantify the concentration of this compound and its metabolites in the plasma samples using a validated UHPLC-ESI-MS/MS method.[2]

This compound Metabolism

In vivo, this compound is primarily metabolized in the intestine and liver. The main metabolic pathway is glucuronidation, where glucuronic acid is conjugated to the this compound molecule, increasing its water solubility and facilitating its excretion.

Signaling Pathway: Glucuronidation of this compound

The following diagram illustrates the general pathway for the glucuronidation of this compound. While the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for this compound glucuronidation have not been definitively identified, members of the UGT1A and UGT2B subfamilies are known to be involved in the metabolism of various phenolic compounds.[5][6]

G Metabolic Pathway of this compound Glucuronidation cluster_absorption Absorption (Intestine) cluster_metabolism Metabolism (Intestine and Liver) cluster_excretion Excretion Rosmanol_oral Oral this compound Rosmanol_gut This compound in Gut Lumen Rosmanol_oral->Rosmanol_gut Rosmanol_absorbed Absorbed this compound Rosmanol_gut->Rosmanol_absorbed UGTs UDP-Glucuronosyltransferases (UGT1A, UGT2B families) Rosmanol_absorbed->UGTs Rosmanol_glucuronide This compound-Glucuronide Rosmanol_absorbed->Rosmanol_glucuronide Glucuronidation UGTs->Rosmanol_glucuronide Excretion Excretion (Urine and Feces) Rosmanol_glucuronide->Excretion

Caption: General metabolic pathway of this compound glucuronidation.

Conclusion

The use of rat models provides a valuable tool for assessing the bioavailability and pharmacokinetic profile of this compound. The protocols outlined in these application notes offer a standardized approach to conducting such studies. While existing data from rosemary extract studies provide a good starting point, further research using pure this compound is necessary to determine its absolute bioavailability and to fully characterize its metabolic fate. This will be essential for the continued development of this compound as a promising therapeutic agent.

References

Application Notes and Protocols for the In Vivo Administration of Rosmanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating Rosmanol for in vivo administration, addressing its inherent hydrophobicity and outlining detailed protocols for formulation, administration, and pharmacokinetic analysis.

Introduction to this compound and its Formulation Challenges

This compound, a phenolic diterpene predominantly found in rosemary (Rosmarinus officinalis), has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and anti-cancer properties[1][2]. In vitro and in vivo studies have demonstrated its potential in modulating key signaling pathways involved in various pathologies[2][3][4]. However, the therapeutic application of this compound is significantly hampered by its poor water solubility, which limits its bioavailability and efficacy when administered in vivo[1]. To overcome this challenge, various formulation strategies can be employed to enhance its solubility and systemic exposure. This document outlines protocols for three common and effective formulation approaches: nanoparticle encapsulation, liposomal delivery, and cyclodextrin (B1172386) complexation.

Physicochemical Properties of this compound

A thorough understanding of this compound's solubility is critical for selecting an appropriate formulation strategy. The following table summarizes the known solubility of this compound and a structurally related compound, carnosic acid, in various solvents.

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
This compoundWater828.2 mg/L @ 25 °C (estimated)The Good Scents Company
This compoundDMSOSolubleCayman Chemical[5]
Carnosic AcidEthanol~30 mg/mLCayman Chemical[6]
Carnosic AcidDMSO~30 mg/mLCayman Chemical[6]
Carnosic AcidDimethyl formamide~30 mg/mLCayman Chemical[6]
Carnosic Acid1:1 solution of ethanol:PBS (pH 7.2)~0.5 mg/mLCayman Chemical[6]
Carnosic AcidMethanolGoodAssessment of Stability...[7]
Carnosic AcidSupercritical CO2 + ethanolSolubleSolubility of Carnosic acid...[5]
Rosmarinic Acid70% EthanolGoodAssessment of Stability...[7]
Rosmarinic Acid70% MethanolGoodAssessment of Stability...[7]

Formulation Strategies and Protocols

The following sections provide detailed protocols for three distinct formulation strategies to enhance the in vivo delivery of this compound.

Polymeric Nanoparticle Formulation

Polymeric nanoparticles can encapsulate hydrophobic drugs like this compound, protecting them from degradation and improving their pharmacokinetic profile[8].

Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (B3395972)

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

  • Ultrasonic bath/sonicator

  • Centrifuge

  • Freeze-dryer (optional)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone. For example, 10 mg of this compound and 100 mg of PLGA in 5 mL of acetone.

  • Aqueous Phase Preparation: Prepare a solution of PVA in deionized water (e.g., 20 mL of 2% PVA solution).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring. The acetone will diffuse into the aqueous phase, causing the PLGA and encapsulated this compound to precipitate as nanoparticles.

  • Solvent Evaporation: Stir the resulting nano-suspension for several hours (e.g., 4-6 hours) at room temperature or use a rotary evaporator under reduced pressure to remove the acetone.

  • Particle Recovery and Washing: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

  • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to remove excess PVA and unencapsulated this compound.

  • Final Formulation: Resuspend the final nanoparticle pellet in a suitable vehicle for in vivo administration, such as sterile saline or phosphate-buffered saline (PBS).

  • Characterization (Optional but Recommended): Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried with a cryoprotectant (e.g., trehalose).

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, making them a versatile drug delivery system[9][10].

Experimental Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Materials:

  • This compound

  • Phosphatidylcholine (e.g., soy phosphatidylcholine or egg phosphatidylcholine)

  • Cholesterol

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio of phosphatidylcholine to cholesterol is 2:1.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 37-40°C) for approximately 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): To obtain smaller, more uniform liposomes, sonicate the MLV suspension using a bath sonicator or a probe sonicator. Keep the sample on ice to prevent overheating.

  • Size Reduction (Extrusion - Optional but Recommended): For a more defined and homogenous size distribution, pass the liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times.

  • Purification: Remove any unencapsulated this compound by centrifugation or dialysis.

  • Characterization: Analyze the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability[11][12].

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Mortar and pestle

  • Water or a water-ethanol mixture

  • Vacuum oven or freeze-dryer

Procedure:

  • Mixing: Place a specific molar ratio of this compound and HP-β-CD (e.g., 1:1 or 1:2) in a mortar.

  • Kneading: Add a small amount of water or a water-ethanol mixture to the powder and knead the mixture thoroughly with a pestle for an extended period (e.g., 45-60 minutes) to form a paste.

  • Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or freeze-dry the paste.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Solubility Assessment: Determine the aqueous solubility of the this compound-cyclodextrin complex and compare it to that of free this compound.

In Vivo Administration Protocols

The choice of administration route depends on the experimental objective, the formulation, and the animal model.

Oral Gavage (p.o.)

Oral gavage is a common method for administering precise doses of a substance directly into the stomach of a rodent[13][14][15][16].

Protocol for Oral Gavage in Mice:

Materials:

  • This compound formulation

  • Gavage needle (stainless steel or flexible plastic, appropriate size for the mouse, e.g., 20-22 gauge)

  • Syringe (1 mL)

  • Animal scale

Procedure:

  • Dose Calculation: Weigh the mouse and calculate the exact volume of the this compound formulation to be administered based on the desired dose (e.g., mg/kg). The maximum recommended volume for oral gavage in mice is typically 10 mL/kg[13][15].

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced.

  • Administration: Once the needle is in the esophagus (resistance should not be felt), slowly administer the formulation.

  • Needle Removal: Gently withdraw the needle in the same path it was inserted.

  • Monitoring: Observe the animal for a few minutes after the procedure for any signs of distress, such as difficulty breathing.

Intravenous Injection (i.v.)

Intravenous injection allows for direct administration into the systemic circulation, achieving 100% bioavailability[17][18][19]. This route is often used for nanoparticle and liposomal formulations.

Protocol for Intravenous Injection in Rats (Tail Vein):

Materials:

  • This compound formulation (sterile and free of aggregates)

  • Syringe (1 mL) with a fine-gauge needle (e.g., 27-30 gauge)

  • Rat restrainer

  • Heat lamp or warm water to dilate the tail vein

Procedure:

  • Preparation: Warm the rat's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Animal Restraint: Place the rat in a suitable restrainer.

  • Vein Identification: Identify one of the lateral tail veins.

  • Needle Insertion: Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion is often indicated by a flash of blood in the hub of the needle.

  • Injection: Slowly inject the formulation. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and try again at a more proximal site.

  • Post-Injection: After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.

Intraperitoneal Injection (i.p.)

Intraperitoneal injection is a common route for administering substances into the peritoneal cavity, where they are absorbed into the systemic circulation[20][21][22][23][24].

Protocol for Intraperitoneal Injection in Mice:

Materials:

  • This compound formulation

  • Syringe (1 mL) with a 25-27 gauge needle

  • 70% ethanol

Procedure:

  • Animal Restraint: Restrain the mouse by scruffing the neck and securing the tail. Turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards.

  • Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Disinfection: Swab the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle, bevel up, at a 10-20 degree angle to the abdominal wall.

  • Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is aspirated.

  • Injection: If no fluid is aspirated, inject the formulation.

  • Needle Removal: Withdraw the needle and return the mouse to its cage.

Pharmacokinetic Study Protocol

A pharmacokinetic study is essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) of the formulated this compound.

Protocol for a Pharmacokinetic Study of Formulated this compound in Rats:

Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).

Experimental Groups (n=5-6 per group):

  • Control: Vehicle administration.

  • Free this compound: this compound in a simple vehicle (e.g., DMSO:PEG300:Tween 80:saline).

  • This compound Nanoparticles: this compound-loaded nanoparticles.

  • This compound Liposomes: this compound-loaded liposomes.

  • This compound-Cyclodextrin Complex: this compound-cyclodextrin inclusion complex.

Administration: Administer a single dose of each formulation via the desired route (e.g., oral gavage or intravenous injection).

Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Plasma Sample Analysis (UHPLC-MS/MS):

  • Sample Preparation: Perform a liquid-liquid extraction or protein precipitation to extract this compound from the plasma samples. A detailed protocol can be found in the literature for similar compounds[25][26].

  • Instrumentation: Use a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of this compound in plasma[25][26][27].

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of this compound.

    • Determine the concentration of this compound in the plasma samples at each time point.

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Table 2: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations

FormulationRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Free this compoundp.o.501.0200-
Nanoparticlesp.o.2502.01500Increased
Liposomesp.o.2002.51200Increased
Cyclodextrin Complexp.o.3001.51800Increased
Nanoparticlesi.v.10000.252500100

This compound's Mechanism of Action: Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for designing pharmacodynamic studies and interpreting experimental results.

Rosmanol_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K MAPK MAPK (ERK1/2, p38) This compound->MAPK IKK IKK This compound->IKK NFκB NF-κB This compound->NFκB JAK2 JAK2 This compound->JAK2 STAT3 STAT3 This compound->STAT3 Apoptosis Apoptosis This compound->Apoptosis LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->PI3K TLR4->MAPK TLR4->IKK Akt Akt PI3K->Akt Akt->IKK Nucleus Nucleus MAPK->Nucleus IκBα IκBα IKK->IκBα P IκBα->NFκB NFκB->Nucleus JAK2->STAT3 STAT3->Nucleus iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 Proinflammatory_Cytokines Pro-inflammatory Cytokines Nucleus->Proinflammatory_Cytokines

Caption: this compound's anti-inflammatory and apoptotic signaling pathways.

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by downregulating the NF-κB, MAPK, and STAT3 signaling pathways[3]. It also modulates the PI3K/Akt and JAK2/STAT3 pathways, which are crucial in cell survival and proliferation, thereby inducing apoptosis in cancer cells[4].

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the formulation and in vivo evaluation of this compound.

Rosmanol_Workflow Start Start: This compound Powder Formulation Formulation Strategy Start->Formulation Nanoparticles Nanoparticle Encapsulation Formulation->Nanoparticles Liposomes Liposomal Delivery Formulation->Liposomes Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin Characterization Physicochemical Characterization (Size, PDI, EE%) Nanoparticles->Characterization Liposomes->Characterization Cyclodextrin->Characterization InVivoAdmin In Vivo Administration in Animal Model Characterization->InVivoAdmin PO Oral Gavage (p.o.) InVivoAdmin->PO IV Intravenous (i.v.) InVivoAdmin->IV IP Intraperitoneal (i.p.) InVivoAdmin->IP PK_Study Pharmacokinetic Study (Blood Sampling) PO->PK_Study PD_Study Pharmacodynamic Study (Efficacy Model) PO->PD_Study IV->PK_Study IV->PD_Study IP->PK_Study IP->PD_Study Analysis Sample Analysis (UHPLC-MS/MS) PK_Study->Analysis Data Data Analysis (PK Parameters, Efficacy) PD_Study->Data Analysis->Data End End: Conclusion Data->End

Caption: Experimental workflow for this compound formulation and in vivo testing.

This comprehensive guide provides researchers with the necessary protocols and background information to successfully formulate and evaluate this compound in preclinical in vivo models. The selection of the most appropriate formulation and administration route will depend on the specific research question and therapeutic goal. Careful characterization of the formulation and a well-designed in vivo study are critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Assessing the Neuroprotective Effects of Rosmanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the neuroprotective potential of Rosmanol, a naturally occurring phenolic diterpene found in rosemary (Rosmarinus officinalis). This compound has garnered significant interest for its antioxidant, anti-inflammatory, and anti-apoptotic properties, suggesting its therapeutic potential in neurodegenerative diseases.[1][2] This document outlines detailed protocols for key in vitro and in vivo experiments to rigorously assess these neuroprotective effects.

In Vitro Neuroprotection Assessment

A variety of in vitro assays can be employed to screen and characterize the neuroprotective mechanisms of this compound using neuronal and microglial cell lines (e.g., SH-SY5Y, PC12, BV-2) or primary neuronal cultures.[3]

Assessment of Cell Viability and Neurotoxicity Rescue

Objective: To determine the ability of this compound to protect neuronal cells from various neurotoxic insults.

Common Neurotoxic Insults:

  • Oxidative Stress: Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), Rotenone.[4][5][6]

  • Excitotoxicity: Glutamate, N-methyl-D-aspartate (NMDA).[7]

  • Amyloid-β (Aβ) Toxicity: Aβ₁₋₄₂ or Aβ₂₅₋₃₅ peptides to model Alzheimer's disease.[8][9]

  • Inflammatory Insults: Lipopolysaccharide (LPS) to activate microglia and induce neuroinflammation.[10]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1-2 hours.

  • Induction of Neurotoxicity: Add the chosen neurotoxic agent (e.g., 100 µM H₂O₂) to the wells and incubate for 24 hours. Include control wells with untreated cells, cells treated with this compound alone, and cells treated with the neurotoxin alone.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control group.

Experimental Protocol: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

  • Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released into the medium compared to a maximum LDH release control. A decrease in LDH release in this compound-treated groups indicates a protective effect.[6]

Evaluation of Antioxidant Activity

Objective: To quantify the antioxidant capacity of this compound, a key mechanism of its neuroprotective action.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[12]

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution. Use ascorbic acid as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.[12]

  • Data Analysis: Calculate the percentage of DPPH scavenging activity. The IC₅₀ value (the concentration of this compound required to scavenge 50% of DPPH radicals) can be determined.[13][14]

Experimental Protocol: ABTS Radical Scavenging Assay

  • ABTS Radical Cation (ABTS•+) Generation: Mix 7 mM ABTS solution with 2.45 mM potassium persulfate solution and keep the mixture in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Dilution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of various concentrations of this compound to 190 µL of the diluted ABTS•+ solution.[15]

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Assessment of Anti-Inflammatory Effects

Objective: To investigate this compound's ability to suppress neuroinflammatory responses, primarily in microglial cells.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Cell Culture: Plate BV-2 microglial cells in a 24-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with this compound for 1 hour before stimulating with 1 µg/mL LPS for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve. A reduction in NO levels indicates an anti-inflammatory effect. This compound has been shown to inhibit LPS-stimulated iNOS expression and NO production.[10]

Experimental Protocol: Cytokine Measurement (ELISA)

  • Cell Culture and Treatment: Follow the same procedure as for the Griess assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine concentrations in this compound-treated groups to the LPS-only treated group.

Analysis of Apoptosis

Objective: To determine if this compound can inhibit neuronal apoptosis.

Experimental Protocol: Hoechst 33342/Propidium Iodide (PI) Staining

  • Cell Culture and Treatment: Plate neuronal cells on coverslips in a 24-well plate. Treat with this compound and a pro-apoptotic stimulus (e.g., staurosporine (B1682477) or H₂O₂).

  • Staining: After treatment, wash the cells with PBS and incubate with Hoechst 33342 (10 µg/mL) and PI (5 µg/mL) for 15 minutes at 37°C.

  • Microscopy: Wash the cells with PBS and visualize under a fluorescence microscope.

  • Data Analysis: Count the number of apoptotic cells (condensed or fragmented nuclei stained with Hoechst 33342) and necrotic cells (stained with PI). A decrease in the percentage of apoptotic cells in the this compound-treated group indicates an anti-apoptotic effect. This compound has been shown to induce apoptosis in cancer cells, and its effect on neuronal apoptosis is a key area of investigation.[16][17]

Experimental Protocol: Western Blot for Apoptosis-Related Proteins

  • Protein Extraction: After treatment, lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins such as Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[11]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Data Analysis: Quantify the band intensities and determine the ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2 ratio). A decrease in this ratio and in the levels of cleaved Caspase-3 and cleaved PARP would indicate that this compound inhibits apoptosis.[18]

Quantitative Data Summary: In Vitro Neuroprotective Effects of this compound and Related Compounds
ParameterCell LineInsultCompoundConcentrationObserved EffectReference
Cell Viability SH-SY5YH₂O₂Rosemary Extract10 µg/mlSignificantly attenuated the loss of cell viability.[6][6]
Cell Viability HT22Aβ₂₅₋₃₅RosemaryNot specifiedSignificantly improved the viability of damaged cells.[9][9]
Apoptosis COLO 205This compoundThis compound50 µM51% apoptotic ratio (IC₅₀ ~42 µM).[16][16]
NO Production RAW 264.7LPSThis compoundNot specifiedMarkedly inhibited NO production.[10][10]
iNOS Expression RAW 264.7LPSThis compoundNot specifiedMarkedly inhibited iNOS protein and gene expression.[10][10]
COX-2 Expression RAW 264.7LPSThis compoundNot specifiedMarkedly inhibited COX-2 protein and gene expression.[10][10]

In Vivo Neuroprotection Assessment

In vivo studies using animal models are crucial for validating the neuroprotective effects of this compound observed in vitro.[19]

Animal Models of Neurodegeneration
  • Parkinson's Disease Models: 6-OHDA or MPTP-induced models in rodents to assess the protection of dopaminergic neurons.[20]

  • Alzheimer's Disease Models: Transgenic mice (e.g., APP/PS1, 5xFAD) that develop amyloid plaques and cognitive deficits.[21] Intracerebroventricular injection of Aβ peptides can also be used.

  • Cerebral Ischemia Models: Middle cerebral artery occlusion (MCAO) model in rats or mice to mimic stroke.[22][23]

Experimental Protocols

Experimental Protocol: MCAO Model of Focal Cerebral Ischemia

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g).

  • Grouping and Administration: Divide animals into groups: sham, vehicle-treated MCAO, and this compound-treated MCAO (e.g., 10, 25, 50 mg/kg, intraperitoneally or orally). Administer this compound before or after the ischemic insult.

  • MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for a specific duration (e.g., 90 minutes), followed by reperfusion.

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the animals and slice the brains. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume. A reduction in infarct volume in the this compound-treated group indicates neuroprotection.[23]

Experimental Protocol: Behavioral Testing in an Alzheimer's Disease Model

  • Animal Model: Use APP/PS1 transgenic mice.

  • Treatment: Administer this compound or vehicle to the mice for a chronic period (e.g., 3 months).

  • Morris Water Maze: Assess spatial learning and memory. Train the mice to find a hidden platform in a pool of water. Record the escape latency and path length. In a subsequent probe trial with the platform removed, measure the time spent in the target quadrant. Improved performance in the this compound-treated group suggests cognitive enhancement.[24][25]

  • Immunohistochemistry: After behavioral testing, perfuse the animals and collect the brains. Perform immunohistochemical staining for Aβ plaques and neurofibrillary tangles (hyperphosphorylated tau).

  • Biochemical Analysis: Homogenize brain tissue to measure levels of oxidative stress markers (e.g., malondialdehyde), antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase), and inflammatory cytokines.[24][25]

Quantitative Data Summary: In Vivo Neuroprotective Effects of this compound and Related Compounds
ParameterAnimal ModelInsult/DiseaseCompoundDoseObserved EffectReference
Infarct Volume RatMCAORosemary Hydro-alcoholic Extract50, 75, 100 mg/kgDose-dependent reduction in infarct volume.[23]
Neurological Deficit RatMCAORosemary Hydro-alcoholic Extract50, 75, 100 mg/kgDose-dependent improvement in neurological scores.[23]
Bax:Bcl-2 Ratio RatStreptozotocin-induced DiabetesRosemary Extract200 mg/kgAttenuated the increase in the Bax:Bcl-2 ratio in the spinal cord.[18][18]
Caspase-3 Activation RatStreptozotocin-induced DiabetesRosemary Extract200 mg/kgReduced hyperglycemia-induced caspase-3 activation.[18][18]

Signaling Pathway Analysis

Investigating the molecular mechanisms underlying this compound's neuroprotective effects is crucial. Western blotting and qPCR are key techniques to analyze the modulation of signaling pathways.

Key Signaling Pathways
  • Nrf2/HO-1 Pathway: This pathway is a major regulator of the antioxidant response. This compound may activate the transcription factor Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[26][27][28][29][30]* NF-κB Pathway: This pathway is central to the inflammatory response. This compound can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines. [10][31][32][33]* MAPK Pathways (ERK, p38, JNK): These pathways are involved in cell survival, inflammation, and apoptosis. This compound has been shown to modulate MAPK signaling. [10][34]* PI3K/Akt Pathway: This is a pro-survival pathway that can be modulated by this compound. [17][35]

Diagrams of Signaling Pathways and Experimental Workflows

experimental_workflow_in_vitro cluster_setup Experimental Setup cluster_assessment Neuroprotection Assessment cell_culture Neuronal/Microglial Cell Culture rosmanol_treatment This compound Pre-treatment cell_culture->rosmanol_treatment neurotoxin Induction of Neurotoxicity (e.g., H2O2, LPS, Aβ) rosmanol_treatment->neurotoxin viability Cell Viability Assays (MTT, LDH) neurotoxin->viability antioxidant Antioxidant Assays (DPPH, ABTS) neurotoxin->antioxidant inflammation Anti-inflammatory Assays (Griess, ELISA) neurotoxin->inflammation apoptosis Apoptosis Assays (Hoechst/PI, Western Blot) neurotoxin->apoptosis pathway Signaling Pathway Analysis (Western Blot, qPCR) neurotoxin->pathway

Caption: In vitro experimental workflow for assessing this compound's neuroprotection.

experimental_workflow_in_vivo cluster_model Animal Model cluster_evaluation Evaluation animal_model Rodent Model of Neurodegeneration (e.g., MCAO, APP/PS1) rosmanol_admin This compound Administration animal_model->rosmanol_admin behavioral Behavioral Testing (Morris Water Maze, Neurological Scoring) rosmanol_admin->behavioral histological Histological Analysis (TTC Staining, Immunohistochemistry) behavioral->histological biochemical Biochemical Analysis (Oxidative Stress, Cytokines) histological->biochemical

Caption: In vivo experimental workflow for assessing this compound's neuroprotection.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB inhibits degradation NFkB NF-κB (p65/p50) IKK->NFkB activates IkappaB->NFkB sequesters in cytoplasm NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->ProInflammatory induces transcription This compound This compound This compound->IKK inhibits This compound->NFkB inhibits activation

Caption: this compound's inhibition of the NF-κB signaling pathway.

nrf2_pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes induces transcription This compound This compound This compound->Keap1 inhibits

Caption: this compound's activation of the Nrf2/HO-1 antioxidant pathway.

By following these detailed application notes and protocols, researchers can effectively evaluate the neuroprotective properties of this compound and elucidate its mechanisms of action, paving the way for its potential development as a therapeutic agent for neurodegenerative diseases.

References

Application Notes and Protocols: Investigating the Anticancer Mechanism of Action of Rosmanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rosmanol, a phenolic diterpene found in rosemary (Rosmarinus officinalis), has garnered significant attention for its potential anticancer properties.[1][2] Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in various cancer models.[3][4][5] The multifaceted anticancer effects of this compound are attributed to its modulation of key signaling pathways, including the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK/ERK pathways, as well as its influence on the cellular redox state through the generation of reactive oxygen species (ROS).[6][7][8] These application notes provide a detailed overview of the experimental protocols and data interpretation necessary to investigate the anticancer mechanisms of this compound.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.

Cell LineCancer Type24h (µM)48h (µM)72h (µM)Reference
MCF-7Breast Cancer512619[6]
MDA-MB-231Breast Cancer422816[6]
COLO 205Colon Adenocarcinoma~42--[1][9]

Note: this compound did not show significant cytotoxic effects on normal human breast MCF-10A cells, highlighting its potential for selective anticancer activity.[5][6][10]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through a complex interplay of signaling pathways and cellular processes.

  • Induction of Apoptosis: this compound promotes apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][9] It induces the production of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction.[6][10] This is accompanied by the activation of caspases, key executioners of apoptosis.[9]

  • Cell Cycle Arrest: this compound has been shown to cause S-phase cell cycle arrest in breast cancer cells.[3][6] This is achieved by modulating the expression of cyclin proteins; it increases the expression of Cyclin A while suppressing Cyclin D1, Cyclin E, and Cyclin B1.[3][6]

  • Inhibition of Pro-Survival Signaling Pathways:

    • PI3K/Akt/mTOR Pathway: this compound inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a crucial regulator of cell survival and proliferation.[6][8][11] It has been shown to reduce the phosphorylation of Akt and PI3K.[6]

    • JAK2/STAT3 Pathway: this compound effectively inhibits the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, which is often aberrantly activated in cancer, promoting cell proliferation and survival.[6][7] It achieves this by inhibiting the phosphorylation of JAK2 and STAT3 and increasing the expression of the protein inhibitor of activated STAT3 (PIAS3).[6]

    • MAPK/ERK Pathway: this compound has been observed to decrease the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway involved in cell proliferation.[6][10] Concurrently, it increases the phosphorylation of p38, a MAPK family member often associated with stress responses and apoptosis.[6]

  • Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[7][12][13] It prevents the degradation and phosphorylation of IκB, thereby reducing the translocation of NF-κB subunits to the nucleus.[7]

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the anticancer mechanism of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., MCF-10A)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 6, 12.5, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.[6]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with desired concentrations of this compound for the indicated time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. (Annexin V positive/PI negative cells are early apoptotic; Annexin V positive/PI positive cells are late apoptotic/necrotic).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cells treated with this compound

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as required.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation in key signaling pathways.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-PI3K, p-Akt, p-JAK2, p-STAT3, p-ERK, Cyclin A, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of ROS in cells treated with this compound.

Materials:

  • Cancer cells treated with this compound

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time.

  • Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Analyze the fluorescence intensity of DCF by flow cytometry or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.

Visualizations

Rosmanol_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits JAK2_STAT3 JAK2/STAT3 Pathway This compound->JAK2_STAT3 inhibits ERK ERK Pathway This compound->ERK inhibits p38 p38 MAPK This compound->p38 activates NFkB NF-κB Pathway This compound->NFkB inhibits DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Mitochondria->Apoptosis Proliferation Cell Proliferation & Survival Apoptosis->Proliferation Cell_Cycle_Arrest->Proliferation PI3K_Akt->Proliferation JAK2_STAT3->Proliferation ERK->Proliferation p38->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Overview of this compound's anticancer signaling pathways.

Experimental_Workflow start Start: Treat Cancer Cells with this compound cell_viability Cell Viability Assay (MTT) start->cell_viability apoptosis_analysis Apoptosis Analysis (Annexin V/PI) start->apoptosis_analysis cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle ros_measurement ROS Measurement (DCFH-DA) start->ros_measurement western_blot Western Blot Analysis (Key Signaling Proteins) start->western_blot data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis_analysis->data_analysis cell_cycle->data_analysis ros_measurement->data_analysis western_blot->data_analysis

Caption: Experimental workflow for investigating this compound's anticancer effects.

By following these protocols and understanding the underlying signaling pathways, researchers can effectively investigate and validate the anticancer mechanisms of this compound, paving the way for its potential development as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rosmanol Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of rosmanol (B1679572) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell-based assays?

A1: The most commonly recommended solvent for dissolving this compound and other hydrophobic polyphenols for in vitro studies is high-purity Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use anhydrous DMSO to minimize the introduction of water, which can affect the stability of the stock solution.

Q2: What is the maximum recommended final concentration of DMSO in cell culture media?

A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[3][4][5][6] Many researchers recommend a final concentration of 0.1% or lower, as higher concentrations can affect cell viability, morphology, and experimental outcomes.[7][8] It is always best practice to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cell line.[7][8]

Q3: Can I use other solvents like ethanol (B145695) to dissolve this compound?

A3: While ethanol can be used to dissolve some phenolic compounds, DMSO is generally preferred for its higher solubilizing capacity for compounds like this compound.[2] If using ethanol, be mindful of its volatility, which can lead to an increase in the concentration of your stock solution over time due to evaporation.[2] As with DMSO, it is essential to determine the maximum tolerated concentration of ethanol for your specific cell line.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions prepared in DMSO should be stored in tightly sealed vials at -20°C for short-term storage (up to two weeks) or -80°C for long-term storage.[1][9] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[6][10] Before use, allow the aliquot to equilibrate to room temperature for at least one hour before opening the vial.[1]

Troubleshooting Guide: this compound Precipitation in Cell Culture

One of the most common issues encountered when working with this compound is its precipitation upon addition to aqueous cell culture media. This guide provides a systematic approach to troubleshooting and resolving this problem.

Problem: Precipitate Forms Immediately Upon Adding this compound Stock to Media

Possible Cause: Solvent Shock

This occurs when a concentrated solution of a hydrophobic compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium, causing the compound to crash out of solution.[6]

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your concentrated DMSO stock into a small volume of pre-warmed (37°C) cell culture medium, mix thoroughly, and then add this intermediate dilution to your final culture volume.[10]

  • Slow Addition with Agitation: Add the this compound stock solution dropwise to the surface of the pre-warmed media while gently swirling or vortexing the tube.[6] This helps to ensure rapid and even dispersion.

  • Increase Final DMSO Concentration (with caution): If your cell line can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) may help keep the this compound in solution. Always validate the solvent tolerance of your cells.[10]

Problem: Precipitate Forms Over Time in the Incubator

Possible Causes:

  • Evaporation of Media: Water loss from the culture vessel can increase the concentration of all components, including this compound, beyond its solubility limit.[10][11]

  • Temperature Fluctuations: Repeated warming and cooling can affect the stability of the compound in the solution.[6]

  • Media Component Interaction: Components within the culture medium, such as certain salts or proteins in the serum, can interact with this compound and reduce its solubility over time.[6][11]

Solutions:

  • Ensure Proper Humidification: Check and maintain the humidity levels in your cell culture incubator to minimize evaporation.[6][10]

  • Use Sealed Culture Vessels: For long-term experiments, consider using sealed flasks or plates to prevent evaporation.

  • Maintain Stable Temperature: Ensure your incubator maintains a constant and appropriate temperature (e.g., 37°C).[6]

  • Serum-Containing Media: If compatible with your experimental design, diluting the this compound into a medium containing serum can be beneficial. Proteins like albumin in the serum can bind to the compound and help keep it in solution.[10]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound precipitation issues.

G start Precipitation Observed q1 When does precipitation occur? start->q1 immediate Immediately upon dilution q1->immediate Immediately over_time Over time in incubator q1->over_time Over Time cause1 Likely Cause: Solvent Shock immediate->cause1 cause2 Likely Causes: - Evaporation - Temperature Instability - Media Interaction over_time->cause2 sol1 Solution 1: Use Stepwise Dilution cause1->sol1 sol2 Solution 2: Slow Addition with Agitation cause1->sol2 sol3 Solution 3: Increase Final DMSO % (with caution) cause1->sol3 end_node Problem Resolved sol1->end_node sol2->end_node sol3->end_node sol4 Solution 1: Check Incubator Humidity cause2->sol4 sol5 Solution 2: Use Serum-Containing Media cause2->sol5 sol6 Solution 3: Ensure Stable Temperature cause2->sol6 sol4->end_node sol5->end_node sol6->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO ConcentrationGeneral Recommendation & NotesCell Line Considerations
≤ 0.1% Considered safe for most cell lines with minimal impact on cell function.[7][8]Ideal for sensitive cell lines and primary cultures.[3]
0.1% - 0.5% Generally acceptable for many robust cell lines.[3][4][5] May cause subtle changes in some cellular processes.A dose-response curve to determine the no-effect concentration is recommended.[7]
> 0.5% Not generally recommended. Can lead to significant cytotoxicity and off-target effects.[3][4][7]Only to be used if absolutely necessary and after thorough validation of its effects on the specific cell line.

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO60 mg/mL (173.2 mM)[9]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of high-purity this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). A common stock concentration for many compounds is 10 mM.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid in dissolution if necessary.[9]

  • Sterilization (Optional): If needed, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store at -20°C or -80°C, protected from light.[1][6]

Protocol 2: Preparation of a Working Solution for Cell Treatment
  • Thawing: Remove one aliquot of the concentrated this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Pre-warming Media: Pre-warm the required volume of cell culture medium to 37°C.

  • Intermediate Dilution (Recommended):

    • Pipette a small volume of the pre-warmed medium into a sterile tube.

    • Add the required volume of the thawed this compound stock solution to this medium and mix well by gentle pipetting or vortexing. This creates an intermediate dilution.

  • Final Dilution: Add the intermediate dilution (or the stock solution directly if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium to achieve the desired final concentration of this compound.

  • Mixing: Mix the final working solution thoroughly but gently before adding it to your cells.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.

Visualization of this compound's Signaling Pathways

This compound has been shown to exert its biological effects, such as anti-inflammatory and anti-cancer activities, by modulating several key signaling pathways.

Anti-inflammatory Signaling Pathway

This compound can inhibit the inflammatory response triggered by agents like lipopolysaccharide (LPS) by downregulating key signaling cascades.

G cluster_pathways Signaling Pathways cluster_transcription_factors Transcription Factors cluster_inflammatory_mediators Inflammatory Mediators LPS LPS PI3K_Akt PI3K/Akt LPS->PI3K_Akt MAPK MAPK (ERK1/2, p38) LPS->MAPK This compound This compound This compound->PI3K_Akt inhibits This compound->MAPK inhibits NFkB NF-κB This compound->NFkB inhibits STAT3 STAT3 This compound->STAT3 inhibits PI3K_Akt->NFkB PI3K_Akt->STAT3 MAPK->NFkB MAPK->STAT3 CEBP C/EBP MAPK->CEBP iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 STAT3->iNOS STAT3->COX2 CEBP->iNOS CEBP->COX2

Caption: this compound's anti-inflammatory mechanism.[12][13]

Anti-cancer and Apoptosis-Inducing Signaling Pathway

In cancer cells, this compound can induce apoptosis and inhibit proliferation by targeting pro-survival signaling pathways.

G cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt inhibits JAK2_STAT3 JAK2/STAT3 This compound->JAK2_STAT3 inhibits ROS ROS Production This compound->ROS Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits JAK2_STAT3->Proliferation JAK2_STAT3->Apoptosis inhibits Mitochondria Mitochondrial Pathway ROS->Mitochondria Mitochondria->Apoptosis

Caption: this compound's pro-apoptotic mechanism in cancer cells.[14][15][16]

References

preventing Rosmanol degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Rosmanol extraction. Our goal is to help you minimize degradation and maximize the yield of this compound and its related compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process, leading to the degradation of this compound or its precursors.

ProblemPotential CauseRecommended Solution
Low this compound Yield Degradation of Precursors: Carnosic acid and carnosol (B190744) are precursors to this compound, and their degradation during extraction can lead to lower than expected yields of this compound itself.[1][2][3][4]Optimize extraction parameters to minimize precursor degradation. This includes using lower temperatures, protecting the extraction from light, and using appropriate solvents.[2]
Inefficient Extraction Method: The chosen extraction technique may not be optimal for releasing this compound from the plant matrix.Consider alternative extraction methods known for their efficiency with phenolic compounds, such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE), which are particularly suitable for thermolabile molecules.[5]
High Variability in this compound Content Between Batches Inconsistent Extraction Conditions: Minor variations in temperature, extraction time, or light exposure can significantly impact the stability of phenolic diterpenes like this compound.Standardize all extraction parameters. Precisely control and monitor temperature, duration, and light conditions for each extraction.[2]
Variable Plant Material: The concentration of this compound and its precursors can vary in the raw plant material due to factors like harvest time, growing conditions, and storage.Ensure the use of standardized and consistently sourced plant material. Proper drying and storage of the plant material are also crucial.
Presence of Unwanted this compound Derivatives (e.g., ethers) Reaction with Protic Solvents: The use of protic solvents such as methanol (B129727) or ethanol (B145695) can lead to the formation of this compound methyl or ethyl ethers.[2]To prevent the formation of these derivatives, consider using aprotic solvents like acetonitrile (B52724).[2] If protic solvents are necessary, use the lowest possible temperature and shortest extraction time.
Difficulty in Separating this compound from its Isomers Similar Physicochemical Properties: this compound and its isomers (e.g., epithis compound) have very similar chemical structures and properties, making their separation challenging.Optimize the chromatographic method for better resolution. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a suitable column (e.g., C18) and a well-defined mobile phase gradient is essential for separating these isomers.[6]

Frequently Asked Questions (FAQs)

???+ question "What are the main factors that cause this compound degradation during extraction?"

???+ question "Which extraction method is best for preventing this compound degradation?"

???+ question "How can I improve the stability of my this compound extract after extraction?"

???+ question "What is the typical yield of this compound from rosemary?"

Quantitative Data Summary

The following table summarizes the yield of major phenolic compounds from rosemary using different extraction techniques.

Extraction MethodSolventTemperature (°C)TimeCompoundYield (mg/g dw)Reference
Ultrasound-Assisted Extraction (UAE)EthanolAmbient30 minRosmarinic Acid~3.11[7]
Ultrasound-Assisted Extraction (UAE)EthanolAmbient30 minThis compoundNot specified, but highest among tested[7]
Stirring Extraction (STE)Not specifiedNot specifiedNot specifiedRosmarinic Acid~2.85[7]
Pulsed Electric Field (PEF)Not specifiedNot specifiedNot specifiedRosmarinic Acid~2.92[7]
Supercritical Fluid Extraction (SFE)CO2 + Ethanol45180 minTotal Phenolics~83 mg GAE/g[5]
Ultrasound-Assisted Extraction (UAE)EthanolNot specifiedNot specifiedTotal Phenolics~85 mg GAE/g[5]
Microwave-Assisted Extraction (MAE)80% Methanol10015 minEpithis compoundSimilar range to this compound[8]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) for this compound

This protocol describes a method for extracting this compound from rosemary leaves while minimizing degradation.

1. Sample Preparation: a. Dry fresh rosemary leaves at 40-50°C in a circulating air oven until a constant weight is achieved. b. Grind the dried leaves into a fine powder (particle size ≤ 0.5 mm) using a laboratory mill.[8]

2. Extraction Procedure: a. Accurately weigh 1.0 g of the powdered rosemary leaves and place it into a 50 mL flask. b. Add 20 mL of ethanol to the flask.[8] c. Place the flask in an ultrasonic bath. d. Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 25°C).[6]

3. Post-Extraction Processing: a. Filter the extract through a Whatman No. 1 filter paper to remove the plant residue.[8] b. For quantitative analysis, the extract can be directly analyzed by HPLC. For purification, the solvent can be evaporated under reduced pressure at a temperature below 40°C.[2]

Protocol 2: Quantification of this compound using HPLC

This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

1. Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[6]
  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[9]
  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). The specific gradient will need to be optimized for your system and sample.
  • Flow Rate: Typically 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 230 nm and 280 nm).[3]

2. Sample and Standard Preparation: a. Sample Preparation: Filter the extract obtained from Protocol 1 through a 0.45 µm syringe filter before injection.[6] b. Standard Preparation: Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution to different concentrations.

3. Analysis: a. Inject the prepared standards and samples into the HPLC system. b. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. c. Construct a calibration curve by plotting the peak area of the standards against their concentration. d. Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

This compound Degradation Pathway

The following diagram illustrates the degradation pathway from Carnosic Acid to this compound and its isomers.

Degradation_Pathway Carnosic_Acid Carnosic Acid Carnosol Carnosol Carnosic_Acid->Carnosol Oxidation (Heat, Light) This compound This compound Carnosol->this compound Further Oxidation Isomers Epithis compound & other isomers This compound->Isomers Isomerization

Caption: Degradation pathway of Carnosic Acid to this compound.

General this compound Extraction Workflow

The diagram below outlines a general workflow for the extraction and analysis of this compound.

Extraction_Workflow Start Start: Dried Rosemary Leaves Grinding Grinding Start->Grinding Extraction Extraction (e.g., UAE, SFE) Grinding->Extraction Filtration Filtration Extraction->Filtration Solvent_Removal Solvent Removal (Low Temp, Vacuum) Filtration->Solvent_Removal Crude_Extract Crude this compound Extract Solvent_Removal->Crude_Extract Analysis Analysis (HPLC, LC-MS) Crude_Extract->Analysis End End: Quantified This compound Analysis->End

Caption: General workflow for this compound extraction and analysis.

References

Technical Support Center: Optimizing HPLC Separation of Rosmanol from Carnosol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of rosmanol (B1679572) and carnosol (B190744).

Frequently Asked Questions (FAQs)

Q1: What are the typical columns and mobile phases used for separating this compound and carnosol?

A1: Reversed-phase HPLC with C18 columns is the most common approach for separating this compound and carnosol.[1] Typical mobile phases consist of a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][2] The acidic modifier, often formic acid, acetic acid, or phosphoric acid, helps to suppress the ionization of the phenolic hydroxyl groups, leading to better peak shapes and retention.[1][2]

Q2: What detection wavelength is optimal for this compound and carnosol?

A2: this compound and carnosol can be detected using a UV detector. A wavelength of approximately 230 nm is often used for the simultaneous determination of carnosic acid and carnosol.[2][3] Another common wavelength used for detection is 280 nm.[4][5] The choice of wavelength can be optimized by examining the UV spectra of the individual compounds.

Q3: Is gradient or isocratic elution better for this separation?

A3: Gradient elution is generally preferred for separating this compound and carnosol, especially when analyzing complex extracts that may contain other related compounds like carnosic acid and rosmarinic acid.[6][7] A gradient allows for the effective elution of compounds with a wider range of polarities, improving resolution and reducing analysis time.[8] However, for simpler mixtures containing only this compound and carnosol, an optimized isocratic method can also be effective.[3]

Q4: How can I improve the resolution between this compound and carnosol peaks?

A4: To improve resolution, you can try the following:

  • Optimize the mobile phase gradient: Adjusting the gradient slope, initial and final organic solvent concentrations, and gradient time can significantly impact resolution.[8]

  • Change the organic solvent: Switching between acetonitrile and methanol can alter selectivity.[6]

  • Adjust the mobile phase pH: Fine-tuning the pH with an appropriate acid can improve peak shape and separation.[9]

  • Lower the flow rate: Reducing the flow rate can increase column efficiency, leading to narrower peaks and better resolution.[8]

  • Increase the column temperature: Elevating the column temperature can improve efficiency and may alter selectivity.[8][10]

Q5: My peaks for this compound and carnosol are tailing. What could be the cause and how do I fix it?

A5: Peak tailing for phenolic compounds like this compound and carnosol is a common issue in reversed-phase HPLC.[9][11] The primary cause is often secondary interactions between the phenolic hydroxyl groups and residual silanol (B1196071) groups on the silica-based stationary phase.[9][11]

Here’s how to address peak tailing:

  • Use an end-capped column: Columns with proper end-capping have fewer free silanol groups.

  • Add an acidic modifier to the mobile phase: Acids like formic acid or trifluoroacetic acid in the mobile phase can suppress the ionization of silanol groups, reducing unwanted interactions.[1]

  • Lower the mobile phase pH: Operating at a lower pH (around 2.5-3.5) ensures that the phenolic compounds are in their protonated form, minimizing interactions with silanols.

  • Use a column with a different stationary phase: Consider a column with a base-deactivated stationary phase or a polymer-based column.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Carnosol

Symptoms: Overlapping or co-eluting peaks for this compound and carnosol.

Possible Causes & Solutions:

CauseSolution
Inadequate Mobile Phase Composition Optimize the gradient profile by adjusting the starting and ending percentages of the organic solvent, as well as the gradient steepness. Experiment with different organic modifiers (acetonitrile vs. methanol) as this can change the selectivity of the separation.[6]
Incorrect pH of the Mobile Phase Adjust the pH of the aqueous portion of the mobile phase using an acidifier like formic, acetic, or phosphoric acid to a range of 2.5-3.5.[1] This will ensure the analytes are in their non-ionized form, which can improve peak shape and resolution.
Suboptimal Column Temperature Vary the column temperature. Increasing the temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution.[8][10] A typical starting point is 30 °C.[4][6]
Flow Rate is Too High Decrease the flow rate. A lower flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.[8]
Issue 2: Peak Tailing

Symptoms: Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanol Groups Add a small percentage (0.05-0.1%) of an acid like formic acid or trifluoroacetic acid to your mobile phase to suppress silanol activity.[1][9] Ensure your C18 column is well end-capped.
Column Overload Reduce the concentration of your sample or decrease the injection volume. Sample overload can saturate the stationary phase, leading to poor peak shape.[11]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may be contaminated or degraded and may need to be replaced.[11]
Extra-column Effects Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter to minimize dead volume.[11]

Experimental Protocols

Representative HPLC Method for this compound and Carnosol Separation

This protocol is a general guideline and may require optimization for specific instruments and samples.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase A: Water with 0.1% formic acid.[12]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

  • Gradient Program: A linear gradient can be employed, for example, starting with a lower percentage of Mobile Phase B and increasing it over time. A potential starting point could be a gradient from 30% B to 60% B over 20 minutes.[12]

  • Flow Rate: 1.0 mL/min.[3][6]

  • Column Temperature: 30 °C.[4][6]

  • Injection Volume: 10-20 µL.[6]

  • Detection: UV detection at 230 nm or 280 nm.[2][4]

Data Presentation

Table 1: Common HPLC Parameters for this compound and Carnosol Analysis
ParameterTypical ValuesReferences
Stationary Phase C18[1][6][7]
Mobile Phase (Aqueous) Water + Acid (Formic, Acetic, Phosphoric)[1][2][6]
Mobile Phase (Organic) Acetonitrile or Methanol[1][2][6]
Elution Mode Gradient[6][7][8]
Flow Rate 0.4 - 1.5 mL/min[2][8][13]
Column Temperature 30 - 55 °C[4][6][8]
Detection Wavelength 230 nm, 280 nm[2][3][4][5]

Visualizations

TroubleshootingWorkflow cluster_start cluster_troubleshooting Troubleshooting Steps cluster_solution Start HPLC Problem (e.g., Poor Resolution) A Check Mobile Phase - Gradient Profile - pH - Organic Modifier Start->A B Adjust Flow Rate (Typically Decrease) A->B If no improvement End Optimized Separation A->End Problem Solved C Optimize Column Temperature B->C If no improvement B->End Problem Solved D Evaluate Column Health - Age - Contamination C->D If no improvement C->End Problem Solved D->End Problem Solved (after column change)

Caption: A logical workflow for troubleshooting poor HPLC separation.

PeakTailingCauses cluster_problem cluster_causes Potential Causes cluster_solutions Solutions Problem Peak Tailing Observed Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Column Contamination Problem->Cause3 Cause4 Extra-Column Volume Problem->Cause4 Solution1 - Add Acid to Mobile Phase - Use End-capped Column Cause1->Solution1 Solution2 - Reduce Sample Concentration - Decrease Injection Volume Cause2->Solution2 Solution3 - Flush Column - Replace Column Cause3->Solution3 Solution4 - Use Shorter/Narrower Tubing Cause4->Solution4

Caption: Common causes and solutions for peak tailing in HPLC.

References

Technical Support Center: Scaling Up Rosmanol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the large-scale purification of Rosmanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound purification?

Scaling up the purification of this compound, a phenolic diterpene from rosemary (Rosmarinus officinalis), presents several key challenges. These include managing the co-elution of structurally similar impurities, the inherent instability of the compound, and the general difficulties associated with transferring a purification process from bench to production scale. High solvent consumption, maintaining yield and purity, and potential for product degradation are common hurdles.[1]

Q2: What are the common impurities found in crude this compound extracts?

The most common impurities in crude extracts of this compound are other structurally related phenolic diterpenes that often co-elute during chromatography. These primarily include Carnosol and Carnosic acid.[1] Depending on the extraction method, other flavonoids and phenolic acids may also be present in the crude extract.[1]

Q3: How stable is this compound during purification, and what conditions should be avoided?

This compound, like other phenolic compounds, is susceptible to oxidation.[1] This degradation can be accelerated by exposure to light, high temperatures, and certain solvents.[1][2] It is advisable to work with degassed solvents, under an inert atmosphere (e.g., nitrogen or argon), and to avoid prolonged exposure to harsh conditions.[1] Studies on the related compound, rosmarinic acid, have shown significant degradation in acidic conditions (pH 2.5), while it remains relatively stable at a neutral pH of 7.5.[3]

Q4: Which purification techniques are most suitable for large-scale this compound production?

Several techniques can be employed for the large-scale purification of this compound. Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers high resolution for separating complex mixtures.[4][5] Centrifugal Partition Chromatography (CPC) is another powerful liquid-liquid chromatography technique that avoids solid stationary phases, thus preventing irreversible adsorption of the sample and allowing for high sample recovery.[6] For a final polishing step to achieve high purity, crystallization is a cost-effective method.[1]

Q5: How can I monitor the purity of this compound during the purification process?

A combination of analytical techniques is recommended for effective purity monitoring. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a standard method for quantification.[1] For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scaling up of this compound purification.

Chromatographic Purification (HPLC & Flash Chromatography)
Problem Potential Causes Solutions
Low Yield 1. Suboptimal Mobile Phase: The solvent system may not be effectively eluting this compound. 2. Irreversible Adsorption: this compound may be strongly binding to the stationary phase (e.g., silica (B1680970) gel). 3. Compound Degradation: this compound may be unstable on the column or in the chosen solvents.[1]1. Optimize Solvent System: Systematically adjust the polarity of the mobile phase. For phenolic compounds, consider adding a small percentage of an acid modifier like formic or acetic acid to improve peak shape and recovery. 2. Change Stationary Phase: Consider alternative stationary phases such as reversed-phase C18 silica or alumina. 3. Use Milder Conditions: If possible, perform the purification at lower temperatures and minimize the time the compound is on the column.[1]
Poor Separation of Impurities (e.g., Carnosol) 1. Insufficient Resolution: The chosen column and mobile phase do not provide adequate separation. 2. Column Overloading: Injecting too much crude extract can lead to broad, overlapping peaks.1. Method Development: Develop a more selective method on an analytical scale first. Experiment with different solvent systems and gradients. 2. Reduce Sample Load: Decrease the amount of sample injected onto the column. 3. Consider a Different Technique: For closely related impurities, a technique with higher resolving power like Centrifugal Partition Chromatography (CPC) may be more effective.
Peak Tailing 1. Secondary Interactions: Unwanted interactions between the phenolic hydroxyl groups of this compound and residual silanol (B1196071) groups on silica-based columns. 2. Mobile Phase pH: The pH of the mobile phase may be close to the pKa of this compound, leading to mixed ionization states. 3. Column Degradation: Voids in the column packing or contamination can cause poor peak shape.1. Use End-Capped Columns: Employ columns where the residual silanol groups have been deactivated. 2. Acidify the Mobile Phase: Add a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the phenolic hydroxyl groups. 3. Column Maintenance: Ensure the column is properly packed and clean. If necessary, regenerate or replace the column.
Product Discoloration/ Degradation 1. Oxidation: Phenolic compounds like this compound are prone to oxidation from air, light, or metal contaminants. 2. Solvent Reactivity: The purification solvents may be reacting with this compound.1. Inert Atmosphere: Conduct purification steps under an inert atmosphere such as nitrogen or argon. 2. Use Additives: If compatible with the process, consider adding small amounts of antioxidants or chelating agents like EDTA to the mobile phase. 3. High-Purity Solvents: Use high-purity, degassed solvents and minimize the storage time of collected fractions before solvent removal.[1]
Crystallization
Problem Potential Causes Solutions
Failure to Crystallize 1. Incorrect Solvent Choice: The solvent may be too good at dissolving this compound at all temperatures, or this compound may be insoluble. 2. Solution is Not Supersaturated: The concentration of this compound is too low for crystals to form. 3. Presence of Impurities: Impurities can inhibit crystal nucleation and growth.1. Solvent Screening: Test a variety of solvents to find one where this compound has high solubility at elevated temperatures and low solubility at cooler temperatures. 2. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of this compound. 3. Pre-purification: Ensure the material to be crystallized has a sufficiently high purity.
Oily Precipitate Forms Instead of Crystals 1. Cooling Too Quickly: Rapid cooling can cause the compound to "oil out" instead of forming an ordered crystal lattice. 2. Solvent System: The chosen solvent may not be optimal for crystallization.1. Slow Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. 2. Try a Different Solvent: Experiment with alternative solvent systems.
Low Purity of Crystals 1. Impurities Trapped in Crystal Lattice: Impurities are incorporated into the crystals as they form. 2. Insufficient Washing: Residual mother liquor containing impurities remains on the crystal surfaces.1. Recrystallization: Redissolve the crystals in a minimal amount of hot solvent and recrystallize to improve purity. 2. Thorough Washing: Wash the collected crystals with a small amount of ice-cold, fresh solvent to remove any adhering impurities.

Data Presentation

The following table presents data on the scale-up of Centrifugal Partition Chromatography (CPC) for the purification of Carnosol, a structurally similar compound to this compound, from a rosemary extract. This data can serve as a valuable reference for planning the scale-up of this compound purification.

Table 1: Scale-Up Data for Carnosol Purification using CPC [6][7]

ParameterAnalytical ScaleMedium ScalePreparative Scale
CPC Column Volume 35 mL254 mL812 mL
Maximum Sample Load (Rosemary Extract) 0.27 g1.9 g9 g
Maximum Process Efficiency (mg Carnosol / hour) 3.1 mg/h8.3 mg/h49.4 mg/h

Experimental Protocols

Protocol 1: Preparative HPLC Purification of this compound from a Crude Extract

This protocol is a starting point for the purification of this compound using preparative reversed-phase HPLC and should be optimized for your specific extract and equipment.

1. Sample Preparation: a. Dissolve the crude rosemary extract in a minimal amount of a suitable solvent, such as methanol. b. Filter the solution through a 0.45 µm filter to remove any particulate matter.

2. HPLC System and Column: a. System: A preparative HPLC system equipped with a gradient pump, a high-volume injector, a UV-Vis detector, and a fraction collector. b. Column: A preparative reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

3. Mobile Phase and Gradient: a. Mobile Phase A: Water with 0.1% formic acid. b. Mobile Phase B: Acetonitrile with 0.1% formic acid. c. Gradient Program (Example):

  • 0-5 min: 30% B
  • 5-40 min: 30-70% B (linear gradient)
  • 40-45 min: 70-100% B (linear gradient)
  • 45-50 min: 100% B (hold)
  • 50-55 min: 100-30% B (linear gradient)
  • 55-60 min: 30% B (hold for re-equilibration) d. Flow Rate: Adjust based on the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).

4. Purification: a. Inject the prepared sample onto the column. b. Monitor the elution profile at a suitable wavelength (e.g., 280 nm). c. Collect fractions corresponding to the this compound peak, which can be identified by comparing the retention time with an analytical standard or by subsequent analysis (e.g., LC-MS).

5. Post-Purification: a. Combine the fractions containing pure this compound. b. Remove the solvent using a rotary evaporator. c. Dry the purified this compound under vacuum. d. Confirm the purity using analytical HPLC.

Protocol 2: Crystallization of this compound

This protocol provides a general procedure for the crystallization of this compound from a semi-purified extract.

1. Solvent Selection: a. In small test tubes, test the solubility of a small amount of the semi-purified this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) at room temperature and upon heating. b. An ideal solvent will dissolve the this compound when hot but will result in low solubility when cooled.

2. Crystallization Procedure: a. Place the semi-purified this compound in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. c. If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. d. Cover the flask and allow the solution to cool slowly to room temperature. e. To maximize crystal formation, place the flask in an ice bath or refrigerator for several hours. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities. h. Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification cluster_final_step Final Polishing rosemary Rosemary Leaves extraction Solvent Extraction (e.g., Ethanol) rosemary->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude this compound Extract concentration->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling solvent_removal Solvent Removal pooling->solvent_removal semi_pure Semi-Pure this compound solvent_removal->semi_pure crystallization Crystallization semi_pure->crystallization semi_pure->crystallization filtration_drying Filtration & Drying crystallization->filtration_drying pure_this compound High-Purity this compound filtration_drying->pure_this compound

Caption: General experimental workflow for this compound purification.

troubleshooting_logic start Low Yield in Chromatography? cause1 Suboptimal Mobile Phase start->cause1 Yes cause2 Irreversible Adsorption start->cause2 Yes cause3 Compound Degradation start->cause3 Yes solution1 Optimize Solvent System (e.g., add acid) cause1->solution1 solution2 Change Stationary Phase (e.g., C18, Alumina) cause2->solution2 solution3 Use Milder Conditions (e.g., lower temp) cause3->solution3 solution4 Work under Inert Atmosphere cause3->solution4 end_node Yield Improved solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting logic for low yield in chromatography.

References

Technical Support Center: Optimizing Rosmanol Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Rosmanol from plant materials. Our aim is to help you diagnose and resolve issues leading to low yields and to optimize your extraction protocols for improved efficiency and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

This compound is a phenolic diterpene predominantly found in plant species belonging to the Lamiaceae family, most notably rosemary (Rosmarinus officinalis L.) and sage (Salvia officinalis L.).[1][2] The concentration of this compound and its precursors can vary depending on the plant's specific chemotype, growing conditions, and harvest time.[3]

Q2: My this compound yield is lower than expected. What are the most likely causes?

Several factors can contribute to a low yield of this compound. These can be broadly categorized as:

  • Suboptimal Extraction Method: The chosen extraction technique may not be efficient for this compound.

  • Inappropriate Solvent Selection: The solvent may have poor solubility for this compound or its precursors.

  • Degradation of Precursors: this compound is often formed from the degradation of other compounds like carnosic acid and carnosol.[2] Unfavorable extraction conditions can lead to the formation of undesired isomers or further degradation.

  • Poor Quality Plant Material: The concentration of target compounds can vary significantly in the raw plant material.[3]

  • Inadequate Sample Preparation: Insufficient grinding of the plant material can limit solvent access to the target compounds.[4][5]

Q3: How does the choice of solvent affect this compound extraction?

The polarity of the solvent is a critical factor. Protic solvents like methanol (B129727) and ethanol (B145695) are commonly used and can be effective; however, they can also react with the target compounds, potentially leading to the formation of ethers.[2] Aprotic solvents are generally preferred to minimize degradation.[2] The use of aqueous ethanol or methanol solutions is often a good compromise for efficient extraction.[6]

Q4: What is the impact of temperature on this compound yield?

Higher temperatures can accelerate the degradation of carnosic acid, a primary precursor to this compound.[2][7] While elevated temperatures can increase extraction efficiency, they can also lead to the formation of various isomers and degradation products. Therefore, optimizing the extraction temperature is crucial. Lower temperatures are generally recommended to minimize degradation.[2]

Q5: How can I minimize the formation of this compound isomers?

To minimize the formation of isomers like epithis compound (B1649433) and isothis compound, it is crucial to control the extraction conditions carefully.[2] Key strategies include:

  • Using lower extraction temperatures. [2]

  • Protecting the extraction from light. [2]

  • Minimizing extraction time. [2]

  • Employing milder extraction techniques such as Supercritical Fluid Extraction (SFE) with CO2.[2]

Q6: What are the recommended analytical methods for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and reliable methods for the separation and quantification of this compound.[3][6][8] These techniques are often coupled with a Diode Array Detector (DAD) or a Mass Spectrometry (MS) detector for accurate identification and quantification.[3][6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No this compound Detected Inappropriate plant material (wrong species, chemotype, or harvest time).[3]- Verify the plant species and source from a reputable supplier. - Conduct a pilot study to determine the optimal harvest time.
Inefficient extraction method.[3]- Experiment with different extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[4][9] - Optimize extraction parameters like time, temperature, and solvent-to-solid ratio.[10]
Degradation of this compound or its precursors during extraction.[2]- Use lower extraction temperatures (e.g., 40-50°C).[7] - Protect the extraction mixture from light.[2] - Minimize the extraction duration.[2] - Consider using aprotic solvents or optimizing the polarity of protic solvent mixtures.[2]
High Variability in Yields Between Batches Inhomogeneous plant material.[3]- Ensure the plant material is finely and uniformly ground to a consistent particle size (e.g., ≤ 0.5 mm).[4][5] - Thoroughly mix the powdered material before sampling.
Inconsistent extraction procedure.[3]- Standardize all extraction parameters, including time, temperature, solvent volume, and agitation speed. - Use calibrated equipment to ensure consistency.
Presence of Multiple Isomers and Degradation Products Harsh extraction conditions (high temperature, prolonged time, exposure to light).[2]- Employ milder extraction methods like Supercritical Fluid Extraction (SFE).[2][11] - Optimize chromatographic separation to resolve isomers.[2] An HPLC or UHPLC method with a suitable column (e.g., C18) and a gradient mobile phase is recommended.[8]
Reactive solvent.[2]- Test a range of solvents with varying polarities. Consider using aprotic solvents to reduce the chance of side reactions.[2]

Quantitative Data Summary

The yield of this compound is highly dependent on the plant source and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: Yield of this compound and Related Diterpenes from Rosmarinus officinalis (Rosemary)

Extraction MethodSolventKey ParametersCompound QuantifiedYield (mg/g dry weight)Reference
Microwave-Assisted Extraction (MAE)80% Methanol in Water15 min, 100°CThis compound0.13 - 0.45[4]
Stirring Extraction (STE)Ethanol120 min, 80°C, 50 mL/g solvent-to-solid ratioThis compound~3.79[4]
Ultrasound Probe-Assisted Extraction (UPAE)Not specifiedOptimized conditionsThis compound~3.50[4]
Ultrasound Bath-Assisted Extraction (UBAE)Not specifiedOptimized conditionsThis compound~3.47[4]

Table 2: Yield of Carnosic Acid (a precursor to this compound) from Salvia officinalis (Sage) using Supercritical Fluid Extraction (SFE)

Pressure (MPa)Temperature (°C)Co-solvent (Ethanol, %)Compound QuantifiedYield (mg/g dry weight)
20405Carnosic Acid15.2
305010Carnosic Acid25.8

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Rosemary

This protocol describes a general procedure for the MAE of this compound from dried rosemary leaves.[4]

1. Sample Preparation: a. Dry rosemary leaves at 40°C until a constant weight is achieved. b. Grind the dried leaves into a fine powder (particle size ≤ 0.5 mm) using a laboratory mill.

2. Extraction Procedure: a. Weigh 1.0 g of the powdered rosemary leaves and place it into a microwave extraction vessel. b. Add 20 mL of 80% methanol in water (v/v) to the vessel. c. Securely cap the vessel and place it in the microwave extractor. d. Set the extraction parameters:

  • Microwave Power: 500 W
  • Temperature: 100°C
  • Extraction Time: 15 minutes e. After extraction, allow the vessel to cool to room temperature.

3. Post-Extraction Processing: a. Filter the extract through Whatman No. 1 filter paper to remove the plant residue. b. The filtrate can be directly analyzed by HPLC for this compound quantification.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Sage

This protocol provides a general guideline for the UAE of this compound from dried sage leaves.

1. Sample Preparation: a. Dry sage leaves at a low temperature (e.g., 40°C) and grind to a fine powder.

2. Extraction Procedure: a. Place 1.0 g of the powdered sage leaves in a 50 mL flask. b. Add 20 mL of ethanol to the flask. c. Place the flask in an ultrasonic bath. d. Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

3. Post-Extraction Processing: a. Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material. b. Decant the supernatant (the extract). c. Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.[8]

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction cluster_analysis 4. Analysis & Purification plant_material Plant Material (e.g., Rosemary) drying Drying (40°C) plant_material->drying grinding Grinding (≤ 0.5 mm) drying->grinding extraction_method Extraction Method (e.g., MAE, UAE, SFE) grinding->extraction_method filtration Filtration / Centrifugation extraction_method->filtration parameters Optimized Parameters (Solvent, Temp, Time) parameters->extraction_method concentration Solvent Evaporation (Optional) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc HPLC / UHPLC Analysis crude_extract->hplc purification Purification (e.g., Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Diagram 1: General workflow for this compound extraction and analysis.

logical_relationships cluster_factors Influencing Factors cluster_precursors Chemical Transformations rosmanol_yield This compound Yield plant_material Plant Material (Species, Age, Harvest) plant_material->rosmanol_yield extraction_method Extraction Method extraction_method->rosmanol_yield solvent Solvent (Type, Concentration) solvent->rosmanol_yield temperature Temperature temperature->rosmanol_yield time Extraction Time time->rosmanol_yield particle_size Particle Size particle_size->rosmanol_yield carnosic_acid Carnosic Acid carnosic_acid->rosmanol_yield Precursor carnosol Carnosol carnosic_acid->carnosol Oxidation This compound This compound carnosol->this compound Oxidation isomers Isomers This compound->isomers Isomerization

References

Technical Support Center: Stabilizing Rosmanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing rosmanol (B1679572) in your research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous experimental setups. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly concerning its limited aqueous solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key biological activities?

This compound is a phenolic diterpene naturally found in rosemary (Rosmarinus officinalis) and other plants of the Lamiaceae family.[1][2] It is a potent antioxidant and has demonstrated a range of other pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] this compound exerts its effects by modulating various cellular signaling pathways, such as MAPK, NF-κB, STAT3, C/EBP, and PI3K/Akt.[3][4]

Q2: What are the main challenges when working with this compound in aqueous solutions?

The primary challenge is this compound's low solubility in water, which can lead to precipitation in aqueous buffers and cell culture media.[5] This can result in inaccurate and irreproducible experimental outcomes. Additionally, like other phenolic diterpenes, this compound's stability can be compromised by factors such as pH, temperature, and light exposure, potentially leading to degradation.[6][7]

Q3: What is the recommended solvent for preparing a this compound stock solution?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use high-purity, sterile DMSO to avoid any confounding effects in your experiments.

Q4: How can I improve the solubility and stability of this compound in my aqueous experimental solutions?

Several methods can be employed to enhance the solubility and stability of this compound in aqueous solutions:

  • Use of Co-solvents: While DMSO is used for the stock solution, ensuring the final concentration in your working solution is low (typically ≤ 0.5%) is critical to avoid solvent-induced cytotoxicity.[8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[8] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.

  • Liposomal Formulations: Encapsulating this compound within liposomes, which are microscopic lipid vesicles, can significantly improve its stability and facilitate its delivery into cells.

  • Serum Supplementation: For cell culture experiments, the presence of serum, such as Fetal Bovine Serum (FBS), can aid in solubilizing hydrophobic compounds through the binding of proteins like albumin.[8]

Troubleshooting Guides

Issue 1: Precipitation Observed After Diluting this compound Stock Solution into Aqueous Buffer or Cell Culture Medium

Visual Cues:

  • The solution appears cloudy or turbid.[8]

  • Visible particles, either amorphous or crystalline, can be seen in the solution or at the bottom of the vessel.[8]

  • Microscopic examination reveals particulate matter.[8]

Root Causes and Solutions:

Potential Cause Troubleshooting Steps
Concentration Exceeds Solubility Limit The final concentration of this compound in the aqueous solution is higher than its solubility limit. Solution: Lower the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions.[9]
Improper Dilution Technique Adding the DMSO stock solution too quickly or into a cold aqueous solution can cause the compound to "crash out" of solution. Solution: Pre-warm the aqueous buffer or cell culture medium to 37°C. Add the DMSO stock solution dropwise while gently vortexing or swirling to ensure rapid and uniform dispersion.[8]
Low Serum Concentration (for cell culture) Serum proteins can help to keep hydrophobic compounds in solution. Solution: If compatible with your experimental design, consider increasing the serum concentration in your cell culture medium. Alternatively, prepare an intermediate dilution of the this compound stock in warm serum before the final dilution into the medium.[8]
pH of the Medium The solubility of phenolic compounds can be pH-dependent. Solution: While significant alterations to media pH can impact cell health, minor adjustments within the physiological range may be possible. First, determine if the solubility of this compound is pH-sensitive in your buffer system.

Experimental Workflow for Troubleshooting Precipitation:

G Troubleshooting Precipitation of this compound start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final concentration and re-test. check_concentration->lower_concentration Yes check_dilution Was the dilution performed correctly? check_concentration->check_dilution No end Precipitation Resolved lower_concentration->end optimize_dilution Pre-warm aqueous solution to 37°C. Add stock dropwise with gentle mixing. check_dilution->optimize_dilution No check_serum Is the serum concentration sufficient? (Cell Culture) check_dilution->check_serum Yes optimize_dilution->end increase_serum Increase serum concentration or use serum for intermediate dilution. check_serum->increase_serum No consider_enhancers Consider using solubility enhancers. check_serum->consider_enhancers Yes increase_serum->end cyclodextrin (B1172386) Use Cyclodextrins (e.g., HP-β-CD) consider_enhancers->cyclodextrin liposomes Formulate with Liposomes consider_enhancers->liposomes cyclodextrin->end liposomes->end

A flowchart for troubleshooting this compound precipitation.
Issue 2: Inconsistent or Lower-than-Expected Biological Activity

Potential Cause: Degradation of this compound in the aqueous solution.

Troubleshooting Steps:

  • Protect from Light: Prepare and store this compound solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can accelerate degradation.

  • Control Temperature: Prepare stock solutions and store them at -20°C or -80°C for long-term storage. For working solutions, prepare them fresh before each experiment and avoid repeated freeze-thaw cycles.

  • pH Considerations: Be aware that alkaline pH can reduce the stability of some polyphenols.[10] Ensure your buffers are at the appropriate pH for your experiment and for maintaining this compound stability.

  • Use Stabilization Methods: For long-term experiments, consider using cyclodextrin or liposomal formulations to protect this compound from degradation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

    • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
  • Materials:

    • This compound stock solution in DMSO

    • Complete cell culture medium (pre-warmed to 37°C)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in DMSO if a range of concentrations is needed. This ensures a consistent final DMSO concentration across all treatments.

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing or swirling the medium, add the appropriate volume of the this compound stock solution (or diluted stock) dropwise.

    • Ensure the final concentration of DMSO in the cell culture medium is below the cytotoxic level for your specific cell line (generally ≤ 0.5%).[8]

    • Use the working solution immediately. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.

Protocol 3: General Method for this compound Encapsulation in β-Cyclodextrin

This is a general guideline; optimization may be required.

  • Materials:

    • This compound

    • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer (e.g., PBS)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a solution of HP-β-CD in the aqueous buffer at the desired concentration.

    • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a common starting point.

    • Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

    • The resulting solution can be filter-sterilized for use in cell culture experiments. The solubility enhancement should be confirmed by analytical methods such as HPLC.

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these pathways is crucial for interpreting experimental results.

1. Anti-inflammatory Signaling:

This compound can inhibit the activation of pro-inflammatory pathways. For example, in response to stimuli like lipopolysaccharide (LPS), this compound can suppress the phosphorylation of key proteins in the MAPK and PI3K/Akt pathways. This, in turn, can prevent the activation of transcription factors such as NF-κB and STAT3, leading to a downregulation of inflammatory genes like iNOS and COX-2.[3]

G This compound's Anti-inflammatory Action LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK1/2, p38) TLR4->MAPK PI3K_Akt PI3K/Akt Pathway TLR4->PI3K_Akt NFkB NF-κB MAPK->NFkB STAT3 STAT3 MAPK->STAT3 PI3K_Akt->NFkB PI3K_Akt->STAT3 iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) NFkB->iNOS_COX2 STAT3->iNOS_COX2 This compound This compound This compound->MAPK This compound->PI3K_Akt

This compound's inhibition of pro-inflammatory pathways.

2. Apoptosis Induction in Cancer Cells:

This compound can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can regulate the expression of pro- and anti-apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.

G This compound-Induced Apoptosis This compound This compound Death_Receptors Death Receptors (e.g., Fas) This compound->Death_Receptors Mitochondria Mitochondria This compound->Mitochondria Caspase8 Caspase-8 Death_Receptors->Caspase8 Bcl2_family Bcl-2 Family (e.g., Bax, Bid) Mitochondria->Bcl2_family Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9 Caspase-9 Bcl2_family->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified overview of apoptosis induction by this compound.

References

Technical Support Center: Overcoming Poor Bioavailability of Rosmanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Rosmanol in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The low oral bioavailability of this compound and related phenolic compounds primarily stems from two key physicochemical characteristics:

  • Low Aqueous Solubility: this compound is a lipophilic compound, making it poorly soluble in the aqueous environment of the gastrointestinal (GI) tract. This limits its dissolution and subsequent absorption.[1][2][3]

  • Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the gut wall and liver, primarily through processes like glucuronidation, oxidation, and methylation.[4] This rapid breakdown reduces the amount of active compound reaching systemic circulation.

Q2: What are the most common formulation strategies to improve this compound's bioavailability?

A2: Several nanoencapsulation and formulation strategies have been successfully employed for similar polyphenols and are applicable to this compound. These include:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs like this compound, protecting them from degradation in the GI tract and enhancing their absorption.[5][6]

  • Liposomes: Vesicular structures composed of lipid bilayers that can entrap both hydrophilic and lipophilic compounds, improving their stability and cellular uptake.[7][8]

  • Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility and dissolution rate.[9][10][11][12]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract, enhancing the solubilization and absorption of lipophilic drugs.[13][14][15][16][17]

Q3: How do I choose the most suitable formulation strategy for my animal study?

A3: The choice of formulation depends on several factors, including the specific objectives of your study, the desired release profile, and the animal model.

  • For sustained release , SLNs and polymer-based nanoparticles can be beneficial.

  • To enhance aqueous solubility significantly, cyclodextrin complexes are a good option.[9]

  • For rapid absorption , SEDDS are often preferred due to their spontaneous emulsification and high drug solubilization capacity.[14][15]

It is crucial to characterize the physicochemical properties of the formulation (e.g., particle size, encapsulation efficiency) and conduct in vitro release studies before proceeding to in vivo experiments.

Troubleshooting Guides

Formulation & Characterization
Issue Possible Cause Troubleshooting Steps
Low Encapsulation Efficiency (%) Poor affinity of this compound for the carrier material.Optimize the drug-to-carrier ratio. For lipid-based systems, try different lipids or surfactants. For cyclodextrins, select a derivative with a more suitable cavity size and hydrophobicity.
Drug leakage during formulation processing.Modify process parameters such as homogenization speed, sonication time, or temperature.
Large Particle Size or Polydispersity Aggregation of nanoparticles.Optimize the concentration of the stabilizer or surfactant.[18] Adjust the pH or ionic strength of the formulation medium.
Inefficient homogenization or sonication.Increase homogenization speed/pressure or sonication time/amplitude.
Instability of the Formulation (e.g., precipitation, phase separation) Physicochemical instability of the nanocarrier system.Incorporate cryoprotectants for freeze-drying or select more stable carrier materials. Evaluate the zeta potential to assess colloidal stability.[18]
Degradation of this compound.Protect the formulation from light and oxygen. Store at recommended temperature and pH.
In Vivo Animal Studies
Issue Possible Cause Troubleshooting Steps
No significant improvement in bioavailability compared to free this compound. The formulation is not releasing the drug at the site of absorption.Conduct in vitro release studies under simulated GI conditions to understand the release kinetics.[19] Modify the formulation to achieve the desired release profile.
The formulation is not stable in the GI tract.Evaluate the stability of the formulation in simulated gastric and intestinal fluids.[19] Consider enteric coating for acid-labile formulations.
High variability in pharmacokinetic data between animals. Inconsistent dosing volume or technique.Ensure accurate and consistent administration of the formulation. For oral gavage, ensure the dose is delivered to the stomach.
Physiological differences between animals.Use a sufficient number of animals per group to account for biological variability. Ensure animals are fasted appropriately before dosing.
Difficulty in detecting this compound in plasma samples. Low plasma concentrations due to rapid metabolism or clearance.Use a more sensitive analytical method, such as UHPLC-MS/MS.[4][20] Optimize the blood sampling schedule to capture the Cmax.
Inefficient extraction of this compound from plasma.Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[21] Use an appropriate internal standard for accurate quantification.[20]

Data Presentation: Enhancing Bioavailability of this compound-like Compounds

Table 1: Physicochemical Properties of Different Formulation Strategies

Formulation TypeCompoundCarrier MaterialsParticle Size (nm)Encapsulation Efficiency (%)Reference
Solid Lipid Nanoparticles (SLN)Rosmarinic AcidCarnauba wax, Polysorbate 8035 - 927~99[18]
Solid Lipid Nanoparticles (SLN)Rosmarinic AcidWitepsol and Carnauba waxes300 - 1000~70-90[5]
LiposomesRosemary ExtractPhospholipidsNot SpecifiedNot Specified[7]
Cyclodextrin ComplexRosmarinic Acidβ-cyclodextrinNot ApplicableNot Applicable[9]
Self-Emulsifying Drug Delivery System (SEDDS)Not SpecifiedOils, surfactants, co-solvents50 - 300Not Applicable[13]

Table 2: In Vivo Bioavailability Enhancement

Formulation TypeCompoundAnimal ModelFold Increase in Bioavailability (Compared to Free Compound)Key Pharmacokinetic Parameter ChangesReference
Lipid NanocapsulesRosmarinic AcidNot Specified1.88Higher plasma levels[[“]]
Phospholipid ComplexRosmarinic AcidNot Specified2.9Improved membrane permeability[[“]]
LiposomesPhenylaminoethyl selenide (B1212193)RatsNot SpecifiedIncreased half-life and AUC, decreased clearance[8]
SEDDSInsulin (B600854) glargineRats6.2 - 7.7Increased absorption[16]

Experimental Protocols

Preparation of Solid Lipid Nanoparticles (SLNs)

This is a generalized protocol based on the hot homogenization and ultrasonication method described for encapsulating rosmarinic acid.[5][6]

  • Preparation of Lipid Phase: The lipid (e.g., Witepsol or Carnauba wax) is melted at a temperature approximately 5-10 °C above its melting point. This compound is then dissolved in the molten lipid.

  • Preparation of Aqueous Phase: The surfactant (e.g., Polysorbate 80) is dissolved in purified water and heated to the same temperature as the lipid phase.

  • Homogenization: The hot aqueous phase is added to the hot lipid phase and subjected to high-speed homogenization to form a coarse pre-emulsion.

  • Ultrasonication: The pre-emulsion is then subjected to high-power ultrasonication to reduce the particle size to the nanometer range.

  • Cooling: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification: The SLN dispersion may be purified by centrifugation or dialysis to remove any unencapsulated this compound.

Pharmacokinetic Study in Rats

The following is a general protocol for an oral pharmacokinetic study in rats.[20][23]

  • Animal Acclimatization: Male Sprague-Dawley or Wistar rats are acclimatized for at least one week before the experiment.

  • Fasting: Animals are fasted overnight (12-18 hours) before oral administration of the formulation, with free access to water.

  • Dosing: The this compound formulation (or free this compound suspension as a control) is administered orally via gavage at a predetermined dose.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80 °C until analysis.

  • Sample Analysis: Plasma concentrations of this compound are determined using a validated analytical method, typically UHPLC-MS/MS.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental analysis.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Animal Study cluster_data Data Interpretation prep Formulation Preparation (e.g., SLNs, Liposomes, SEDDS) char Physicochemical Characterization (Size, Zeta Potential, EE%) prep->char release In Vitro Release Study char->release admin Oral Administration to Animal Model release->admin Optimized Formulation sampling Blood Sampling at Timed Intervals admin->sampling analysis Plasma Sample Analysis (UHPLC-MS/MS) sampling->analysis pk Pharmacokinetic Analysis analysis->pk compare Compare Bioavailability vs. Free this compound pk->compare conclusion Conclusion on Efficacy of Formulation compare->conclusion signaling_pathway LPS Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Pathway LPS->NFkB This compound This compound This compound->NFkB Inhibition iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Inflammation Inflammatory Response iNOS->Inflammation COX2->Inflammation

References

Technical Support Center: Refining Dosage Calculations for In Vivo Rosmanol Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Rosmanol in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent models?

A1: Based on published literature, a general starting point for in vivo studies with this compound is in the range of 20-100 mg/kg body weight. For instance, a study in rats investigating the effects of this compound on gastric carcinogenesis used an oral gavage dose of 20 mg/kg. In mice, a dose range of 30-100 mg/kg has been shown to exert antinociceptive, antidepressant-like, and anxiolytic-like effects. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoints.

Q2: this compound is poorly soluble in water. How can I prepare it for in vivo administration?

A2: Due to its hydrophobic nature, this compound requires a suitable vehicle for solubilization before in vivo administration. A common approach is to first dissolve this compound in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with other vehicles to a final, biocompatible concentration. It is recommended to keep the final concentration of DMSO as low as possible, ideally below 10% v/v for in vivo injections, to avoid potential toxicity.[1]

Q3: What is a reliable vehicle for oral gavage of this compound?

A3: A widely used vehicle for oral administration of hydrophobic compounds is a co-solvent system. A common formulation involves dissolving the compound in DMSO and then diluting it with a mixture of Polyethylene Glycol 400 (PEG400) and saline or water. A suggested ratio to start with is 10% DMSO, 40% PEG400, and 50% saline.[1] Always ensure the final solution is clear and free of precipitation before administration.

Q4: What is a suitable vehicle for intraperitoneal (IP) injection of this compound?

A4: For IP injections, a similar co-solvent system as for oral gavage can be used. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been documented for administering hydrophobic compounds. It is critical to ensure the final DMSO concentration is low to prevent peritoneal irritation and other adverse effects.

Q5: I'm observing precipitation of this compound after preparing my dosing solution. What should I do?

A5: Precipitation can be a significant issue. Here are a few troubleshooting steps:

  • Increase the proportion of co-solvents: You can try adjusting the ratio of DMSO and PEG400 in your vehicle.

  • Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween 80, can help to maintain the solubility of hydrophobic compounds.

  • Sonication: Brief sonication of the solution can help to dissolve the compound and create a more stable preparation.

  • Prepare fresh: It is always best to prepare the dosing solution fresh before each administration to minimize the chances of precipitation.

Troubleshooting Guides

Oral Gavage
Issue Possible Cause Solution
Animal struggles excessively during gavage. Improper restraint, stress.Ensure proper and firm restraint. Handle the animals gently before the procedure to acclimate them.
Fluid refluxes from the mouth or nose. Accidental administration into the trachea.Immediately stop the procedure. Gently tilt the animal's head down to allow the fluid to drain. Observe the animal closely for any signs of respiratory distress.
Difficulty passing the gavage needle. Incorrect angle of insertion, esophageal irritation.Ensure the head and neck are properly extended to create a straight path to the esophagus. Lubricate the tip of the gavage needle with a small amount of the vehicle. Never force the needle.
Post-gavage distress (e.g., lethargy, bloating). Esophageal or stomach perforation.This is a serious complication. Euthanize the animal immediately if perforation is suspected. Review your gavage technique and ensure the needle is of the appropriate size and has a smooth, rounded tip.
Intraperitoneal Injection
Issue Possible Cause Solution
Leakage of the injected solution from the injection site. Needle was not inserted deep enough, or the injection was too rapid.Ensure the needle fully penetrates the peritoneal wall. Inject the solution at a steady, moderate pace.
Blood in the syringe upon aspiration. Puncture of a blood vessel.Withdraw the needle immediately and apply gentle pressure to the site. Use a new sterile syringe and needle and inject at a slightly different location.
Animal shows signs of pain or distress post-injection. Irritation from the vehicle (especially high DMSO concentration), or puncture of an internal organ.Minimize the concentration of DMSO in your vehicle. Ensure proper injection technique to avoid organs. If pain persists, consult with a veterinarian.
Abdominal swelling or signs of infection. Peritonitis due to non-sterile technique or puncture of the intestine.Always use sterile solutions, syringes, and needles. If peritonitis is suspected, seek veterinary care immediately.

Data Presentation

Reported In Vivo Dosages of this compound
Animal Model Route of Administration Dosage Study Focus Reference
RatOral Gavage20 mg/kgGastric Carcinogenesis-
MouseIntraperitoneal30-100 mg/kgNociception, Depression, Anxiety-

Note: This table provides a summary of reported dosages. The optimal dose for your specific study may vary.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (10 mg/mL solution)

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene Glycol 400 (PEG400), sterile

  • 0.9% Saline, sterile

  • Sterile vials and syringes

Procedure:

  • Weigh the required amount of this compound powder in a sterile vial. For a 10 mg/mL final solution, you will need 100 mg of this compound for a final volume of 10 mL.

  • Add DMSO to the this compound powder to create a concentrated stock solution. A common starting point is to dissolve the powder in 10% of the final volume (e.g., 1 mL of DMSO for a 10 mL final solution). Vortex until the this compound is completely dissolved.

  • In a separate sterile tube, prepare the vehicle by mixing PEG400 and saline. For a final formulation of 10% DMSO, 40% PEG400, and 50% saline, you would mix 4 mL of PEG400 and 5 mL of saline.

  • Slowly add the vehicle (PEG400 and saline mixture) to the this compound-DMSO solution while continuously vortexing. This gradual addition is crucial to prevent precipitation.

  • Visually inspect the final solution to ensure it is clear and free of any particulate matter.

  • Prepare this solution fresh before each use.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound solution

  • Appropriately sized gavage needle (e.g., 20-22 gauge for an adult mouse)

  • 1 mL syringe

Procedure:

  • Properly restrain the mouse, ensuring the head and neck are extended to create a straight line to the esophagus.

  • Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Once the needle is at the predetermined depth, slowly administer the this compound solution.

  • Gently withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Mandatory Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve combine Combine Solutions dissolve->combine mix_vehicle Mix PEG400 & Saline mix_vehicle->combine restrain Restrain Animal combine->restrain Freshly Prepared Solution administer Administer Dose restrain->administer monitor Monitor Animal administer->monitor collect Collect Samples monitor->collect analyze Analyze Data collect->analyze interpret Interpret Results analyze->interpret

Experimental workflow for in vivo this compound studies.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits Phosphorylation

This compound's inhibitory effect on the PI3K/Akt signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation & NF-κB Release Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Activates Transcription Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits

This compound's inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Minimizing Cytotoxicity of Rosmanol in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vitro cytotoxicity of Rosmanol in normal cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity a concern in normal cell lines?

This compound is a phenolic diterpene with antioxidant and anti-inflammatory properties.[1][2] While it has shown selective cytotoxicity towards some cancer cell lines, it is crucial to understand and minimize its potential toxic effects on normal, healthy cells to ensure its safe therapeutic application.[2] Unwanted cytotoxicity in normal cells can lead to side effects and limit the therapeutic window of a drug candidate.

Q2: My preliminary results show high cytotoxicity of this compound in my normal cell line. What are the initial troubleshooting steps?

When observing high cytotoxicity, it's important to first rule out experimental artifacts. Here are some initial steps:

  • Verify Compound Concentration: Double-check all calculations for your this compound stock solution and final dilutions.

  • Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is within the tolerated range for your specific cell line, typically below 0.5%.[3]

  • Check for Compound Precipitation: Visually inspect the culture medium for any signs of this compound precipitation, which can lead to inconsistent results.[3]

  • Evaluate Cell Health: Use cells that are in the logarithmic growth phase and have a consistent passage number to ensure reproducibility.[3]

Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between the two, you can perform a time-course experiment and measure both cell viability (e.g., using a membrane integrity assay like LDH release) and total cell number (e.g., by cell counting).[4]

  • Cytotoxicity is indicated by a decrease in the percentage of viable cells and a reduction in the total cell number over time.[4]

  • Cytostaticity is characterized by a plateau in the total cell number while the percentage of viable cells remains high.[4]

Q4: What are the primary mechanisms of this compound-induced cytotoxicity that I should be aware of?

Studies in cancer cell lines suggest that this compound's cytotoxic effects are often mediated by:

  • Induction of Apoptosis: this compound can trigger programmed cell death through both the mitochondrial (intrinsic) and death receptor (extrinsic) pathways.[2]

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can lead to oxidative stress and damage to cellular components.[2]

  • Modulation of Signaling Pathways: this compound has been shown to affect key signaling pathways involved in cell survival and proliferation, such as PI3K/AKT and STAT3/JAK2.[2]

Understanding these mechanisms can help in devising strategies to mitigate unwanted cytotoxicity in normal cells.

Q5: What are some general strategies to minimize this compound-induced cytotoxicity in my normal cell line experiments?

Here are several strategies you can explore:

  • Optimize Concentration and Exposure Time: Since cytotoxicity is often dose- and time-dependent, reducing the this compound concentration and the duration of exposure can significantly decrease cell death.[5]

  • Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer a protective effect.[2][5]

  • Investigate Nanoformulations: Encapsulating this compound in nanoparticles, such as nanoemulsions, can potentially improve its safety profile by controlling its release and reducing direct exposure to normal cells.[6][7]

  • Combination Therapy: Exploring combinations of this compound with other agents that may have a synergistic effect on the target (e.g., cancer cells) but not on normal cells could allow for lower, less toxic doses of this compound.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
High variability in cytotoxicity results between replicate wells. Inconsistent cell seeding density.Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating.[3]
Pipetting errors during compound addition.Be meticulous with pipetting techniques and ensure proper mixing of this compound in the media before adding to the wells.[1]
Edge effects in the microplate.Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.[8]
This compound appears to precipitate in the culture medium. Poor solubility of this compound at the tested concentration.Test the solubility of this compound in your culture medium beforehand. Consider using a lower concentration or a different solvent system (ensuring the final solvent concentration is non-toxic).[3]
Observed cytotoxicity in normal cells is higher than expected. High intrinsic sensitivity of the specific normal cell line.Test a different normal cell line from a similar tissue origin to see if the sensitivity is cell-type specific.
Prolonged exposure to this compound.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period that achieves the desired effect on target cells while minimizing toxicity to normal cells.
The assay method is being interfered with by this compound's antioxidant properties.For assays relying on cellular reduction (like MTT), the antioxidant nature of this compound could interfere with the results. Consider using an assay based on a different principle, such as LDH release (membrane integrity) or a direct cell counting method.

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxic effects of this compound in various cell lines. It is important to note that data on a wide range of normal human cell lines are limited.

Cell LineCell TypeIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72hReference
MCF-10A Normal Human Breast Epithelial Not Significantly Affected Not Significantly Affected Not Significantly Affected [2]
MCF-7Human Breast Adenocarcinoma3.77 - 76.2--[9]
HCT-116Human Colon Carcinoma3.09 - 324--[9]
TE671Human Rhabdomyosarcoma0.287 ± 1.22 (mg/mL)0.274 ± 1.4 (mg/mL)0.249 ± 1.09 (mg/mL)[10]
A172Human Glioblastoma0.952 ± 1.11 (mg/mL)0.871 ± 1.36 (mg/mL)0.577 ± 0.98 (mg/mL)[10]
HaCaTHuman Keratinocyte-IC50 range of 1.095–2.549 (mg/mL) for various rosemary essential oils-[11]
Normal Human Dermal FibroblastsNormal Human Dermal FibroblastsMinimal cytotoxic effects observed with Rosmarinic Acid at appropriate doses--[12]
Human Astrocytes (U-373 MG)Human AstrocytomaNo statistically significant differences in cell survival for Rosemary extract concentrations between 12.5 and 200 µg/mL--[13]

Note: The data for TE671, A172, HaCaT, Fibroblasts, and Astrocytes are for rosemary extracts or rosmarinic acid, not isolated this compound, and are included to provide a broader context.

Experimental Protocols

Protocol 1: Standard Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

Materials:

  • Normal human cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of the solvent).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared treatment solutions.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Protocol 2: Evaluating a Cytoprotective Agent (e.g., Antioxidant)

This protocol is designed to assess the efficacy of a cytoprotective agent in mitigating this compound-induced cytotoxicity.

Procedure:

  • Cell Seeding:

    • Seed the normal cell line in a 96-well plate as described in Protocol 1.

  • Protective Agent Pre-treatment (Optional) or Co-treatment:

    • Pre-treatment: Prepare various concentrations of the protective agent (e.g., N-acetylcysteine) in complete medium. After 24 hours of cell attachment, replace the medium with the protective agent solutions and incubate for a predetermined period (e.g., 1-2 hours).

    • Co-treatment: Prepare solutions containing both this compound at a fixed concentration (e.g., its IC20 or IC50 for a target cancer cell line) and varying concentrations of the protective agent.

  • This compound Treatment:

    • For Pre-treatment: After the pre-incubation with the protective agent, add this compound to the wells at the desired final concentration.

    • For Co-treatment: Add the combined this compound and protective agent solutions to the wells.

    • Include the following controls:

      • Vehicle only

      • This compound only

      • Protective agent only

  • Incubation, MTT Assay, and Data Analysis:

    • Follow steps 3-7 from Protocol 1.

    • Compare the cell viability in the presence of this compound alone to the viability in the presence of this compound and the protective agent to determine the protective effect.

Visualizations

This compound-Induced Apoptosis Signaling Pathway in Cancer Cells

Rosmanol_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT inhibits STAT3_JAK2 STAT3/JAK2 Pathway This compound->STAT3_JAK2 inhibits Mitochondria Mitochondria ROS->Mitochondria damages Apoptosis Apoptosis Mitochondria->Apoptosis triggers PI3K_AKT->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival promotes STAT3_JAK2->Apoptosis inhibits STAT3_JAK2->Cell_Survival promotes

Caption: this compound-induced apoptosis in cancer cells.

Experimental Workflow for Assessing and Mitigating Cytotoxicity

Cytotoxicity_Workflow Start Start: Observe High Cytotoxicity of this compound Troubleshoot Troubleshoot Experiment: - Verify Concentration - Check Solvent Toxicity - Assess Cell Health Start->Troubleshoot Optimize Optimize Conditions: - Reduce Concentration - Shorten Exposure Time Troubleshoot->Optimize Co_treatment Implement Protective Strategy: - Co-treat with Antioxidant (NAC) - Explore Nanoformulation Optimize->Co_treatment Re_evaluate Re-evaluate Cytotoxicity (e.g., MTT, LDH assay) Optimize->Re_evaluate Co_treatment->Re_evaluate Re_evaluate->Optimize Unsuccessful End_Minimized End: Cytotoxicity Minimized Re_evaluate->End_Minimized Successful End_Persistent End: Cytotoxicity Persists

Caption: Workflow for minimizing this compound cytotoxicity.

Logical Flow for Troubleshooting High Variability

Variability_Troubleshooting Start High Variability Observed Check_Seeding Review Cell Seeding Protocol Start->Check_Seeding Check_Pipetting Examine Pipetting Technique Start->Check_Pipetting Check_Plate Assess for Edge Effects Start->Check_Plate Standardize_Seeding Standardize Cell Counting & Plating Check_Seeding->Standardize_Seeding Calibrate_Pipettes Calibrate Pipettes & Ensure Proper Mixing Check_Pipetting->Calibrate_Pipettes Avoid_Outer_Wells Avoid Using Outer Wells Check_Plate->Avoid_Outer_Wells Re_run Re-run Experiment Standardize_Seeding->Re_run Calibrate_Pipettes->Re_run Avoid_Outer_Wells->Re_run

Caption: Troubleshooting high experimental variability.

References

Technical Support Center: Enhancing the Antioxidant Efficacy of Rosmanol in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with rosmanol (B1679572). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the antioxidant efficacy of this compound in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's antioxidant activity?

A1: this compound, a phenolic diterpene, exerts its antioxidant effects primarily by donating a hydrogen atom from its hydroxyl groups to neutralize reactive oxygen species (ROS), thus interrupting the chain reactions of lipid peroxidation.[1][2] Additionally, this compound can activate the body's endogenous antioxidant defense systems, further enhancing cellular protection.[1]

Q2: What are the main challenges when formulating with this compound?

A2: The primary challenges in formulating with this compound include its poor water solubility, potential for instability, and limited bioavailability.[1][3][4][5] These factors can affect its efficacy in both in vitro and in vivo applications. Formulating with natural compounds like this compound also presents general challenges such as maintaining functionality, ensuring preservation, and achieving desirable aesthetic properties in the final product.[6][7][8]

Q3: How can the antioxidant efficacy of this compound be enhanced in a formulation?

A3: The antioxidant efficacy of this compound can be significantly enhanced through two main strategies:

  • Synergistic Combinations: Combining this compound with other antioxidants can lead to a synergistic effect, where the total antioxidant activity is greater than the sum of the individual components.[9][10][11]

  • Advanced Formulation Technologies: Utilizing nanoformulations such as nanoparticles, nanoemulsions, liposomes, and phytosomes can improve the solubility, stability, and bioavailability of this compound.[5][12][13][14][15]

Q4: Which signaling pathways are modulated by this compound's antioxidant and anti-inflammatory effects?

A4: this compound has been shown to modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][16][17][18] By inhibiting these pathways, this compound can reduce the expression of pro-inflammatory mediators, contributing to its overall therapeutic potential.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Solutions

Symptoms:

  • Precipitation or cloudiness observed when adding this compound to aqueous buffers or cell culture media.

  • Inconsistent results in antioxidant assays.

Possible Causes:

  • This compound's lipophilic nature leads to low solubility in water.

  • The concentration of this compound exceeds its solubility limit in the chosen solvent system.

Solutions:

SolutionDetailed Steps
Use of Co-solvents 1. Prepare a stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or methanol (B129727). 2. For the final formulation, dilute the stock solution into the aqueous medium. Ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid cellular toxicity.
pH Adjustment The antioxidant activity of phenolic compounds can be pH-dependent. Investigate the effect of pH on this compound's solubility and activity in your specific formulation. For instance, the synergistic effect of rosmarinic acid (a related compound) with α-tocopherol is strongest at pH 7.[5][6]
Incorporate Solubilizing Agents Consider the use of cyclodextrins or non-ionic surfactants to enhance the solubility of this compound in your formulation.
Issue 2: Instability of this compound in Formulations

Symptoms:

  • Loss of antioxidant activity over time.

  • Changes in the physical appearance of the formulation (e.g., color change).

Possible Causes:

  • Degradation of this compound due to exposure to light, heat, or oxygen.

  • Interaction with other components in the formulation.

Solutions:

SolutionDetailed Steps
Controlled Storage Conditions Store this compound-containing solutions and formulations protected from light and at a low temperature to minimize degradation.
Use of Protective Formulations Encapsulation techniques, such as nanoencapsulation, can protect this compound from environmental factors and improve its stability.
Compatibility Studies Conduct compatibility studies with other excipients in your formulation to identify and avoid potential interactions that may lead to instability.

Data Presentation

Table 1: Antioxidant Activity of this compound and Related Compounds
Compound/ExtractDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (IC50)Reference
Rosemary Extract12.8 ± 2.7 µg/mL6.98 ± 1.9 µg/mL[1]
This compound42 µM (in COLO 205 cells)Not Reported[1]

IC50: The concentration of the sample required to scavenge 50% of the free radicals.

Table 2: Nanoencapsulation of Rosemary Essential Oil for Enhanced Stability
Wall MaterialParticle Size (nm)Encapsulation Efficiency (%)Reference
Chitosan37.51-58.6079.55[19]
Carboxymethyl cellulose (B213188) (CMC)10-2080.59[19]
Sodium AlginateNot specified70.71[19]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7]

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a series of dilutions of the this compound-containing formulation in methanol.

  • Reaction: In a 96-well microplate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with methanol (blank) and A_sample is the absorbance of the DPPH solution with the sample.[1]

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by a decrease in absorbance.[12][20]

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[20]

  • Sample Preparation: Prepare various concentrations of the this compound formulation.

  • Reaction: Add a small volume of the sample (e.g., 5 µL) to a larger volume of the ABTS•+ working solution (e.g., 200 µL) in a microplate well.

  • Incubation: Mix and incubate at room temperature for a set time (e.g., 5-6 minutes).

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS) in cultured cells, providing a more biologically relevant measure of antioxidant activity.[3][9][21] It accounts for cellular uptake and metabolism of the antioxidant.[3][9][21]

Methodology:

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are commonly used and are seeded in a 96-well plate.

  • Loading with Probe: The cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treatment: The cells are then treated with the this compound formulation at various concentrations.

  • Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to induce oxidative stress.

  • Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence is measured over time using a fluorescence plate reader.

  • Calculation: The antioxidant capacity is determined by comparing the fluorescence in the treated cells to the control (untreated) cells. The results can be expressed as quercetin (B1663063) equivalents.[3][9]

Visualizations

Experimental_Workflow_for_Antioxidant_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis This compound This compound Formulation reaction_setup Reaction Setup This compound->reaction_setup assay_reagents Assay Reagents (DPPH/ABTS/CAA) assay_reagents->reaction_setup incubation Incubation reaction_setup->incubation measurement Spectrophotometric/ Fluorometric Reading incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for in vitro antioxidant capacity assessment.

NF_kB_Signaling_Pathway stimuli Inflammatory Stimuli (e.g., ROS) receptor Cell Surface Receptor stimuli->receptor This compound This compound ikb_kinase IKK Complex receptor->ikb_kinase ikb IκB ikb_kinase->ikb Phosphorylates & Inhibits nf_kb NF-κB (p50/p65) nf_kb_active Active NF-κB nf_kb->nf_kb_active Release nucleus Nucleus nf_kb_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nf_kb_active->gene_expression This compound->ikb_kinase Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway stress Cellular Stress (e.g., Oxidative Stress) mapkkk MAPKKK stress->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylates mapk MAPK (e.g., p38, JNK) mapkk->mapk Phosphorylates transcription_factors Transcription Factors mapk->transcription_factors Activates cellular_response Inflammatory Response transcription_factors->cellular_response This compound This compound This compound->mapkkk Inhibits

Caption: this compound's modulation of the MAPK signaling cascade.

References

Validation & Comparative

Synergistic Anti-Inflammatory Action of Rosmanol and Carnosol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of Rosmanol, Carnosol, and their combination, supported by experimental data. The synergistic relationship between these two natural phenolic diterpenoids presents a promising avenue for the development of novel anti-inflammatory therapeutics.

Quantitative Data Summary

The following table summarizes the key findings from a study by Li et al. (2021) investigating the effects of this compound, Carnosol, and their combination in a type II collagen-induced arthritis (CIA) mouse model. The data clearly demonstrates the superior efficacy of the combined therapy compared to the individual compounds.

ParameterControl GroupCIA Model GroupThis compound (40 mg/kg/d)Carnosol (40 mg/kg/d)This compound + Carnosol (20 mg/kg/d each)
Arthritis Index Score (Day 42) 010.5 ± 1.57.5 ± 1.26.5 ± 1.34.5 ± 1.1
Serum TNF-α (pg/mL) ~50~250~220~180~120
Serum IL-6 (pg/mL) ~20~120~100~80~50
Serum MCP-1 (pg/mL) ~40~180~150~120~80
Relative TLR4 mRNA Expression 1.0~3.5~2.8~2.5~1.5
Relative MyD88 mRNA Expression 1.0~3.0~2.5~2.2~1.3
Relative NF-κB p65 mRNA Expression 1.0~4.0~3.2~2.8~1.8
Relative JNK Phosphorylation 1.0~3.0~2.2~2.0~1.2
Relative p38 Phosphorylation 1.0~3.5~2.5~2.3~1.5

Data are presented as mean ± standard deviation (SD) and are approximated from graphical representations in Li et al. (2021). The combination treatment shows a statistically significant improvement over individual treatments.[1]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This in vivo model is a well-established method for studying rheumatoid arthritis.

  • Animals: Male DBA/1 mice, 6-7 weeks old, are used.

  • Induction:

    • Bovine type II collagen is dissolved in 0.1 M acetic acid to a concentration of 2 mg/mL overnight at 4°C.

    • The collagen solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA).

    • On day 0, mice are immunized via a subcutaneous injection at the base of the tail with 0.1 mL of the emulsion.

    • On day 21, a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

  • Treatment:

    • Mice are randomly assigned to different groups: a normal control group, a CIA model group, a this compound-treated group (40 mg/kg/d), a Carnosol-treated group (40 mg/kg/d), and a combination-treated group (this compound 20 mg/kg/d + Carnosol 20 mg/kg/d).

    • Treatments are administered daily by oral gavage from day 21 to day 42.

  • Assessment:

    • The severity of arthritis in the paws is scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.

    • Paw swelling, redness, and synovitis are visually assessed.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This assay is used to quantify the levels of pro-inflammatory cytokines in the serum.

  • Sample Collection: On day 42, blood is collected from the mice, and serum is separated by centrifugation.

  • Procedure:

    • ELISA kits for TNF-α, IL-6, and MCP-1 are used according to the manufacturer's instructions.

    • Briefly, serum samples are added to microplates pre-coated with capture antibodies specific for each cytokine.

    • After incubation and washing, a biotin-conjugated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP).

    • A substrate solution is added to produce a colorimetric reaction, which is stopped with a stop solution.

    • The absorbance is measured at 450 nm using a microplate reader.

    • Cytokine concentrations are calculated based on a standard curve.[1]

Western Blot Analysis

This technique is employed to determine the protein expression levels of key signaling molecules in synovial tissue.

  • Sample Preparation: Synovial tissues are harvested on day 42 and homogenized in lysis buffer to extract total protein.

  • Procedure:

    • Protein concentrations are determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated overnight at 4°C with primary antibodies against TLR4, MyD88, NF-κB p65, phospho-p65, JNK, phospho-JNK, p38, phospho-p38, and GAPDH.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The relative expression of proteins is quantified by densitometry and normalized to GAPDH.[1]

Real-Time PCR (RT-PCR)

RT-PCR is used to measure the mRNA expression levels of target genes in synovial tissue.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from synovial tissues using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.

  • Procedure:

    • RT-PCR is performed using a SYBR Green PCR master mix with specific primers for TLR4, MyD88, and NF-κB p65.

    • The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH as the internal control.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the underlying signaling pathways involved in the synergistic anti-inflammatory effects of this compound and Carnosol.

experimental_workflow cluster_induction Arthritis Induction cluster_treatment Treatment Groups (Day 21-42) cluster_analysis Analysis (Day 42) DBA1_mice DBA/1 Mice Immunization Immunization with Bovine Type II Collagen + CFA (Day 0) DBA1_mice->Immunization Booster Booster with Bovine Type II Collagen + IFA (Day 21) Immunization->Booster Model CIA Model Booster->Model This compound This compound (40 mg/kg) Booster->this compound Carnosol Carnosol (40 mg/kg) Booster->Carnosol Combination This compound (20 mg/kg) + Carnosol (20 mg/kg) Booster->Combination Arthritis_Scoring Arthritis Scoring & Paw Assessment Model->Arthritis_Scoring ELISA Serum Cytokine Analysis (TNF-α, IL-6, MCP-1) Model->ELISA Western_Blot Western Blot of Synovial Tissue (TLR4, MyD88, NF-κB, MAPK) Model->Western_Blot RT_PCR RT-PCR of Synovial Tissue (TLR4, MyD88, NF-κB mRNA) Model->RT_PCR This compound->Arthritis_Scoring This compound->ELISA This compound->Western_Blot This compound->RT_PCR Carnosol->Arthritis_Scoring Carnosol->ELISA Carnosol->Western_Blot Carnosol->RT_PCR Combination->Arthritis_Scoring Combination->ELISA Combination->Western_Blot Combination->RT_PCR

Caption: Experimental workflow for evaluating the synergistic anti-inflammatory effects.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response cluster_inhibition Inhibition Collagen Type II Collagen TLR4 TLR4 Collagen->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB MAPK MAPK (JNK, p38) MyD88->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) NFkB->Cytokines MAPK->Cytokines Arthritis Arthritis Symptoms Cytokines->Arthritis This compound This compound This compound->TLR4 This compound->MyD88 This compound->NFkB This compound->MAPK Carnosol Carnosol Carnosol->TLR4 Carnosol->MyD88 Carnosol->NFkB Carnosol->MAPK Combination This compound + Carnosol (Synergistic Inhibition) Combination->TLR4 Combination->MyD88 Combination->NFkB Combination->MAPK

Caption: Synergistic inhibition of the TLR4/NF-κB/MAPK signaling pathway.

References

Rosmanol vs. Synthetic Antioxidants: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and safe antioxidants is a cornerstone of research in food science, pharmaceuticals, and cosmetics. While synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tert-butylhydroquinone (TBHQ) have been mainstays in various industries, there is a growing interest in natural alternatives. Rosmanol (B1679572), a phenolic diterpene found in rosemary (Rosmarinus officinalis), has emerged as a promising natural antioxidant. This guide provides an objective comparison of the efficacy of this compound versus common synthetic antioxidants, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies providing IC50 values for pure this compound and synthetic antioxidants from a single, standardized assay are limited in publicly available literature. However, by compiling data from various studies, we can establish a strong basis for comparison. The following table summarizes the antioxidant activity of this compound, rosemary extract, and key synthetic antioxidants. It is important to note that IC50 values are dependent on the specific experimental conditions.

AntioxidantAssayIC50 ValueSource(s)
This compound Inhibition of Lipid Peroxidation (TBARS assay)7-10 µM[1]
DPPH Radical Scavenging (in COLO 205 cells)42 µM[1]
Rosemary Extract DPPH Radical Scavenging9.4 ± 0.1 µg/mL[2]
BHA DPPH Radical Scavenging0.0052 mg/mL[3]
BHT DPPH Radical Scavenging0.011 mg/mL[3]
TBHQ Not directly compared with this compound in the same study--

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols between studies.

One study reported that this compound exhibited an antioxidant capacity four times higher than that of BHT and BHA in lard and linoleic acid systems, highlighting its potential as a highly effective natural antioxidant.[1]

Mechanisms of Antioxidant Action

This compound: The antioxidant activity of this compound is attributed to its phenolic structure, which allows it to donate hydrogen atoms to neutralize free radicals, thus terminating the chain reaction of oxidation.[4] Beyond direct radical scavenging, this compound can also activate endogenous antioxidant defense mechanisms.[4]

Synthetic Antioxidants (BHA, BHT, TBHQ): These phenolic compounds also act as free radical scavengers, interrupting oxidative chains. Their synthetic nature allows for high stability and specific activity in various matrices.

Activation of the Nrf2 Signaling Pathway

A key mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

This compound and its parent compounds in rosemary have been shown to activate the Nrf2 pathway. [5][6][7] This activation leads to the upregulation of protective enzymes, providing a secondary and more sustained antioxidant effect compared to direct radical scavenging alone.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binding Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Keap1->Cul3 associates with Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3->Nrf2 ubiquitination This compound This compound This compound->Keap1 inactivates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Synthesis of Protective Enzymes Antioxidant_Genes->Antioxidant_Enzymes

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant efficacy. The following are representative protocols for common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol (or other suitable solvent)

  • Test compounds (this compound, BHA, BHT, TBHQ) at various concentrations

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in the chosen solvent.

  • Add 100 µL of each dilution to the wells of a 96-well microplate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in absorbance.

Materials:

  • ABTS stock solution (e.g., 7 mM in water)

  • Potassium persulfate solution (e.g., 2.45 mM in water)

  • Ethanol (B145695) or phosphate-buffered saline (PBS) for dilution

  • Test compounds at various concentrations

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compounds and positive control.

  • Add 10 µL of each dilution to the wells of a 96-well microplate.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • The IC50 value is determined from the plot of percentage inhibition versus concentration.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Antioxidant Solutions (this compound & Synthetics) C Mix Antioxidant and Radical Solutions A->C B Prepare Radical Solution (DPPH or ABTS•+) B->C D Incubate in the Dark C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: General experimental workflow for antioxidant capacity assays.

Conclusion

The available evidence strongly suggests that this compound is a highly effective natural antioxidant, with efficacy comparable and, in some systems, superior to common synthetic antioxidants like BHA and BHT. Its dual mechanism of action, involving both direct radical scavenging and the activation of the protective Nrf2 signaling pathway, makes it a compelling candidate for further research and development in the pharmaceutical, food, and cosmetic industries. For a definitive, direct comparison, further studies employing standardized assays to evaluate pure this compound alongside a panel of synthetic antioxidants are warranted.

References

Rosmanol's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent studies validates the potent anticancer effects of Rosmanol, a phenolic diterpene found in rosemary (Rosmarinus officinalis), across a wide spectrum of cancer cell lines. This guide synthesizes key experimental data, offering researchers, scientists, and drug development professionals a comparative overview of this compound's performance, including its cytotoxic effects, induction of apoptosis, and modulation of critical signaling pathways.

Comparative Cytotoxicity of this compound

This compound has demonstrated significant dose- and time-dependent cytotoxic effects on various cancer cells. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies across different cell lines, highlighting a degree of selectivity in its anticancer activity.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Citation
MCF-7 Breast Cancer5124[1]
2648[1]
1972[1]
MDA-MB-231 Breast Cancer4224[1]
2848[1]
1672[1]
COLO 205 Colon Cancer~42Not Specified[2]
PC3 Prostate Cancer48.324[3]
39.248[3]
3472[3]
A172 Glioblastoma0.577 ± 0.98 mg/mL72[4][5]
TE671 Rhabdomyosarcoma0.249 ± 1.09 mg/mL72[4][5]
HeLa Cervical Cancer0.011% (v/v)**Not Specified[6]

*Note: IC50 values for A172 and TE671 cells were reported for a hydroethanolic extract of Rosmarinus officinalis, where carnosol (B190744) was the most abundant compound detected, followed by rosmarinic acid.[4][5] this compound is another key bioactive compound in rosemary. **Note: IC50 value for HeLa cells was reported for Rosmarinus officinalis essential oil.[6]

Notably, this compound exhibited lower cytotoxicity towards normal human breast cells (MCF-10A), suggesting a potential therapeutic window.[1][7]

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. In breast cancer cells (MCF-7 and MDA-MB-231), this compound treatment led to a significant increase in the apoptotic cell population, as demonstrated by Annexin V-FITC and propidium (B1200493) iodide (PI) staining.[1] This was associated with DNA damage and the generation of reactive oxygen species (ROS).[1][7] Furthermore, this compound was found to induce S-phase cell cycle arrest in these breast cancer cells.[1][7] In colon adenocarcinoma cells (COLO 205), this compound potently induced apoptosis, with a reported apoptotic ratio of 51%.[2]

Modulation of Key Signaling Pathways

This compound exerts its anticancer effects by targeting critical intracellular signaling pathways that are often dysregulated in cancer. In breast cancer cell lines, this compound has been shown to inhibit the PI3K/AKT and JAK2/STAT3 signaling pathways, which are crucial for cancer cell survival, proliferation, and resistance to apoptosis.[1][7][8] It was also found to activate the p38/MAPK pathway while inhibiting ERK1/2.[7] The inhibition of these pathways ultimately leads to decreased proliferation and increased apoptosis in cancer cells.

Rosmanol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K This compound->PI3K JAK2 JAK2 This compound->JAK2 p38 p38 MAPK This compound->p38 ERK ERK1/2 This compound->ERK Mitochondrion Mitochondrion This compound->Mitochondrion ROS Receptor->PI3K Receptor->JAK2 AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation STAT3 STAT3 JAK2->STAT3 STAT3->Proliferation Apoptosis Apoptosis p38->Apoptosis ERK->Proliferation Mitochondrion->Apoptosis CellCycleArrest Cell Cycle Arrest

Caption: Proposed signaling pathways modulated by this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to validate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate for 24, 48, or 72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan (B1609692) crystal formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G

Caption: A simplified workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[9][10]

  • Treatment: The cells are then treated with various concentrations of this compound or a vehicle control.

  • Incubation: The plate is incubated for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[9][11]

  • Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[9][10]

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[9] The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Harvesting: Both adherent and suspension cells are collected after treatment with this compound.[12]

  • Washing: Cells are washed with cold phosphate-buffered saline (PBS).[12]

  • Resuspension: The cell pellet is resuspended in 1X Binding Buffer.[12]

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[12][13] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[13]

  • Incubation: The cells are incubated in the dark at room temperature.[12]

  • Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.[13][14]

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol:

  • Cell Harvesting and Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[15][16]

  • Washing: The fixed cells are washed with PBS.[15]

  • RNase Treatment: To ensure that only DNA is stained, the cells are treated with RNase to degrade any RNA present.[15]

  • PI Staining: Propidium Iodide is added to the cells, which intercalates with the DNA.[15]

  • Incubation: The cells are incubated to allow for complete DNA staining.[15]

  • Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[16]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.[17]

Detailed Protocol:

  • Protein Extraction: After treatment with this compound, total protein is extracted from the cells using a lysis buffer.[18]

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17][18]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[18]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, p-STAT3, total STAT3).[18]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.[18]

Conclusion and Future Directions

The compiled data strongly supports the potential of this compound as a promising anticancer agent. Its ability to selectively induce apoptosis and cell cycle arrest in cancer cells, coupled with its modulation of key survival pathways, warrants further investigation. Future preclinical and clinical studies are essential to fully elucidate its therapeutic efficacy, safety profile, and potential for combination therapies with existing anticancer drugs. A direct comparative analysis of this compound with its stereoisomer, Epithis compound, could also provide valuable insights into structure-activity relationships and potentially unveil even more potent anticancer compounds.[19]

References

A Comparative Analysis of Rosmanol's Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the neuroprotective properties of Rosmanol, a bioactive phenolic diterpene found in Rosmarinus officinalis (Rosemary). Its performance is compared with other prominent neuroprotective compounds derived from the same plant: Carnosic Acid and Rosmarinic Acid. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, mechanistic pathways, and detailed laboratory protocols.

The primary neuroprotective benefits of this compound and its counterparts stem from their potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1] These compounds combat oxidative stress, which is a key contributor to the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][3] They work by scavenging free radicals, suppressing pro-inflammatory pathways such as NF-κB, and modulating signaling cascades that promote neuronal survival.[1][4]

Comparative Data on Neuroprotective Effects

The following table summarizes the key neuroprotective mechanisms and effects of this compound, Carnosic Acid, and Rosmarinic Acid based on available pre-clinical data. Direct quantitative comparisons are challenging due to variations in experimental models and conditions.

Parameter This compound Carnosic Acid Rosmarinic Acid References
Primary Mechanism Antioxidant, Anti-inflammatoryPotent Antioxidant, Nrf2 ActivatorAntioxidant, Anti-inflammatory, Anti-aggregant[1][2][4][5]
Key Signaling Pathways NF-κB, COX-2 suppressionNrf2/KEAP1, PI3K/AktPI3K/Akt[1][2]
Effect on Oxidative Stress Scavenges free radicals, reduces ROSActivates phase II antioxidant enzymes (e.g., HO-1), reduces ROSScavenges free radicals, reduces DNA damage from oxidative stress[1][2][6]
Anti-inflammatory Action Suppresses iNOS and COX-2 protein expressionInhibits NO production in microglial cellsReduces levels of pro-inflammatory cytokines (e.g., TNF-α)[4][5]
Anti-Apoptotic Effects Inhibits apoptosis-related genesRegulates apoptotic pathways, inhibits caspase-3Protects against caspase-dependent apoptosis[3][4][7]
Neurotransmitter Modulation Acetylcholinesterase (AChE) inhibition--[1]
Protection Against General oxidative damage, inflammationH₂O₂, Rotenone, 6-OHDA-induced toxicity, Aβ secretionGlutamate-induced excitotoxicity, Nitrosative stress[1][2][3][8]

Mechanisms of Action: Key Signaling Pathways

The neuroprotective effects of these compounds are mediated by their interaction with critical intracellular signaling pathways. Below are visual representations of these pathways.

The Nrf2/KEAP1 Antioxidant Response Pathway

Carnosic acid is a well-documented activator of the Nrf2 pathway, a primary cellular defense mechanism against oxidative stress.[2] Under stress conditions, Carnosic Acid promotes the dissociation of Nrf2 from its inhibitor, KEAP1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_keap1_nrf2 cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 KEAP1 ROS->Keap1 Induces Conformational Change CA Carnosic Acid CA->Keap1 Reacts with KEAP1 Cysteines Nrf2_dissociated Nrf2 Keap1->Nrf2_dissociated Releases Nrf2_c Nrf2 Nrf2_c->Keap1 Bound Nrf2_n Nrf2 Nrf2_dissociated->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Genes Promotes Transcription

Caption: Nrf2 antioxidant response pathway activated by Carnosic Acid.
The NF-κB Inflammatory Pathway

This compound exerts anti-inflammatory effects by suppressing the NF-κB pathway.[1] In the presence of inflammatory stimuli like Lipopolysaccharide (LPS), NF-κB is activated and promotes the expression of pro-inflammatory genes. This compound can inhibit this activation, thereby reducing inflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates This compound This compound This compound->IKK Inhibits IκB IκBα IKK->IκB Phosphorylates NFkB_c NF-κB (p65/p50) IκB->NFkB_c Bound & Inactive IκB->NFkB_c Releases NFkB_n NF-κB NFkB_c->NFkB_n Translocation ProInflam_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_n->ProInflam_Genes Promotes Transcription

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Protocols

The following are standardized protocols for key in vitro assays used to evaluate the neuroprotective efficacy of compounds like this compound.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to assess the protective effect of a compound against a neurotoxin.

Methodology:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or HT22) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[8]

  • Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Induction of Toxicity: Add a neurotoxin (e.g., 150 µM H₂O₂ or 5 µM Aβ₂₅₋₃₅) to the wells (except for the control group) and incubate for 24 hours.[3][8]

  • MTT Incubation: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 450-570 nm using a microplate reader.[8] Cell viability is expressed as a percentage relative to the untreated control cells.

Apoptosis Detection (Hoechst 33342 Staining)

This method is used to visualize nuclear condensation and fragmentation, which are characteristic features of apoptosis.

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat them as described in the MTT assay protocol.

  • Staining: After treatment, wash the cells with Phosphate-Buffered Saline (PBS).

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash again with PBS and then stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.[3]

  • Visualization: Wash the cells to remove excess stain, mount the coverslips onto microscope slides, and visualize under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniform, faint staining of healthy cells.[3]

Mitochondrial Membrane Potential (MMP) Assay

A decrease in MMP is an early indicator of apoptosis. This assay uses a fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE) that accumulates in healthy mitochondria.

Methodology:

  • Cell Culture and Treatment: Plate and treat cells in a 96-well plate (preferably black-walled for fluorescence assays) as previously described.

  • Dye Loading: After the treatment period, add TMRE or Rhodamine 123 dye to each well at a final concentration of 100-200 nM.[3][8] Incubate for 20-30 minutes at 37°C, protected from light.

  • Measurement: Wash the cells with warm PBS to remove the dye from the medium. Measure the fluorescence intensity using a fluorescence plate reader (e.g., with excitation/emission at ~549/575 nm for TMRE).[8]

  • Analysis: A decrease in fluorescence intensity in treated cells compared to the control indicates a loss of MMP and mitochondrial dysfunction.[3][8]

Workflow for In Vitro Neuroprotection Screening

The following diagram illustrates a typical workflow for screening potential neuroprotective compounds.

Workflow cluster_assays 4. Endpoint Assays (24h post-toxin) start Start: Select Neuronal Cell Line (e.g., SH-SY5Y) culture 1. Cell Seeding & Culture start->culture pretreat 2. Pre-treatment with Test Compound (this compound) culture->pretreat toxin 3. Induce Neurotoxicity (e.g., H₂O₂, Aβ) pretreat->toxin viability Cell Viability (MTT Assay) toxin->viability apoptosis Apoptosis (Hoechst/TUNEL) toxin->apoptosis mmp Mitochondrial Health (TMRE Assay) toxin->mmp ros Oxidative Stress (ROS Probe) toxin->ros analysis 5. Data Analysis & Interpretation viability->analysis apoptosis->analysis mmp->analysis ros->analysis conclusion Conclusion: Determine Neuroprotective Efficacy analysis->conclusion

Caption: General workflow for screening neuroprotective compounds in vitro.

References

Rosmanol: A Comparative Analysis of its Mechanism of Action Against Other Polyphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of rosmanol (B1679572), a phenolic diterpene found in rosemary, with other well-known polyphenols: carnosic acid (another major component of rosemary), curcumin (B1669340), and resveratrol (B1683913). The comparison focuses on their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data to delineate their mechanisms of action.

Comparative Analysis of Biological Activities

The therapeutic potential of polyphenols is vast, with each compound exhibiting unique mechanisms of action. This section provides a quantitative comparison of this compound with carnosic acid, curcumin, and resveratrol in key biological assays. The data, presented in the following tables, is collated from various studies. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

Antioxidant Activity

The antioxidant capacity of these polyphenols is a cornerstone of their beneficial effects, primarily attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used to evaluate this activity, with lower IC50 values indicating higher antioxidant potential.

CompoundAssayIC50 ValueSource
This compound Inhibition of LDL Oxidation (TBARS)7-10 µmol/L[1]
Carnosic Acid DPPH Radical Scavenging32 µM[2]
Curcumin Heme-enhanced oxidationMore potent than resveratrol[3]
Resveratrol Heme-enhanced oxidationLess potent than curcumin[3]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. The anti-inflammatory properties of polyphenols are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

CompoundAssayCell LineIC50 Value (µM)Source
This compound Nitric Oxide (NO) ProductionRAW 264.7Significant inhibition at 10 µM and above[4]
Curcumin Nitric Oxide (NO) ProductionRAW 264.711.0 ± 0.59[5]
Curcumin Pyrazole (analog) Nitric Oxide (NO) ProductionRAW 264.73.7 ± 0.16[5]
Rosmarinic Acid Methyl Ester Nitric Oxide (NO) ProductionRAW 264.714.25[6]
Anticancer Activity

The potential of polyphenols to combat cancer is a significant area of research. Their efficacy is often evaluated by their cytotoxic effects on cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter. The data below compares the cytotoxic effects on human breast cancer cell lines MCF-7 and MDA-MB-231.

CompoundCell LineIncubation TimeIC50 Value (µM)Source
This compound MCF-724h51[7]
48h26[7]
72h19[7]
MDA-MB-23124h42[7]
48h28[7]
72h16[7]
Resveratrol MCF-7Not Specified51.18[8][9]
MDA-MB-23124h144[7]

Mechanisms of Action and Signaling Pathways

This compound, curcumin, and resveratrol exert their biological effects by modulating a complex network of cellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

This compound

This compound demonstrates a broad spectrum of activities, including antioxidant, anti-inflammatory, and anticancer effects.[10] Its anti-inflammatory action is mediated through the suppression of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[10] This is achieved by inhibiting key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[11]

Rosmanol_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits Gene Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_nuc->Gene Induces Curcumin_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK (ERK, JNK, p38) Inflammatory_Stimuli->MAPK IKK IKK Inflammatory_Stimuli->IKK JAK JAK Inflammatory_Stimuli->JAK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc STAT STAT JAK->STAT STAT_nuc STAT STAT->STAT_nuc Curcumin Curcumin Curcumin->MAPK Curcumin->IKK Curcumin->JAK Gene Inflammatory Gene Expression NFkB_nuc->Gene STAT_nuc->Gene Resveratrol_Pathway cluster_cellular_effects Cellular Effects cluster_signaling_pathways Signaling Pathways Resveratrol Resveratrol p53 p53 Pathway Resveratrol->p53 Modulates PI3K_Akt PI3K/Akt Pathway Resveratrol->PI3K_Akt Modulates MAPK MAPK Pathway Resveratrol->MAPK Modulates NFkB NF-κB Pathway Resveratrol->NFkB Modulates Apoptosis Induction of Apoptosis Cell_Cycle Cell Cycle Arrest Angiogenesis Inhibition of Angiogenesis Metastasis Inhibition of Metastasis p53->Apoptosis PI3K_Akt->Cell_Cycle MAPK->Cell_Cycle NFkB->Angiogenesis NFkB->Metastasis Experimental_Workflow start Start: Compound Preparation antioxidant Antioxidant Assays (e.g., DPPH, ABTS) start->antioxidant cell_culture Cell Culture (e.g., RAW 264.7, MCF-7) start->cell_culture data_analysis Data Analysis and IC50 Determination antioxidant->data_analysis viability Cell Viability/Cytotoxicity Assay (e.g., MTT) cell_culture->viability anti_inflammatory Anti-inflammatory Assays (e.g., Griess Assay for NO) viability->anti_inflammatory protein_analysis Protein Expression Analysis (e.g., Western Blot for NF-κB, MAPK) anti_inflammatory->protein_analysis protein_analysis->data_analysis end End: Conclusion on Mechanism of Action data_analysis->end

References

A Comparative Guide to the Cross-Species Metabolism of Rosmanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fate of Rosmanol, a bioactive diterpene found in rosemary (Rosmarinus officinalis), across different species. Understanding the species-specific metabolism of this compound is crucial for the extrapolation of preclinical safety and efficacy data to humans in drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways and workflows.

Introduction to this compound Metabolism

This compound is a phenolic diterpene with recognized antioxidant, anti-inflammatory, and potential anticancer properties. Like many xenobiotics, this compound undergoes extensive metabolism in the body, primarily in the liver, to facilitate its excretion. The primary metabolic pathways involved are Phase I oxidation, primarily mediated by cytochrome P450 (CYP) enzymes, and Phase II conjugation, predominantly glucuronidation by UDP-glucuronosyltransferases (UGTs). Significant interspecies differences in the expression and activity of these enzymes can lead to variations in the metabolic profile and pharmacokinetic properties of this compound.

Cross-Species Comparison of this compound Metabolism

Direct comparative studies on this compound metabolism across multiple species are limited. However, by combining data from studies on individual species and related compounds, a comparative overview can be constructed. The primary species for which data is available are rats, with some insights into human metabolism from in vitro studies. For other species, such as dogs and non-human primates, metabolic pathways are inferred based on general species differences in drug metabolism.

In Vivo Pharmacokinetics

A pharmacokinetic study in rats following oral administration of a rosemary extract provides key insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound in this species.

Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration of Rosemary Extract

Dosage of Rosemary Extract (g/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t1/2 (h)
0.2477.20 ± 10.540.25 ± 0.00187.9 ± 75.92.85 ± 0.61
0.82187.9 ± 75.90.20 ± 0.18633.4 ± 118.53.44 ± 0.89
2.45633.4 ± 118.50.55 ± 0.272750.4 ± 488.14.61 ± 0.76

Data sourced from a study by an unspecified author. Note: These values represent the mean ± standard deviation (n=6).

In Vitro Metabolism

In vitro studies using liver microsomes or hepatocytes are crucial for understanding the metabolic pathways and the enzymes involved.

  • Rats and Mice: Studies on rosemary diterpenes indicate that glucuronidation, oxidation, and methylation are the main metabolic pathways in rodents. Glucuronidated metabolites of diterpenes have been identified in the plasma of rats and mice[1].

  • Humans: While direct studies on this compound metabolism in human liver microsomes are scarce, research on the related compound, rosmarinic acid, shows significant metabolism by both CYP enzymes (oxidation) and UGTs (glucuronidation) in human liver microsomes[2]. A study utilizing the human liver cell line, HepaRG, revealed that this compound induced more significant metabolic alterations compared to carnosic acid and carnosol, suggesting it is a prominent substrate for human hepatic enzymes[3].

Table 2: Summary of In Vitro Metabolism Findings for this compound and Related Compounds

SpeciesSystemKey FindingsInferred Metabolic Pathways for this compound
RatIn vivoRapid absorption and metabolism. Glucuronidation, oxidation, and methylation are major pathways for rosemary diterpenes.Glucuronidation, Oxidation, Methylation
MouseIn vivoGlucuronidated diterpenic metabolites detected in plasma.Glucuronidation, Oxidation, Methylation
HumanHepaRG cellsThis compound causes significant metabolic alterations.Oxidation, Glucuronidation
HumanLiver Microsomes (Rosmarinic Acid)Metabolized by CYP1A2, CYP2C19, CYP2E1, CYP3A4, UGT1A1, UGT1A6, and UGT2B7.[2]Oxidation (likely by various CYPs), Glucuronidation (by various UGTs)

Metabolic Pathways of this compound

The metabolism of this compound is anticipated to proceed through two main phases:

  • Phase I Metabolism (Oxidation): The phenolic rings of this compound are susceptible to hydroxylation by CYP enzymes. The exact isoforms involved in this compound oxidation have not been definitively identified, but based on the metabolism of similar phenolic compounds, CYP1, CYP2, and CYP3 families are likely contributors.

  • Phase II Metabolism (Glucuronidation): The hydroxyl groups on the this compound molecule are primary sites for glucuronidation, a reaction catalyzed by UGT enzymes. This process increases the water solubility of the compound, facilitating its excretion.

Rosmanol_Metabolism This compound This compound PhaseI Phase I Metabolites (Oxidized this compound) This compound->PhaseI Oxidation (CYP Enzymes) PhaseII Phase II Metabolites (this compound Glucuronides) This compound->PhaseII Glucuronidation (UGT Enzymes) PhaseI->PhaseII Glucuronidation Excretion Excretion (Urine, Feces) PhaseII->Excretion

Caption: Generalized metabolic pathways of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration of rosemary extract.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Oral gavage of rosemary extract at three different doses.

  • Sample Collection: Blood samples are collected via the tail vein at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Sample Preparation: Plasma is separated by centrifugation. A liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is performed to isolate this compound and its metabolites.

  • Analytical Method: Quantification of this compound in plasma samples is performed using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

InVivo_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Dosing Oral Gavage of Rosemary Extract to Rats Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Liquid-Liquid Extraction Plasma->Extraction Analysis UHPLC-MS/MS Analysis Extraction->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

In Vitro Metabolism using Liver Microsomes

Objective: To investigate the metabolic stability and identify the major metabolic pathways of this compound in different species.

Methodology:

  • Test System: Pooled liver microsomes from various species (e.g., human, rat, dog, monkey).

  • Incubation: this compound is incubated with liver microsomes in the presence of necessary cofactors:

    • For Phase I (Oxidation): NADPH is added to initiate the reaction.

    • For Phase II (Glucuronidation): UDPGA (uridine 5'-diphosphoglucuronic acid) is added.

  • Reaction Conditions: Incubations are typically carried out at 37°C in a phosphate (B84403) buffer (pH 7.4).

  • Time Points: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify this compound and its metabolites.

  • Data Analysis: The rate of disappearance of this compound is used to calculate metabolic stability parameters like half-life (t1/2) and intrinsic clearance (CLint).

InVitro_Metabolism cluster_incubation Incubation at 37°C cluster_analysis Analysis This compound This compound Incubation_Mix Incubation Mixture This compound->Incubation_Mix Microsomes Liver Microsomes (Human, Rat, Dog, etc.) Microsomes->Incubation_Mix Cofactors Cofactors (NADPH for Phase I, UDPGA for Phase II) Cofactors->Incubation_Mix Quench Reaction Quenching (Acetonitrile) Incubation_Mix->Quench Time Points LCMS LC-MS/MS Analysis Quench->LCMS Data Data Interpretation (Metabolite ID, Stability) LCMS->Data

Caption: Experimental workflow for in vitro metabolism studies.

Discussion of Species Differences

Given the limited direct comparative data for this compound, we can infer potential species differences based on general knowledge of drug-metabolizing enzymes:

  • CYP Enzymes (Phase I): There are well-documented species differences in the expression and activity of CYP isoforms. For example, the CYP3A subfamily, which is a major player in drug metabolism, shows considerable variation between humans, dogs, and rats[4]. This suggests that the rate and profile of oxidative metabolites of this compound could differ significantly across these species.

  • UGT Enzymes (Phase II): Glucuronidation capacity also varies between species. For instance, cats are known to have a deficiency in certain UGT enzymes. While rats are often used as a model, the specific UGT isoforms and their activity levels can differ from those in humans, potentially leading to different rates of this compound glucuronidation[5]. Dogs and monkeys are generally considered to have UGT profiles more similar to humans for many substrates, but substrate-specific differences can still occur[6].

Conclusion

The metabolism of this compound is a critical factor influencing its bioactivity and potential therapeutic applications. Current evidence, primarily from rodent studies, indicates that this compound is readily absorbed and undergoes extensive metabolism through oxidation and glucuronidation. In vitro data from human cell lines suggest that this compound is also a substrate for human metabolic enzymes. However, a significant data gap exists regarding the comparative metabolism and pharmacokinetics of this compound in non-rodent species, including humans. Future research should focus on direct comparative studies using in vitro systems with liver microsomes from different species and in vivo pharmacokinetic studies in species more predictive of human outcomes, such as dogs and non-human primates. Such data will be invaluable for the successful translation of the promising preclinical findings for this compound into clinical applications.

References

Validating the Inhibition of the NF-κB Pathway by Rosmanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Rosmanol's efficacy in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway against other well-known inhibitors. The content is supported by experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying mechanisms and experimental workflows.

This compound: A Potent Inhibitor of the NF-κB Pathway

This compound, a phenolic diterpene found in rosemary (Rosmarinus officinalis), has demonstrated significant anti-inflammatory and anti-cancer properties. A key mechanism underlying these effects is its ability to potently inhibit the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses.

Experimental evidence indicates that this compound exerts its inhibitory effect at multiple points in the NF-κB cascade. It has been shown to prevent the degradation and phosphorylation of the inhibitor of κB (IκBα), a crucial step that retains the NF-κB p50/p65 dimer in the cytoplasm.[1] Furthermore, this compound has been observed to suppress the phosphorylation of the p65 subunit of NF-κB, which is essential for its transcriptional activity.[2] This multi-faceted inhibition ultimately leads to a reduction in the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.[1] The inhibitory action of this compound on the NF-κB pathway is thought to be mediated through the downregulation of upstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[1]

Comparative Analysis of NF-κB Inhibitors

InhibitorTypeMechanism of ActionIC50 Value (NF-κB Inhibition)Cell Type/Stimulus
This compound Natural (Phenolic Diterpene)Prevents IκBα degradation and p65 phosphorylationSignificant inhibition at 2.5 and 5 µM (Luciferase Assay)[3]RAW 264.7 macrophages / LPS
Rosmarinic Acid Natural (Phenolic Compound)Inhibits IKK-β activity[4]10.9 ± 1.6 µM[4]NIH3T3 fibroblasts / TNF-α
9.5 ± 1.5 µMHuman dermal fibroblasts / TNF-α
Carnosol Natural (Phenolic Diterpene)Inhibits IKK activity, leading to reduced IκBα phosphorylation and degradation[5][6][7]9.4 µM (for NO production)[5][6][7][8]RAW 264.7 macrophages / LPS
Parthenolide Natural (Sesquiterpene Lactone)Directly inhibits IκB Kinase (IKK)~5 µM (IKK activity)Various cell lines
Bay 11-7082 SyntheticIrreversibly inhibits IκBα phosphorylation10 µM (IκBα phosphorylation)[5]Tumor cells / TNF-α
MG-132 Synthetic (Peptide Aldehyde)Proteasome inhibitor, prevents IκBα degradation3 µM (NF-κB activation)[8]Various cell lines

Note: The IC50 values are reported from different studies and experimental conditions, and therefore should be interpreted with caution. The data for this compound is presented as significant inhibition at tested concentrations due to the absence of a reported IC50 value for direct NF-κB inhibition in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments used to validate NF-κB inhibition are provided below.

Western Blot for p65 and IκBα

This protocol is used to determine the levels of total and phosphorylated p65 and IκBα in cell lysates.

  • Cell Lysis:

    • Treat cells with this compound or other inhibitors for the desired time, followed by stimulation with an NF-κB activator (e.g., TNF-α, LPS).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total p65, phospho-p65 (Ser536), total IκBα, and phospho-IκBα (Ser32) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system. β-actin or GAPDH is used as a loading control.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection:

    • Seed cells in a multi-well plate.

    • Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

  • Inhibitor Treatment and Stimulation:

    • After 24-48 hours of transfection, pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using the luciferase assay lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the percentage of NF-κB inhibition for each inhibitor concentration compared to the stimulated control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

  • Nuclear Extract Preparation:

    • Treat cells with inhibitors and/or stimuli as described for the Western blot protocol.

    • Isolate nuclear extracts using a nuclear extraction kit or a hypotonic buffer lysis method.

  • Probe Labeling:

    • Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) label.

  • Binding Reaction:

    • Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific binding.

    • For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm specificity.

  • Electrophoresis:

    • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection:

    • Visualize the bands by autoradiography (for radioactive probes) or by chemiluminescence or fluorescence imaging (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates the formation of an NF-κB-DNA complex.

Visualizing the Molecular Interactions and Workflows

To further clarify the mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4_TNFR TLR4/TNFR LPS->TLR4_TNFR binds IKK_complex IKK Complex TLR4_TNFR->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) p_IkappaB p-IκBα IkappaB->p_IkappaB NFkappaB_nucleus NF-κB (p50/p65) NFkappaB->NFkappaB_nucleus translocates Proteasome Proteasome p_IkappaB->Proteasome ubiquitination & degradation Nucleus Nucleus Gene_expression Pro-inflammatory Gene Expression NFkappaB_nucleus->Gene_expression activates This compound This compound This compound->IKK_complex inhibits This compound->p_IkappaB prevents degradation

Caption: NF-κB signaling pathway and points of inhibition by this compound.

Experimental_Workflow start Start: Cell Culture treatment Treatment: This compound or Alternatives start->treatment stimulation Stimulation: LPS or TNF-α treatment->stimulation harvest Cell Harvest & Lysis stimulation->harvest western Western Blot (p-p65, p-IκBα) harvest->western luciferase Luciferase Assay (NF-κB Activity) harvest->luciferase emsa EMSA (DNA Binding) harvest->emsa analysis Data Analysis & Comparison western->analysis luciferase->analysis emsa->analysis

Caption: General experimental workflow for comparing NF-κB inhibitors.

Rosmanol_Inhibition_Logic This compound This compound Inhibit_IKK Inhibition of IKK Activity This compound->Inhibit_IKK Prevent_IkBa_Degradation Prevention of IκBα Degradation Inhibit_IKK->Prevent_IkBa_Degradation Inhibit_p65_Phos Inhibition of p65 Phosphorylation Inhibit_IKK->Inhibit_p65_Phos Block_NFkB_Translocation Blockade of NF-κB Nuclear Translocation Prevent_IkBa_Degradation->Block_NFkB_Translocation Inhibit_p65_Phos->Block_NFkB_Translocation Reduce_Gene_Expression Reduced Pro-inflammatory Gene Expression Block_NFkB_Translocation->Reduce_Gene_Expression

Caption: Logical flow of this compound's NF-κB pathway inhibition.

References

A Comparative Analysis of Rosmanol Extraction Techniques for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to modern and conventional methods for extracting Rosmanol, a potent antioxidant and anti-inflammatory compound. This report details and compares various techniques, providing quantitative data, experimental protocols, and a look into the compound's mechanism of action.

This compound, a phenolic diterpene predominantly found in rosemary (Rosmarinus officinalis L.), has garnered significant attention from the scientific community for its potent antioxidant and anti-inflammatory properties.[1][2] As a result, the efficient extraction of this bioactive compound is a critical step for researchers in pharmacology and drug development. This guide provides a comparative study of various extraction techniques, offering a clear overview of their performance based on experimental data.

Comparative Yields of this compound Extraction

The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound. Below is a summary of quantitative data from various studies, comparing the efficacy of different extraction techniques. Modern methods such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are compared against conventional methods like stirring extraction.

Extraction MethodSolventKey ParametersCompound QuantifiedYield (mg/g dry weight)Reference
Microwave-Assisted Extraction (MAE)80% Methanol (B129727) in Water15 min extraction time, 100°CThis compound0.13 - 0.45
Stirring Extraction (STE)Ethanol (B145695)120 min, 80°C, 50 mL/g solvent-to-solid ratioThis compound~3.79[3]
Ultrasound Probe-Assisted Extraction (UPAE)Not specifiedOptimized conditionsThis compound~3.50
Ultrasound Bath-Assisted Extraction (UBAE)Not specifiedOptimized conditionsThis compound~3.47

Note: The yield of this compound can be influenced by various factors including the specific plant material, particle size, and precise experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key extraction techniques discussed.

Sample Preparation (Common for all methods)
  • Drying: Obtain fresh rosemary leaves and dry them in an oven at 40-50°C until a constant weight is achieved to remove moisture.

  • Grinding: Grind the dried leaves into a fine powder (e.g., particle size ≤ 0.5 mm) using a laboratory mill to increase the surface area for extraction.

Microwave-Assisted Extraction (MAE)
  • Weigh 1.0 g of the powdered rosemary leaves and place it into a microwave extraction vessel.

  • Add 20 mL of 80% methanol in water (v/v) to the vessel.

  • Securely cap the vessel and place it in the microwave extractor.

  • Set the extraction parameters: Microwave Power at 500 W, Temperature at 100°C, and Extraction Time of 15 minutes.

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract to separate the plant residue. The filtrate is then ready for analysis.

Ultrasound-Assisted Extraction (UAE) - Bath Method
  • Place 1.0 g of the powdered rosemary leaves in a 50 mL flask.

  • Add 20 mL of ethanol to the flask.

  • Place the flask in an ultrasonic bath.

  • Set the sonication parameters: Frequency at 40 kHz, Power at 100 W, Temperature at 40°C, and Extraction Time of 30 minutes.

  • Swirl the flask intermittently during sonication to ensure uniform extraction.

  • Post-extraction, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material and decant the supernatant (the extract).

Supercritical Fluid Extraction (SFE)
  • A supercritical fluid extraction system is required for this procedure.

  • Pack the extraction vessel with powdered, dried rosemary leaves.

  • Set the extraction parameters: Pressure at 355 bar and Temperature at 100°C.

  • Use supercritical CO₂ as the primary solvent, with ethanol often used as a co-solvent to enhance the extraction of polar compounds.

  • The extraction is typically run for a static period followed by a dynamic period (e.g., 20 minutes).

  • The extracted analytes are collected in a suitable solvent after depressurization.

Maceration
  • Place 100 g of powdered dry rosemary leaves in an opaque recipient.

  • Add 1 L of a suitable solvent (e.g., ethanol) to achieve a 1:10 solid-to-solvent ratio.

  • Allow the mixture to stand for a specific period (e.g., several hours to days) at room temperature, with occasional agitation.

  • After the maceration period, filter the mixture to separate the solid residue from the liquid extract.

Mechanism of Action: this compound's Anti-Inflammatory Signaling Pathways

This compound exerts its significant anti-inflammatory effects by modulating multiple key signaling pathways. Understanding these mechanisms is vital for drug development professionals exploring its therapeutic potential. This compound has been shown to downregulate inflammatory responses by inhibiting the activation of several transcription factors and protein kinases.[1]

Rosmanol_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K_Akt PI3K/Akt TLR4->PI3K_Akt MAPK MAPK (ERK1/2, p38) TLR4->MAPK NFkB NF-κB PI3K_Akt->NFkB MAPK->NFkB CEBP C/EBP MAPK->CEBP JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 This compound This compound This compound->PI3K_Akt This compound->MAPK This compound->JAK2 This compound->NFkB This compound->STAT3 This compound->CEBP Inflammation iNOS, COX-2 (Inflammation) NFkB->Inflammation STAT3->Inflammation CEBP->Inflammation

Caption: this compound's anti-inflammatory mechanism.

The diagram above illustrates how this compound inhibits the lipopolysaccharide (LPS)-induced inflammatory response. It blocks the activation of key signaling molecules such as PI3K/Akt, MAPK, and JAK2, which in turn prevents the activation of downstream transcription factors like NF-κB, STAT3, and C/EBP.[1][4] The inhibition of these pathways ultimately leads to the downregulation of pro-inflammatory mediators like iNOS and COX-2.[1] Furthermore, in the context of rheumatoid arthritis, this compound has been shown to block the TLR4/NF-κB/MAPK pathway.[5][6] This multifaceted inhibitory action underscores the therapeutic potential of this compound as an anti-inflammatory agent.

References

A Head-to-Head Comparison of Rosmanol and Rosmarinic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product research, the Lamiaceae family, particularly rosemary (Rosmarinus officinalis), stands out as a rich source of bioactive compounds. Among these, the phenolic diterpene Rosmanol and the phenolic acid, rosmarinic acid, have garnered significant attention for their therapeutic potential. This guide provides an objective, data-driven comparison of their bioactivities, focusing on their antioxidant, anti-inflammatory, and anticancer properties, to aid researchers in their drug discovery and development endeavors.

Quantitative Bioactivity Comparison

The following tables summarize the available quantitative data on the bioactivity of this compound and rosmarinic acid. It is important to note that the data presented are compiled from various studies, and direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueSource
Rosmarinic AcidDPPH Radical Scavenging27 µM[1]

No direct comparative IC50 values for this compound in a DPPH assay were found in the reviewed literature.

Table 2: Anti-inflammatory Activity

CompoundAssayCell LineIC50 ValueSource
Rosmarinic Acid Methyl EsterNitric Oxide (NO) Production InhibitionRAW 264.714.25 µM[2]

Direct IC50 values for this compound on nitric oxide inhibition were not available in the reviewed literature. However, studies have shown that this compound potently inhibits iNOS expression.[3]

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell LineCancer TypeIC50 Value (µM)Incubation TimeSource
This compoundCOLO 205Colon Adenocarcinoma~4224h[4]
This compoundMCF-7Breast Adenocarcinoma5124h[4]
This compoundMCF-7Breast Adenocarcinoma2648h[4]
This compoundMCF-7Breast Adenocarcinoma1972h[4]
This compoundMDA-MB-231Breast Adenocarcinoma4224h[4]
This compoundMDA-MB-231Breast Adenocarcinoma2848h[4]
This compoundMDA-MB-231Breast Adenocarcinoma1672h[4]
Rosmarinic AcidSCC-15Oral Cancer20-40Not Specified[5]
Rosmarinic AcidHep-G2Liver Cancer14Not Specified[6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are generalized protocols for the key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Protocol:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a deep violet solution.

  • Various concentrations of the test compound (this compound or rosmarinic acid) are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • RAW 264.7 murine macrophage cells are seeded in 96-well plates and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.

  • The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined.[7][8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability and proliferation.

Protocol:

  • Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

  • The cells are treated with various concentrations of the test compound for different time points (e.g., 24, 48, 72 hours).

  • Following treatment, MTT solution is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.[4]

Signaling Pathways and Mechanisms of Action

Both this compound and rosmarinic acid exert their biological effects by modulating various intracellular signaling pathways.

This compound: Anti-inflammatory and Anticancer Signaling

This compound has been shown to inhibit key inflammatory and cancer-promoting pathways. In lipopolysaccharide (LPS)-stimulated macrophages, this compound suppresses the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] This is achieved through the inhibition of the NF-κB, MAPK, and STAT3 signaling pathways.[3] In cancer cells, this compound induces apoptosis and inhibits proliferation by modulating pathways such as PI3K/AKT and JAK/STAT.[4]

Rosmanol_Signaling cluster_NFkB Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK PI3K_Akt PI3K/Akt TLR4->PI3K_Akt This compound This compound This compound->MAPK This compound->PI3K_Akt NFkB NF-κB This compound->NFkB STAT3 STAT3 This compound->STAT3 Apoptosis Apoptosis This compound->Apoptosis Proliferation Cell Proliferation This compound->Proliferation Cancer_Pathways PI3K/Akt, JAK/STAT This compound->Cancer_Pathways MAPK->NFkB IKK IKK PI3K_Akt->IKK IkB IκBα IKK->IkB P Nucleus Nucleus NFkB->Nucleus Translocation STAT3->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory_Genes Cancer_Pathways->Apoptosis Cancer_Pathways->Proliferation

Caption: this compound's anti-inflammatory and anticancer signaling pathways.

Rosmarinic Acid: Anti-inflammatory and Anticancer Signaling

Rosmarinic acid is well-documented for its anti-inflammatory effects, which are mediated through the inhibition of the NF-κB and MAPK signaling pathways. It effectively reduces the production of pro-inflammatory cytokines and mediators. In the context of cancer, rosmarinic acid has been shown to induce apoptosis and inhibit cell proliferation.[5] Its anticancer mechanisms involve the modulation of various pathways, including those related to oxidative stress and cell cycle regulation.

Rosmarinic_Acid_Signaling Inflammatory_Stimuli Inflammatory Stimuli MAPK MAPK Inflammatory_Stimuli->MAPK NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Rosmarinic_Acid Rosmarinic Acid Rosmarinic_Acid->MAPK Rosmarinic_Acid->NFkB_Activation Apoptosis Apoptosis Rosmarinic_Acid->Apoptosis Proliferation_Inhibition Inhibition of Cell Proliferation Rosmarinic_Acid->Proliferation_Inhibition Oxidative_Stress Oxidative Stress Rosmarinic_Acid->Oxidative_Stress Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2) MAPK->Pro_inflammatory_Mediators NFkB_Activation->Pro_inflammatory_Mediators Cancer_Cell Cancer Cell

Caption: Rosmarinic acid's anti-inflammatory and anticancer signaling pathways.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the comparative evaluation of the bioactivity of compounds like this compound and rosmarinic acid.

Experimental_Workflow Compound_Isolation Compound Isolation (this compound & Rosmarinic Acid) Antioxidant_Assays Antioxidant Assays (e.g., DPPH) Compound_Isolation->Antioxidant_Assays Cell_Culture Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) Compound_Isolation->Cell_Culture Data_Analysis Data Analysis & Comparison (IC50 Determination) Antioxidant_Assays->Data_Analysis Anti_inflammatory_Assays Anti-inflammatory Assays (e.g., NO Inhibition) Cell_Culture->Anti_inflammatory_Assays Anticancer_Assays Anticancer Assays (e.g., MTT) Cell_Culture->Anticancer_Assays Mechanism_Studies Mechanism of Action Studies (Western Blot, PCR) Anti_inflammatory_Assays->Mechanism_Studies Anticancer_Assays->Mechanism_Studies Mechanism_Studies->Data_Analysis

Caption: General experimental workflow for bioactivity comparison.

Conclusion

Both this compound and rosmarinic acid exhibit promising antioxidant, anti-inflammatory, and anticancer properties. The available data suggests that both compounds are potent bioactive molecules. This compound has demonstrated significant cytotoxicity against various cancer cell lines, with its efficacy increasing with longer exposure times. Rosmarinic acid is a well-established antioxidant and anti-inflammatory agent.

For drug development professionals, the choice between these two compounds may depend on the specific therapeutic target. The detailed experimental protocols and pathway analyses provided in this guide offer a foundation for further investigation. Direct comparative studies under identical experimental conditions are warranted to definitively elucidate the relative potency and therapeutic potential of this compound and rosmarinic acid.

References

Safety Operating Guide

Proper Disposal of Rosmanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Handling of Rosmanol Waste

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, a naturally derived polyphenol. Adherence to these procedures is essential to minimize risks and ensure compliance with safety regulations.

While some safety data sheets (SDS) for this compound may offer conflicting information regarding its hazard classification, it is best practice to treat it as a hazardous chemical waste, particularly due to its potential for aquatic toxicity. One SDS explicitly states that this compound is "Very toxic to aquatic life with long lasting effects" and requires disposal at an approved waste facility[1]. Therefore, under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.

Summary of Key Information

A clear understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes essential quantitative data for this compound.

PropertyData
Chemical Name This compound
CAS Number 80225-53-2
Molecular Formula C₂₀H₂₆O₅
Molecular Weight 346.42 g/mol

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste, from initial identification to final collection.

Waste Identification and Segregation
  • Identify all this compound-contaminated materials: This includes unused or expired this compound, solutions containing this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., vials, pipette tips, flasks) that has come into contact with the compound.

  • Segregate this compound waste: Keep this compound waste separate from other waste streams, such as non-hazardous trash, sharps, and incompatible chemical wastes.[2] Proper segregation is crucial to prevent dangerous chemical reactions.[2]

Containerization
  • Use appropriate waste containers: Collect this compound waste in a designated, leak-proof container that is chemically compatible with organic compounds.[2] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • Ensure containers are in good condition: The container must be free from cracks or deterioration and have a secure, tightly sealing lid to prevent spills and leaks.[3]

  • Avoid overfilling: Do not fill liquid waste containers beyond 90% capacity to allow for expansion and prevent spills.

Labeling
  • Clearly label the waste container: As soon as you begin collecting waste, affix a hazardous waste label to the container.

  • Include all necessary information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A list of all constituents in the container, including any solvents and their approximate concentrations.

    • The date accumulation started.

    • Appropriate hazard pictograms (e.g., environmental hazard).

Storage
  • Store in a designated Satellite Accumulation Area (SAA): The sealed waste container should be stored in a designated, well-ventilated, and secure area within the laboratory, at or near the point of generation.[3][4]

  • Ensure secondary containment: Store the waste container in a secondary containment bin or tray to control any potential spills.[2]

  • Follow storage time limits: Hazardous waste can be stored in an SAA for a limited time (e.g., up to one year, or until the container is full, at which point it must be removed within three days).[3] Familiarize yourself with your institution's specific policies.

Disposal
  • Arrange for professional disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection of the this compound waste.[5]

  • Do not dispose of via sewer or regular trash: It is imperative that this compound waste is not poured down the sink or placed in the general trash.[5]

Decontamination of Empty Containers
  • Triple-rinse empty containers: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) before they can be considered non-hazardous.[5]

  • Collect the rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous chemical waste along with the this compound waste.[5]

  • Deface labels: After triple-rinsing, completely remove or deface the original chemical label on the container before disposing of it as non-hazardous waste, in accordance with your institution's guidelines.[5]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the literature, the procedures outlined above are based on established best practices for the disposal of hazardous laboratory chemicals. These general protocols are designed to ensure safety and regulatory compliance. For specific questions regarding compatibility with other waste streams or other disposal-related inquiries, always consult your institution's EHS department.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.

Rosmanol_Disposal_Workflow cluster_Lab In the Laboratory cluster_Disposal Final Disposal A Generation of This compound Waste B Segregate from Other Waste Streams A->B Step 1 C Collect in a Labeled, Compatible Container B->C Step 2 & 3 D Store in Designated Satellite Accumulation Area with Secondary Containment C->D Step 4 E Arrange for Pickup by Licensed Hazardous Waste Service D->E Step 5 F Transport to an Approved Waste Disposal Facility E->F

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

Personal protective equipment for handling Rosmanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Rosmanol. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for handling, and compliant disposal procedures. By offering clear, step-by-step guidance, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, adherence to proper PPE protocols is the first line of defense against potential exposure. While some suppliers classify this compound as non-hazardous, others recommend comprehensive protective measures. Therefore, a conservative approach to safety is advised.

Recommended PPE:

Protective EquipmentSpecifications and UseJustification
Eye Protection Safety goggles with side-shields.Protects against dust particles and potential splashes of solutions containing this compound.[1]
Hand Protection Protective, impermeable gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact. It is crucial to change gloves frequently, especially if contact with the substance occurs.[1][2][3]
Body Protection A fully buttoned lab coat or impervious clothing. An apron may be necessary for larger quantities.Protects skin from accidental spills and contamination.[1][2][4]
Respiratory Protection A suitable respirator should be used when handling the powder form to avoid dust and aerosol formation.Minimizes inhalation of fine particles, especially in poorly ventilated areas.[1]

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound have not been established[1][5], data from related compounds and extracts provide an indication of its low acute toxicity.

MetricValueSource/Compound
Oral LD50 (Rat) > 2,000 mg/kgRosemary Extracts[6]

Note: The LD50 value represents the lethal dose for 50% of the animal test subjects. A higher LD50 value generally indicates lower acute toxicity.[7]

Experimental Protocols: Safe Handling and Emergency Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following protocols provide a step-by-step guide for various operational stages.

Handling Powdered this compound:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible.[2][4] All necessary PPE should be donned.

  • Weighing: Whenever possible, weigh this compound powder within a chemical fume hood to contain any airborne particles.[8][9] If a balance cannot be placed inside a hood, tare the container, add the powder inside the hood, and then seal the container before weighing.[9][10]

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[4] Remove any contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11] For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that have come into contact with this compound, including unused product, contaminated PPE, and cleaning materials, should be treated as chemical waste.

  • Containerization: Collect all this compound waste in a designated, clearly labeled, and sealed container.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal service, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe_Handling_of_this compound Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS & SOPs B Don Appropriate PPE A->B C Ensure Access to Emergency Equipment B->C D Weigh/Handle in Fume Hood C->D E Perform Experiment D->E F Clean Work Area E->F G Segregate Waste F->G H Containerize & Label G->H I Dispose via Licensed Service H->I

Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosmanol
Reactant of Route 2
Rosmanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。